molecular formula C18H14Cl4N2O B3025806 Miconazole-d5

Miconazole-d5

Cat. No.: B3025806
M. Wt: 421.2 g/mol
InChI Key: BYBLEWFAAKGYCD-XJMIFHCFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Miconazole-d5 is intended for use as an internal standard for the quantification of miconazole by GC- or LC-MS. Miconazole is an imidazole antifungal. It is active against C. parapsilosis, C. pseudotropicalis, C. albicans, C. neoformans, C. tropicalis, and C. guilliermondii (MICs = br>

Properties

IUPAC Name

1-[1,1,2-trideuterio-2-(2,4-dichlorophenyl)-2-[dideuterio-(2,4-dichlorophenyl)methoxy]ethyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl4N2O/c19-13-2-1-12(16(21)7-13)10-25-18(9-24-6-5-23-11-24)15-4-3-14(20)8-17(15)22/h1-8,11,18H,9-10H2/i9D2,10D2,18D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBLEWFAAKGYCD-XJMIFHCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=C(C=C1)Cl)Cl)OC([2H])(C2=C(C=C(C=C2)Cl)Cl)C([2H])([2H])N3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Miconazole-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties and Analytical Applications of Miconazole-d5 for Researchers, Scientists, and Drug Development Professionals.

This compound is the deuterium-labeled form of Miconazole (B906), a broad-spectrum imidazole (B134444) antifungal agent.[1] The incorporation of five deuterium (B1214612) atoms into the Miconazole structure results in a stable, isotopically enriched compound that is primarily utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2] Its chemical and physical properties are nearly identical to those of Miconazole, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate quantification of the parent compound in complex biological matrices.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a concise reference for researchers.

PropertyValueReference
Chemical Name 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole[2]
Synonyms This compound
CAS Number 1216653-50-7[2]
Molecular Formula C₁₈H₉D₅Cl₄N₂O[2]
Molecular Weight 421.15 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol (B129727), acetonitrile (B52724), and DMSO[2]

Chemical Structure

The chemical structure of this compound is identical to that of Miconazole, with the exception of the five deuterium atoms replacing hydrogen atoms at specific positions.

this compound Chemical Structure

Relationship between Miconazole and this compound

The following diagram illustrates the structural relationship between Miconazole and its deuterated analog, this compound. The key difference is the substitution of five hydrogen atoms with deuterium atoms in the this compound molecule.

G Structural Relationship of Miconazole and this compound Miconazole Miconazole C₁₈H₁₄Cl₄N₂O Miconazole_d5 This compound C₁₈H₉D₅Cl₄N₂O Miconazole->Miconazole_d5 Isotopic Labeling (+5 Deuterium atoms)

Caption: Isotopic relationship between Miconazole and this compound.

Experimental Protocol: Quantification of Miconazole in Rat Plasma using LC-MS/MS

This section details a validated bioanalytical method for the simultaneous estimation of ornidazole (B1677491) and miconazole in rat plasma by LC-MS/MS, with a focus on the quantification of Miconazole using this compound as an internal standard. This protocol is adapted from the methodology described by Roychoudhury et al. (2024).[3]

1. Materials and Reagents:

  • Miconazole (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Rat plasma (blank)

2. Instrumentation:

  • Liquid Chromatograph (e.g., Agilent, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

  • Analytical column (e.g., C18 column)

3. Preparation of Solutions:

  • Standard Stock Solution of Miconazole (1 mg/mL): Accurately weigh and dissolve 10 mg of Miconazole in 10 mL of methanol.

  • Internal Standard Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Miconazole stock solution in methanol to obtain a series of working standard solutions.

  • Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

4. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of rat plasma into a microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (this compound, 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • LC System:

    • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Miconazole: Precursor ion (Q1) > Product ion (Q3)

      • This compound: Precursor ion (Q1) > Product ion (Q3)

    • Ion Source Temperature: 500°C

    • Ion Spray Voltage: 5500 V

6. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank rat plasma with known concentrations of Miconazole.

  • Process the calibration standards and quality control samples along with the unknown samples.

  • Plot the peak area ratio of Miconazole to this compound against the nominal concentration of Miconazole.

  • Determine the concentration of Miconazole in the unknown samples using the regression equation of the calibration curve.

Experimental Workflow

The following diagram outlines the key steps in the quantification of Miconazole in a biological sample using this compound as an internal standard via LC-MS/MS.

G LC-MS/MS Workflow for Miconazole Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for Miconazole analysis using LC-MS/MS.

References

Miconazole-d5: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Properties and Analytical Applications of Miconazole-d5 for Researchers, Scientists, and Drug Development Professionals.

This compound is the deuterium-labeled form of Miconazole, a broad-spectrum imidazole antifungal agent.[1] The incorporation of five deuterium atoms into the Miconazole structure results in a stable, isotopically enriched compound that is primarily utilized as an internal standard in quantitative analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS).[2] Its chemical and physical properties are nearly identical to those of Miconazole, but its increased mass allows for clear differentiation in mass spectrometric analysis, ensuring accurate quantification of the parent compound in complex biological matrices.

Core Chemical and Physical Data

The fundamental properties of this compound are summarized in the table below, providing a concise reference for researchers.

PropertyValueReference
Chemical Name 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole[2]
Synonyms This compound
CAS Number 1216653-50-7[2]
Molecular Formula C₁₈H₉D₅Cl₄N₂O[2]
Molecular Weight 421.15 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, acetonitrile, and DMSO[2]

Chemical Structure

The chemical structure of this compound is identical to that of Miconazole, with the exception of the five deuterium atoms replacing hydrogen atoms at specific positions.

this compound Chemical Structure

Relationship between Miconazole and this compound

The following diagram illustrates the structural relationship between Miconazole and its deuterated analog, this compound. The key difference is the substitution of five hydrogen atoms with deuterium atoms in the this compound molecule.

G Structural Relationship of Miconazole and this compound Miconazole Miconazole C₁₈H₁₄Cl₄N₂O Miconazole_d5 This compound C₁₈H₉D₅Cl₄N₂O Miconazole->Miconazole_d5 Isotopic Labeling (+5 Deuterium atoms)

Caption: Isotopic relationship between Miconazole and this compound.

Experimental Protocol: Quantification of Miconazole in Rat Plasma using LC-MS/MS

This section details a validated bioanalytical method for the simultaneous estimation of ornidazole and miconazole in rat plasma by LC-MS/MS, with a focus on the quantification of Miconazole using this compound as an internal standard. This protocol is adapted from the methodology described by Roychoudhury et al. (2024).[3]

1. Materials and Reagents:

  • Miconazole (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (AR grade)

  • Water (Milli-Q or equivalent)

  • Rat plasma (blank)

2. Instrumentation:

  • Liquid Chromatograph (e.g., Agilent, Waters)

  • Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher)

  • Analytical column (e.g., C18 column)

3. Preparation of Solutions:

  • Standard Stock Solution of Miconazole (1 mg/mL): Accurately weigh and dissolve 10 mg of Miconazole in 10 mL of methanol.

  • Internal Standard Stock Solution of this compound (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Miconazole stock solution in methanol to obtain a series of working standard solutions.

  • Working Internal Standard Solution (100 ng/mL): Dilute the this compound stock solution with methanol.

4. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of rat plasma into a microcentrifuge tube.

  • Add 10 µL of the working internal standard solution (this compound, 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

5. LC-MS/MS Conditions:

  • LC System:

    • Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 5 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.5 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • MS/MS System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Miconazole: Precursor ion (Q1) > Product ion (Q3)

      • This compound: Precursor ion (Q1) > Product ion (Q3)

    • Ion Source Temperature: 500°C

    • Ion Spray Voltage: 5500 V

6. Calibration and Quantification:

  • Prepare a calibration curve by spiking blank rat plasma with known concentrations of Miconazole.

  • Process the calibration standards and quality control samples along with the unknown samples.

  • Plot the peak area ratio of Miconazole to this compound against the nominal concentration of Miconazole.

  • Determine the concentration of Miconazole in the unknown samples using the regression equation of the calibration curve.

Experimental Workflow

The following diagram outlines the key steps in the quantification of Miconazole in a biological sample using this compound as an internal standard via LC-MS/MS.

G LC-MS/MS Workflow for Miconazole Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for Miconazole analysis using LC-MS/MS.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Miconazole-d5, a deuterated analog of the widely used antifungal agent, Miconazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and pharmacological studies.

This compound is primarily utilized as an internal standard for the quantification of Miconazole in biological matrices and pharmaceutical formulations using mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its stable isotope-labeled nature ensures accurate and precise measurement by correcting for variations during sample preparation and analysis.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental settings.

General and Chemical Properties
PropertyValueReference
Chemical Name 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole[1]
CAS Number 1216653-50-7[1]
Molecular Formula C₁₈H₉D₅Cl₄N₂O[1]
Molecular Weight 421.15 g/mol
Exact Mass 419.0174
Physical Form Solid[1]
Purity ≥99% deuterated forms (d₁-d₅)[1]
InChI Key BYBLEWFAAKGYCD-XJMIFHCFSA-N[1]
SMILES ClC1=CC=C(C([2H])([2H])OC([2H])(C2=CC=C(Cl)C=C2Cl)C([2H])(N3C=CN=C3)[2H])C(Cl)=C1[1]
Solubility and Thermal Properties
PropertyValueReference
Solubility Soluble in Acetonitrile (B52724), DMSO, and Methanol (B129727).[1]
Storage Temperature Store at -20°C
Melting Point Data not available for this compound. For non-deuterated Miconazole, reported melting points range from 75-87°C and 170-185°C for the nitrate (B79036) salt.[2][3]
Boiling Point Data not available for this compound. A reported boiling point for non-deuterated Miconazole is 142°C, though this may not be accurate for a compound of this size.[4]

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and analysis of this compound are provided below.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5]

Protocol:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., acetonitrile, DMSO, methanol) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Reporting: Express the solubility in terms of mg/mL or mol/L at the specified temperature.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge suspension C->D E Filter supernatant D->E F Analyze filtrate by HPLC or LC-MS E->F G Report solubility (mg/mL or mol/L) F->G

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a common technique for assessing the purity of pharmaceutical standards like this compound. The following is a general method that can be adapted.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water or methanol and a buffer solution.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity assessment.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Flow Rate: A flow rate of 1.0 mL/min is common.

    • Injection Volume: Inject 10-20 µL of the standard solution.

    • Detection: Use a UV detector at a wavelength where Miconazole absorbs, such as around 230 nm.

  • Analysis: Run the samples through the HPLC system and record the chromatograms. The purity is determined by the area percentage of the main peak.

G HPLC Purity Assessment Workflow cluster_setup Setup cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output A Prepare mobile phase C Set chromatographic conditions (Column, Flow, UV) A->C B Prepare this compound standard solutions D Inject sample B->D C->D E Record chromatogram D->E F Calculate peak area percentage E->F G Report purity F->G

Caption: General workflow for assessing the purity of this compound using HPLC.

Mechanism of Action of Miconazole

Miconazole, the non-deuterated parent compound of this compound, exerts its antifungal effect by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, fungal cell death.

G Miconazole's Mechanism of Action cluster_drug Drug cluster_target Fungal Cell cluster_effect Effect Miconazole Miconazole Enzyme Lanosterol 14-alpha-demethylase Miconazole->Enzyme inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol synthesis via Membrane Fungal Cell Membrane Ergosterol->Membrane is a key component of Disruption Disrupted Membrane Integrity Membrane->Disruption is compromised leading to Death Fungal Cell Death Disruption->Death

Caption: Simplified signaling pathway of Miconazole's antifungal activity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Miconazole-d5, a deuterated analog of the widely used antifungal agent, Miconazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development, analytical chemistry, and pharmacological studies.

This compound is primarily utilized as an internal standard for the quantification of Miconazole in biological matrices and pharmaceutical formulations using mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its stable isotope-labeled nature ensures accurate and precise measurement by correcting for variations during sample preparation and analysis.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental settings.

General and Chemical Properties
PropertyValueReference
Chemical Name 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole[1]
CAS Number 1216653-50-7[1]
Molecular Formula C₁₈H₉D₅Cl₄N₂O[1]
Molecular Weight 421.15 g/mol
Exact Mass 419.0174
Physical Form Solid[1]
Purity ≥99% deuterated forms (d₁-d₅)[1]
InChI Key BYBLEWFAAKGYCD-XJMIFHCFSA-N[1]
SMILES ClC1=CC=C(C([2H])([2H])OC([2H])(C2=CC=C(Cl)C=C2Cl)C([2H])(N3C=CN=C3)[2H])C(Cl)=C1[1]
Solubility and Thermal Properties
PropertyValueReference
Solubility Soluble in Acetonitrile, DMSO, and Methanol.[1]
Storage Temperature Store at -20°C
Melting Point Data not available for this compound. For non-deuterated Miconazole, reported melting points range from 75-87°C and 170-185°C for the nitrate salt.[2][3]
Boiling Point Data not available for this compound. A reported boiling point for non-deuterated Miconazole is 142°C, though this may not be accurate for a compound of this size.[4]

Experimental Protocols

Detailed methodologies for key experiments related to the characterization and analysis of this compound are provided below.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[5]

Protocol:

  • Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent (e.g., acetonitrile, DMSO, methanol) in a sealed glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Filtration: Carefully filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Dilute the clear filtrate with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS.

  • Data Reporting: Express the solubility in terms of mg/mL or mol/L at the specified temperature.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_result Result A Add excess this compound to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge suspension C->D E Filter supernatant D->E F Analyze filtrate by HPLC or LC-MS E->F G Report solubility (mg/mL or mol/L) F->G

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a common technique for assessing the purity of pharmaceutical standards like this compound. The following is a general method that can be adapted.

Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water or methanol and a buffer solution.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions for linearity assessment.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Flow Rate: A flow rate of 1.0 mL/min is common.

    • Injection Volume: Inject 10-20 µL of the standard solution.

    • Detection: Use a UV detector at a wavelength where Miconazole absorbs, such as around 230 nm.

  • Analysis: Run the samples through the HPLC system and record the chromatograms. The purity is determined by the area percentage of the main peak.

G HPLC Purity Assessment Workflow cluster_setup Setup cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_output Output A Prepare mobile phase C Set chromatographic conditions (Column, Flow, UV) A->C B Prepare this compound standard solutions D Inject sample B->D C->D E Record chromatogram D->E F Calculate peak area percentage E->F G Report purity F->G

Caption: General workflow for assessing the purity of this compound using HPLC.

Mechanism of Action of Miconazole

Miconazole, the non-deuterated parent compound of this compound, exerts its antifungal effect by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, fungal cell death.

G Miconazole's Mechanism of Action cluster_drug Drug cluster_target Fungal Cell cluster_effect Effect Miconazole Miconazole Enzyme Lanosterol 14-alpha-demethylase Miconazole->Enzyme inhibits Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol synthesis via Membrane Fungal Cell Membrane Ergosterol->Membrane is a key component of Disruption Disrupted Membrane Integrity Membrane->Disruption is compromised leading to Death Fungal Cell Death Disruption->Death

Caption: Simplified signaling pathway of Miconazole's antifungal activity.

References

An In-depth Technical Guide on the Synthesis and Isotopic Purity of Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Miconazole-d5, a deuterated analog of the broad-spectrum antifungal agent Miconazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and as an internal standard in analytical methodologies.

Introduction

Miconazole is an imidazole (B134444) antifungal agent widely used for the treatment of fungal infections. Its deuterated counterpart, this compound, serves as an essential tool in clinical and research settings, primarily as an internal standard for the quantification of Miconazole in biological matrices by mass spectrometry. The strategic placement of five deuterium (B1214612) atoms enhances its mass, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical properties. The formal name for this compound is 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole[1]. This guide details a plausible synthetic route and the analytical methods required to ensure its high isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, leveraging established synthetic routes for Miconazole with the introduction of deuterated reagents at key stages. A plausible and efficient approach involves a convergent synthesis strategy, combining a deuterated benzyl (B1604629) moiety and a deuterated ethylimidazole fragment.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as the coupling of two key deuterated intermediates: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1,2,2-d3-ol (Intermediate A-d3) and 2,4-dichlorobenzyl-d2 chloride (Intermediate B-d2) .

Synthesis_Pathway cluster_A Synthesis of Intermediate A-d3 cluster_B Synthesis of Intermediate B-d2 cluster_C Final Coupling (Williamson Ether Synthesis) A1 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one A2 Reduction with NaBD4 A1->A2 A3 2-bromo-1-(2,4-dichlorophenyl)ethan-1,2,2-d3-ol A2->A3 A4 Reaction with Imidazole A3->A4 A5 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1,2,2-d3-ol (Intermediate A-d3) A4->A5 B1 2,4-Dichlorobenzoic acid B2 Reduction with LiAlD4 B1->B2 B3 (2,4-dichlorophenyl)methan-d2-ol B2->B3 B4 Chlorination (SOCl2) B3->B4 B5 1-(chloromethyl-d2)-2,4-dichlorobenzene (Intermediate B-d2) B4->B5 C1 Intermediate A-d3 + Intermediate B-d2 C2 Sodium Hydride (NaH) C1->C2 C3 This compound C2->C3

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

1. Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1,2,2-d3-ol (Intermediate A-d3)

  • Step 1: Deuteration of 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. To a solution of 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one in deuterated methanol (B129727) (CD3OD), sodium borodeuteride (NaBD4) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the reduction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure.

  • Step 2: Substitution with Imidazole. The resulting crude 2-bromo-1-(2,4-dichlorophenyl)ethan-1,2,2-d3-ol is dissolved in a suitable solvent such as dimethylformamide (DMF). Imidazole and a non-nucleophilic base (e.g., sodium hydride) are added, and the mixture is stirred at an elevated temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield Intermediate A-d3.

2. Synthesis of 2,4-dichlorobenzyl-d2 chloride (Intermediate B-d2)

  • Step 1: Reduction of 2,4-Dichlorobenzoic Acid. In a flask under an inert atmosphere, a solution of 2,4-dichlorobenzoic acid in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a suspension of lithium aluminum deuteride (B1239839) (LiAlD4) in THF at 0 °C. The mixture is then refluxed to ensure complete reduction[2]. After cooling, the reaction is carefully quenched with D2O, followed by the addition of a dilute acid. The product, (2,4-dichlorophenyl)methan-d2-ol, is extracted, and the organic phase is dried and concentrated.

  • Step 2: Chlorination. The deuterated alcohol is dissolved in a suitable solvent, and a chlorinating agent such as thionyl chloride (SOCl2) is added. The reaction mixture is heated to afford 2,4-dichlorobenzyl-d2 chloride (Intermediate B-d2)[3][4].

3. Final Synthesis of this compound

The final step involves a Williamson ether synthesis. Intermediate A-d3 is dissolved in an anhydrous aprotic solvent like THF or DMF, and a strong base such as sodium hydride is added to deprotonate the alcohol, forming an alkoxide. Intermediate B-d2 is then added to the reaction mixture, which is stirred until the reaction is complete. The reaction is quenched, and the crude this compound is extracted and purified using column chromatography.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter. High isotopic enrichment is necessary for its function as an internal standard. The isotopic purity is typically determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial sources often state an isotopic purity of ≥99% for deuterated forms (d1-d5)[1].

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of deuterated compounds[5][6].

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid for electrospray ionization).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectrum.

  • Data Acquisition: The instrument is operated in full scan mode to observe the molecular ion cluster.

  • Data Analysis: The relative intensities of the ions corresponding to the unlabeled Miconazole (d0) and the various deuterated species (d1, d2, d3, d4, and d5) are measured. The isotopic purity is calculated based on the relative abundance of the d5 isotopologue compared to the sum of all isotopologues.

Table 1: Representative Mass Spectrometry Data for this compound

IsotopologueMass (m/z)Relative Abundance (%)
d0417.0< 0.1
d1418.0< 0.5
d2419.0< 1.0
d3420.0~ 2.0
d4421.0~ 5.0
d5422.0> 90.0
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR and ¹³C NMR spectroscopy are used to confirm the positions of deuterium incorporation and to quantify the isotopic enrichment. In the ¹H NMR spectrum, the absence or significant reduction of signals at the deuterated positions indicates successful labeling.

Experimental Protocol:

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • ¹H NMR Analysis: A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum. The integrals of the residual proton signals at the deuterated positions are compared to the integrals of non-deuterated protons in the molecule.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum can also provide information about deuteration. The signals for deuterated carbons will be split into multiplets due to C-D coupling and will have a lower intensity.

Workflow for Isotopic Purity Assessment

Isotopic_Purity_Workflow Start Synthesized this compound MS High-Resolution Mass Spectrometry Start->MS NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS_Analysis Determine Isotopic Distribution (d0 to d5) MS->MS_Analysis NMR_Analysis Confirm Deuteration Sites Quantify Enrichment NMR->NMR_Analysis Purity_Data Isotopic Purity Data MS_Analysis->Purity_Data NMR_Analysis->Purity_Data

Caption: Workflow for determining the isotopic purity of this compound.

Table 2: Expected ¹H NMR Chemical Shifts for Miconazole

ProtonsChemical Shift (ppm)Expected in this compound
Imidazole protons6.8 - 7.5Present
Aromatic protons7.0 - 7.8Present
-CH-~5.0Significantly Reduced/Absent
-CH2-N-~4.2Significantly Reduced/Absent
-O-CH2-~4.5Significantly Reduced/Absent

Conclusion

The synthesis of this compound with high isotopic purity is achievable through a well-designed synthetic strategy utilizing deuterated starting materials. Rigorous analytical characterization by mass spectrometry and NMR spectroscopy is paramount to confirm the isotopic enrichment and the precise location of the deuterium atoms. This ensures the reliability of this compound as an internal standard for quantitative bioanalytical applications, contributing to the accuracy of pharmacokinetic and drug metabolism studies.

References

An In-depth Technical Guide on the Synthesis and Isotopic Purity of Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Miconazole-d5, a deuterated analog of the broad-spectrum antifungal agent Miconazole. This document is intended to serve as a valuable resource for researchers and professionals involved in drug metabolism studies, pharmacokinetic analysis, and as an internal standard in analytical methodologies.

Introduction

Miconazole is an imidazole antifungal agent widely used for the treatment of fungal infections. Its deuterated counterpart, this compound, serves as an essential tool in clinical and research settings, primarily as an internal standard for the quantification of Miconazole in biological matrices by mass spectrometry. The strategic placement of five deuterium atoms enhances its mass, allowing for clear differentiation from the unlabeled drug without significantly altering its chemical properties. The formal name for this compound is 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole[1]. This guide details a plausible synthetic route and the analytical methods required to ensure its high isotopic purity.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, leveraging established synthetic routes for Miconazole with the introduction of deuterated reagents at key stages. A plausible and efficient approach involves a convergent synthesis strategy, combining a deuterated benzyl moiety and a deuterated ethylimidazole fragment.

Synthetic Pathway Overview

The overall synthetic pathway can be visualized as the coupling of two key deuterated intermediates: 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1,2,2-d3-ol (Intermediate A-d3) and 2,4-dichlorobenzyl-d2 chloride (Intermediate B-d2) .

Synthesis_Pathway cluster_A Synthesis of Intermediate A-d3 cluster_B Synthesis of Intermediate B-d2 cluster_C Final Coupling (Williamson Ether Synthesis) A1 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one A2 Reduction with NaBD4 A1->A2 A3 2-bromo-1-(2,4-dichlorophenyl)ethan-1,2,2-d3-ol A2->A3 A4 Reaction with Imidazole A3->A4 A5 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1,2,2-d3-ol (Intermediate A-d3) A4->A5 B1 2,4-Dichlorobenzoic acid B2 Reduction with LiAlD4 B1->B2 B3 (2,4-dichlorophenyl)methan-d2-ol B2->B3 B4 Chlorination (SOCl2) B3->B4 B5 1-(chloromethyl-d2)-2,4-dichlorobenzene (Intermediate B-d2) B4->B5 C1 Intermediate A-d3 + Intermediate B-d2 C2 Sodium Hydride (NaH) C1->C2 C3 This compound C2->C3

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

1. Synthesis of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1,2,2-d3-ol (Intermediate A-d3)

  • Step 1: Deuteration of 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one. To a solution of 2-bromo-1-(2,4-dichlorophenyl)ethan-1-one in deuterated methanol (CD3OD), sodium borodeuteride (NaBD4) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the reduction is complete, as monitored by thin-layer chromatography (TLC). The solvent is then removed under reduced pressure.

  • Step 2: Substitution with Imidazole. The resulting crude 2-bromo-1-(2,4-dichlorophenyl)ethan-1,2,2-d3-ol is dissolved in a suitable solvent such as dimethylformamide (DMF). Imidazole and a non-nucleophilic base (e.g., sodium hydride) are added, and the mixture is stirred at an elevated temperature. The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield Intermediate A-d3.

2. Synthesis of 2,4-dichlorobenzyl-d2 chloride (Intermediate B-d2)

  • Step 1: Reduction of 2,4-Dichlorobenzoic Acid. In a flask under an inert atmosphere, a solution of 2,4-dichlorobenzoic acid in anhydrous tetrahydrofuran (THF) is added dropwise to a suspension of lithium aluminum deuteride (LiAlD4) in THF at 0 °C. The mixture is then refluxed to ensure complete reduction[2]. After cooling, the reaction is carefully quenched with D2O, followed by the addition of a dilute acid. The product, (2,4-dichlorophenyl)methan-d2-ol, is extracted, and the organic phase is dried and concentrated.

  • Step 2: Chlorination. The deuterated alcohol is dissolved in a suitable solvent, and a chlorinating agent such as thionyl chloride (SOCl2) is added. The reaction mixture is heated to afford 2,4-dichlorobenzyl-d2 chloride (Intermediate B-d2)[3][4].

3. Final Synthesis of this compound

The final step involves a Williamson ether synthesis. Intermediate A-d3 is dissolved in an anhydrous aprotic solvent like THF or DMF, and a strong base such as sodium hydride is added to deprotonate the alcohol, forming an alkoxide. Intermediate B-d2 is then added to the reaction mixture, which is stirred until the reaction is complete. The reaction is quenched, and the crude this compound is extracted and purified using column chromatography.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter. High isotopic enrichment is necessary for its function as an internal standard. The isotopic purity is typically determined using mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercial sources often state an isotopic purity of ≥99% for deuterated forms (d1-d5)[1].

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique to determine the isotopic distribution of deuterated compounds[5][6].

Experimental Protocol:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile/water with a small amount of formic acid for electrospray ionization).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectrum.

  • Data Acquisition: The instrument is operated in full scan mode to observe the molecular ion cluster.

  • Data Analysis: The relative intensities of the ions corresponding to the unlabeled Miconazole (d0) and the various deuterated species (d1, d2, d3, d4, and d5) are measured. The isotopic purity is calculated based on the relative abundance of the d5 isotopologue compared to the sum of all isotopologues.

Table 1: Representative Mass Spectrometry Data for this compound

IsotopologueMass (m/z)Relative Abundance (%)
d0417.0< 0.1
d1418.0< 0.5
d2419.0< 1.0
d3420.0~ 2.0
d4421.0~ 5.0
d5422.0> 90.0
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR and ¹³C NMR spectroscopy are used to confirm the positions of deuterium incorporation and to quantify the isotopic enrichment. In the ¹H NMR spectrum, the absence or significant reduction of signals at the deuterated positions indicates successful labeling.

Experimental Protocol:

  • Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • ¹H NMR Analysis: A high-field NMR spectrometer is used to acquire the ¹H NMR spectrum. The integrals of the residual proton signals at the deuterated positions are compared to the integrals of non-deuterated protons in the molecule.

  • ¹³C NMR Analysis: The ¹³C NMR spectrum can also provide information about deuteration. The signals for deuterated carbons will be split into multiplets due to C-D coupling and will have a lower intensity.

Workflow for Isotopic Purity Assessment

Isotopic_Purity_Workflow Start Synthesized this compound MS High-Resolution Mass Spectrometry Start->MS NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS_Analysis Determine Isotopic Distribution (d0 to d5) MS->MS_Analysis NMR_Analysis Confirm Deuteration Sites Quantify Enrichment NMR->NMR_Analysis Purity_Data Isotopic Purity Data MS_Analysis->Purity_Data NMR_Analysis->Purity_Data

Caption: Workflow for determining the isotopic purity of this compound.

Table 2: Expected ¹H NMR Chemical Shifts for Miconazole

ProtonsChemical Shift (ppm)Expected in this compound
Imidazole protons6.8 - 7.5Present
Aromatic protons7.0 - 7.8Present
-CH-~5.0Significantly Reduced/Absent
-CH2-N-~4.2Significantly Reduced/Absent
-O-CH2-~4.5Significantly Reduced/Absent

Conclusion

The synthesis of this compound with high isotopic purity is achievable through a well-designed synthetic strategy utilizing deuterated starting materials. Rigorous analytical characterization by mass spectrometry and NMR spectroscopy is paramount to confirm the isotopic enrichment and the precise location of the deuterium atoms. This ensures the reliability of this compound as an internal standard for quantitative bioanalytical applications, contributing to the accuracy of pharmacokinetic and drug metabolism studies.

References

Miconazole-d5: A Technical Guide to its Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for Miconazole-d5. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical methodologies. This guide details the typical quality control parameters, experimental protocols for its analysis, and the mechanism of action of its non-deuterated counterpart, miconazole (B906).

This compound: Specifications and Certificate of Analysis Data

This compound is the deuterated form of Miconazole, an imidazole (B134444) antifungal agent. It is primarily used as an internal standard in the quantification of miconazole in various biological matrices by mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium (B1214612) labeling provides a distinct mass difference, allowing for accurate and precise quantification.

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the data presented in the tables below.

Identification and Chemical Properties

This section of the CoA confirms the identity and basic chemical properties of the this compound material.

ParameterSpecification
Chemical Name 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole
CAS Number 1216653-50-7
Molecular Formula C₁₈H₉D₅Cl₄N₂O
Molecular Weight 421.16 g/mol
Appearance A solid
Solubility Soluble in Acetonitrile, DMSO, and Methanol[1]
Quality and Purity Specifications

This section outlines the purity of the this compound material, which is crucial for its use as a reliable internal standard.

ParameterSpecificationMethod
Chemical Purity (HPLC) ≥95%[2][3]High-Performance Liquid Chromatography (HPLC)
Isotopic Purity ≥99% deuterated forms (d1-d5)[1]Mass Spectrometry (MS)
Deuterium Incorporation Nominal d5Mass Spectrometry (MS)

Experimental Protocols for Quality Control

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis for this compound. These protocols are representative of the analytical procedures used to ensure the quality and purity of the material.

Identity Confirmation by ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H-NMR spectrum.

  • Analysis: Compare the obtained spectrum with the known spectrum of non-deuterated Miconazole. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the identity and successful labeling of the compound. For this compound, the signals corresponding to the ethyl and methoxy (B1213986) protons should be absent or greatly diminished. A ¹H-NMR signal at approximately 9.0 ppm can be used for the identification of the imidazole ring proton[4].

Chemical Purity Determination by HPLC-UV

Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or mobile phase) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a working solution at a suitable concentration for UV detection (e.g., 0.1 mg/mL).

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 0.6% ammonium (B1175870) acetate)[5]. The exact ratio should be optimized for the best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where miconazole has significant absorbance, such as 235 nm[5].

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Inject the working solution into the HPLC system.

    • The purity is calculated by the area percentage method, where the area of the main this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Isotopic Enrichment and Purity by Mass Spectrometry

Objective: To determine the isotopic distribution and confirm the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Acquire the mass spectrum of the this compound sample.

    • The instrument should be operated in a high-resolution mode to resolve the isotopic peaks.

  • Analysis:

    • Determine the mass of the molecular ion ([M+H]⁺).

    • Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, M+3, M+4, and M+5 peaks are used to calculate the percentage of each deuterated species (d0 to d5).

    • The isotopic purity is typically reported as the percentage of the desired d5 species relative to all other isotopic forms.

Quality Control Workflow and Signaling Pathway

Quality Control Testing Workflow for this compound

The following diagram illustrates a logical workflow for the quality control testing of a this compound certified reference material.

This compound Quality Control Workflow raw_material Raw Material Receipt (Deuterated Precursors) synthesis Chemical Synthesis of this compound raw_material->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification prelim_testing In-Process Quality Control (Preliminary Purity & Identity) purification->prelim_testing final_product Final Product (Bulk this compound) prelim_testing->final_product sampling Representative Sampling final_product->sampling identity_test Identity Confirmation (¹H-NMR, FT-IR) sampling->identity_test purity_test Chemical Purity (HPLC-UV) sampling->purity_test isotopic_test Isotopic Enrichment (Mass Spectrometry) sampling->isotopic_test residual_solvents Residual Solvents (GC-HS) sampling->residual_solvents coa_generation Certificate of Analysis Generation identity_test->coa_generation purity_test->coa_generation isotopic_test->coa_generation residual_solvents->coa_generation release Product Release coa_generation->release

This compound Quality Control Workflow
Mechanism of Action: Miconazole's Inhibition of Ergosterol (B1671047) Biosynthesis

Miconazole exerts its antifungal effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. The primary target of miconazole is the enzyme 14α-lanosterol demethylase. The following diagram illustrates this signaling pathway.

Miconazole Mechanism of Action squalene Squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol cyp51 14α-lanosterol demethylase (CYP51/Erg11p) lanosterol->cyp51 ergosterol_precursors Ergosterol Precursors cyp51->ergosterol_precursors disruption Disruption of Membrane Integrity & Increased Permeability cyp51->disruption Inhibition leads to accumulation of toxic sterols and ergosterol depletion miconazole Miconazole miconazole->inhibition ergosterol Ergosterol ergosterol_precursors->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane cell_death Fungal Cell Death disruption->cell_death

Miconazole's Inhibition of Ergosterol Biosynthesis

References

Miconazole-d5: A Technical Guide to its Certificate of Analysis and Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for Miconazole-d5. It is intended to be a valuable resource for researchers, scientists, and drug development professionals who utilize this stable isotope-labeled internal standard in their analytical methodologies. This guide details the typical quality control parameters, experimental protocols for its analysis, and the mechanism of action of its non-deuterated counterpart, miconazole.

This compound: Specifications and Certificate of Analysis Data

This compound is the deuterated form of Miconazole, an imidazole antifungal agent. It is primarily used as an internal standard in the quantification of miconazole in various biological matrices by mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The deuterium labeling provides a distinct mass difference, allowing for accurate and precise quantification.

A Certificate of Analysis (CoA) for this compound provides critical information regarding its identity, purity, and quality. While specific values may vary between batches and suppliers, a typical CoA will include the data presented in the tables below.

Identification and Chemical Properties

This section of the CoA confirms the identity and basic chemical properties of the this compound material.

ParameterSpecification
Chemical Name 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole
CAS Number 1216653-50-7
Molecular Formula C₁₈H₉D₅Cl₄N₂O
Molecular Weight 421.16 g/mol
Appearance A solid
Solubility Soluble in Acetonitrile, DMSO, and Methanol[1]
Quality and Purity Specifications

This section outlines the purity of the this compound material, which is crucial for its use as a reliable internal standard.

ParameterSpecificationMethod
Chemical Purity (HPLC) ≥95%[2][3]High-Performance Liquid Chromatography (HPLC)
Isotopic Purity ≥99% deuterated forms (d1-d5)[1]Mass Spectrometry (MS)
Deuterium Incorporation Nominal d5Mass Spectrometry (MS)

Experimental Protocols for Quality Control

The following are detailed methodologies for the key experiments cited in the Certificate of Analysis for this compound. These protocols are representative of the analytical procedures used to ensure the quality and purity of the material.

Identity Confirmation by ¹H-NMR Spectroscopy

Objective: To confirm the chemical structure of this compound and the positions of deuterium labeling.

Methodology:

  • Sample Preparation: Accurately weigh approximately 1-5 mg of the this compound reference standard and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6).

  • Instrumentation: A high-resolution Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire the ¹H-NMR spectrum.

  • Analysis: Compare the obtained spectrum with the known spectrum of non-deuterated Miconazole. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the identity and successful labeling of the compound. For this compound, the signals corresponding to the ethyl and methoxy protons should be absent or greatly diminished. A ¹H-NMR signal at approximately 9.0 ppm can be used for the identification of the imidazole ring proton[4].

Chemical Purity Determination by HPLC-UV

Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or mobile phase) at a concentration of approximately 1 mg/mL.

    • From the stock solution, prepare a working solution at a suitable concentration for UV detection (e.g., 0.1 mg/mL).

  • Instrumentation: A High-Performance Liquid Chromatograph (HPLC) equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile, methanol, and an aqueous buffer (e.g., 0.6% ammonium acetate)[5]. The exact ratio should be optimized for the best separation.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection Wavelength: UV detection at a wavelength where miconazole has significant absorbance, such as 235 nm[5].

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Inject the working solution into the HPLC system.

    • The purity is calculated by the area percentage method, where the area of the main this compound peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Isotopic Enrichment and Purity by Mass Spectrometry

Objective: To determine the isotopic distribution and confirm the isotopic enrichment of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with mass spectrometry (e.g., methanol or acetonitrile).

  • Instrumentation: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) coupled with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Data Acquisition:

    • Acquire the mass spectrum of the this compound sample.

    • The instrument should be operated in a high-resolution mode to resolve the isotopic peaks.

  • Analysis:

    • Determine the mass of the molecular ion ([M+H]⁺).

    • Analyze the isotopic cluster of the molecular ion. The relative intensities of the M, M+1, M+2, M+3, M+4, and M+5 peaks are used to calculate the percentage of each deuterated species (d0 to d5).

    • The isotopic purity is typically reported as the percentage of the desired d5 species relative to all other isotopic forms.

Quality Control Workflow and Signaling Pathway

Quality Control Testing Workflow for this compound

The following diagram illustrates a logical workflow for the quality control testing of a this compound certified reference material.

This compound Quality Control Workflow raw_material Raw Material Receipt (Deuterated Precursors) synthesis Chemical Synthesis of this compound raw_material->synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification prelim_testing In-Process Quality Control (Preliminary Purity & Identity) purification->prelim_testing final_product Final Product (Bulk this compound) prelim_testing->final_product sampling Representative Sampling final_product->sampling identity_test Identity Confirmation (¹H-NMR, FT-IR) sampling->identity_test purity_test Chemical Purity (HPLC-UV) sampling->purity_test isotopic_test Isotopic Enrichment (Mass Spectrometry) sampling->isotopic_test residual_solvents Residual Solvents (GC-HS) sampling->residual_solvents coa_generation Certificate of Analysis Generation identity_test->coa_generation purity_test->coa_generation isotopic_test->coa_generation residual_solvents->coa_generation release Product Release coa_generation->release

This compound Quality Control Workflow
Mechanism of Action: Miconazole's Inhibition of Ergosterol Biosynthesis

Miconazole exerts its antifungal effect by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. The primary target of miconazole is the enzyme 14α-lanosterol demethylase. The following diagram illustrates this signaling pathway.

Miconazole Mechanism of Action squalene Squalene squalene_epoxidase Squalene Epoxidase squalene->squalene_epoxidase lanosterol Lanosterol squalene_epoxidase->lanosterol cyp51 14α-lanosterol demethylase (CYP51/Erg11p) lanosterol->cyp51 ergosterol_precursors Ergosterol Precursors cyp51->ergosterol_precursors disruption Disruption of Membrane Integrity & Increased Permeability cyp51->disruption Inhibition leads to accumulation of toxic sterols and ergosterol depletion miconazole Miconazole miconazole->inhibition ergosterol Ergosterol ergosterol_precursors->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane cell_death Fungal Cell Death disruption->cell_death

Miconazole's Inhibition of Ergosterol Biosynthesis

References

The Role of Miconazole-d5 in Advancing Mycological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of Miconazole-d5 in mycology research. This document details its use as an internal standard in analytical chemistry, its application in studying fungal metabolic pathways, and provides in-depth experimental protocols and quantitative data.

Introduction

Miconazole (B906) is a widely used imidazole (B134444) antifungal agent that functions by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3][4] In the realm of mycology research, the deuterated analog, this compound, serves as a critical tool, primarily as an internal standard for quantitative analysis of miconazole using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5] The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling precise and accurate quantification of the non-deuterated drug in complex biological matrices. This technical guide explores the core applications of this compound, providing detailed experimental methodologies and data to facilitate its effective use in research settings.

Core Applications of this compound

The primary application of this compound in mycology research is as an internal standard (IS) in analytical methodologies. Its utility extends to various study types, including pharmacokinetics, metabolic stability, and bioequivalence studies.

Quantitative Bioanalysis using LC-MS/MS

This compound is the gold standard for the quantification of miconazole in biological samples such as plasma, serum, and tissue homogenates.[5][6] Its chemical properties are nearly identical to miconazole, ensuring similar extraction recovery and chromatographic behavior, while its increased mass prevents interference with the analyte signal.

In Vitro Metabolic Stability Studies

Understanding the metabolic fate of antifungal agents is crucial in drug development. This compound can be employed in in vitro metabolism studies, often using human liver microsomes (HLM), to accurately quantify the depletion of the parent drug over time.[7][8] These assays help in predicting the in vivo clearance of the drug.

Ergosterol Biosynthesis Inhibition Assays

Miconazole's mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is critical for ergosterol biosynthesis.[1][4][9] While not directly used to measure enzyme activity, this compound is invaluable in the analytical phase of these assays to quantify the accumulation of sterol precursors, such as lanosterol, in fungal cells treated with miconazole.

Quantitative Data

The following tables summarize key quantitative parameters related to the use of this compound in analytical methods.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 1216653-50-7 [5]
Molecular Formula C₁₈H₉Cl₄D₅N₂O [5]
Formula Weight 421.2 g/mol [5]
Purity ≥99% deuterated forms (d₁-d₅) [5]

| Solubility | Soluble in Acetonitrile (B52724), DMSO, Methanol |[5] |

Table 2: Example LC-MS/MS Parameters for Miconazole Analysis using this compound as Internal Standard

Parameter Miconazole This compound Reference
Precursor Ion (m/z) 415.0 420.0 [6] (adapted)
Product Ion (m/z) 159.0 161.0 [6] (adapted)
Collision Energy (eV) 35 35 [6] (adapted)

| Retention Time (min) | 5.59 | 5.59 |[6] |

Experimental Protocols

Protocol 1: Quantification of Miconazole in Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of miconazole in human plasma.

1. Materials:

  • Human plasma samples

  • Miconazole analytical standard

  • This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water, HPLC grade

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standards, and quality control samples into a 96-well plate.

  • Add 20 µL of this compound IS solution to each well.

  • Add 300 µL of cold acetonitrile to each well to precipitate proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 4.6 mm x 150 mm, 5.0 µm)[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.75 mL/min[6]

  • Injection Volume: 10 µL

  • Gradient: Start with 43% B, hold for 1 min, increase to 95% B over 4 min, hold for 2 min, return to 43% B and equilibrate for 3 min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[6]

  • Ion Transitions: Monitor the transitions specified in Table 2.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of miconazole to this compound against the concentration of the calibration standards.

  • Determine the concentration of miconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolic Stability of Miconazole using Human Liver Microsomes

This protocol describes a method to assess the metabolic stability of miconazole.

1. Materials:

  • Human Liver Microsomes (HLM)

  • Miconazole

  • This compound (for analytical internal standard)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile

  • Incubator/water bath (37°C)

2. Incubation Procedure:

  • Prepare a miconazole stock solution (e.g., 1 mM in DMSO).

  • In a microcentrifuge tube, combine HLM (final concentration e.g., 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Add miconazole to initiate the reaction (final concentration e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing this compound as the internal standard.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS as described in Protocol 1 to determine the remaining concentration of miconazole at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of miconazole remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data peak_integration Peak Integration data->peak_integration ratio Calculate Peak Area Ratio (Miconazole/Miconazole-d5) peak_integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Caption: Workflow for Miconazole Quantification using this compound.

ergosterol_biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51A1) Miconazole Miconazole Lanosterol 14α-demethylase (CYP51A1) Lanosterol 14α-demethylase (CYP51A1) Miconazole->Lanosterol 14α-demethylase (CYP51A1) Inhibition

Caption: Miconazole's Inhibition of the Fungal Ergosterol Biosynthesis Pathway.

Conclusion

This compound is an indispensable tool in mycology research, enabling precise and accurate quantification of miconazole in a variety of experimental contexts. Its use as an internal standard in LC-MS/MS methods is fundamental for reliable pharmacokinetic and metabolic stability studies. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively integrate this compound into their research workflows, thereby contributing to the advancement of antifungal drug development and the broader field of mycology.

References

The Role of Miconazole-d5 in Advancing Mycological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of Miconazole-d5 in mycology research. This document details its use as an internal standard in analytical chemistry, its application in studying fungal metabolic pathways, and provides in-depth experimental protocols and quantitative data.

Introduction

Miconazole is a widely used imidazole antifungal agent that functions by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] In the realm of mycology research, the deuterated analog, this compound, serves as a critical tool, primarily as an internal standard for quantitative analysis of miconazole using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[5] The incorporation of five deuterium atoms provides a distinct mass shift, enabling precise and accurate quantification of the non-deuterated drug in complex biological matrices. This technical guide explores the core applications of this compound, providing detailed experimental methodologies and data to facilitate its effective use in research settings.

Core Applications of this compound

The primary application of this compound in mycology research is as an internal standard (IS) in analytical methodologies. Its utility extends to various study types, including pharmacokinetics, metabolic stability, and bioequivalence studies.

Quantitative Bioanalysis using LC-MS/MS

This compound is the gold standard for the quantification of miconazole in biological samples such as plasma, serum, and tissue homogenates.[5][6] Its chemical properties are nearly identical to miconazole, ensuring similar extraction recovery and chromatographic behavior, while its increased mass prevents interference with the analyte signal.

In Vitro Metabolic Stability Studies

Understanding the metabolic fate of antifungal agents is crucial in drug development. This compound can be employed in in vitro metabolism studies, often using human liver microsomes (HLM), to accurately quantify the depletion of the parent drug over time.[7][8] These assays help in predicting the in vivo clearance of the drug.

Ergosterol Biosynthesis Inhibition Assays

Miconazole's mechanism of action involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase, which is critical for ergosterol biosynthesis.[1][4][9] While not directly used to measure enzyme activity, this compound is invaluable in the analytical phase of these assays to quantify the accumulation of sterol precursors, such as lanosterol, in fungal cells treated with miconazole.

Quantitative Data

The following tables summarize key quantitative parameters related to the use of this compound in analytical methods.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 1216653-50-7 [5]
Molecular Formula C₁₈H₉Cl₄D₅N₂O [5]
Formula Weight 421.2 g/mol [5]
Purity ≥99% deuterated forms (d₁-d₅) [5]

| Solubility | Soluble in Acetonitrile, DMSO, Methanol |[5] |

Table 2: Example LC-MS/MS Parameters for Miconazole Analysis using this compound as Internal Standard

Parameter Miconazole This compound Reference
Precursor Ion (m/z) 415.0 420.0 [6] (adapted)
Product Ion (m/z) 159.0 161.0 [6] (adapted)
Collision Energy (eV) 35 35 [6] (adapted)

| Retention Time (min) | 5.59 | 5.59 |[6] |

Experimental Protocols

Protocol 1: Quantification of Miconazole in Plasma using LC-MS/MS with this compound Internal Standard

This protocol outlines a typical workflow for the quantitative analysis of miconazole in human plasma.

1. Materials:

  • Human plasma samples

  • Miconazole analytical standard

  • This compound internal standard (IS) solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Formic acid

  • Water, HPLC grade

  • 96-well plates

  • Centrifuge

  • LC-MS/MS system

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standards, and quality control samples into a 96-well plate.

  • Add 20 µL of this compound IS solution to each well.

  • Add 300 µL of cold acetonitrile to each well to precipitate proteins.

  • Vortex the plate for 2 minutes.

  • Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC Column: C18 column (e.g., 4.6 mm x 150 mm, 5.0 µm)[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.75 mL/min[6]

  • Injection Volume: 10 µL

  • Gradient: Start with 43% B, hold for 1 min, increase to 95% B over 4 min, hold for 2 min, return to 43% B and equilibrate for 3 min.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.[6]

  • Ion Transitions: Monitor the transitions specified in Table 2.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of miconazole to this compound against the concentration of the calibration standards.

  • Determine the concentration of miconazole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: In Vitro Metabolic Stability of Miconazole using Human Liver Microsomes

This protocol describes a method to assess the metabolic stability of miconazole.

1. Materials:

  • Human Liver Microsomes (HLM)

  • Miconazole

  • This compound (for analytical internal standard)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile

  • Incubator/water bath (37°C)

2. Incubation Procedure:

  • Prepare a miconazole stock solution (e.g., 1 mM in DMSO).

  • In a microcentrifuge tube, combine HLM (final concentration e.g., 0.5 mg/mL) and phosphate buffer. Pre-warm at 37°C for 5 minutes.

  • Add miconazole to initiate the reaction (final concentration e.g., 1 µM).

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to cold acetonitrile containing this compound as the internal standard.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS as described in Protocol 1 to determine the remaining concentration of miconazole at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of miconazole remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) as 0.693/k.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add this compound (IS) plasma->add_is ppt Protein Precipitation (ACN) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc LC Separation supernatant->lc ms MS/MS Detection lc->ms data Data Acquisition ms->data peak_integration Peak Integration data->peak_integration ratio Calculate Peak Area Ratio (Miconazole/Miconazole-d5) peak_integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Caption: Workflow for Miconazole Quantification using this compound.

ergosterol_biosynthesis Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51A1) Miconazole Miconazole Lanosterol 14α-demethylase (CYP51A1) Lanosterol 14α-demethylase (CYP51A1) Miconazole->Lanosterol 14α-demethylase (CYP51A1) Inhibition

Caption: Miconazole's Inhibition of the Fungal Ergosterol Biosynthesis Pathway.

Conclusion

This compound is an indispensable tool in mycology research, enabling precise and accurate quantification of miconazole in a variety of experimental contexts. Its use as an internal standard in LC-MS/MS methods is fundamental for reliable pharmacokinetic and metabolic stability studies. The detailed protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively integrate this compound into their research workflows, thereby contributing to the advancement of antifungal drug development and the broader field of mycology.

References

The Role of Miconazole-d5 in Antifungal Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Miconazole-d5 as a stable isotope-labeled internal standard (SIL-IS) in the study of miconazole (B906) metabolism. The use of SIL-IS is considered the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision. This document outlines the metabolic pathways of miconazole, details experimental protocols for in vitro studies, and explains the principles of data analysis using this compound.

Introduction: Miconazole and the Need for Precise Quantification

Miconazole is a broad-spectrum azole antifungal agent used to treat various fungal infections.[1] Its therapeutic action involves the inhibition of the fungal cytochrome P450 (CYP) enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Understanding the metabolism of miconazole in humans is crucial for determining its pharmacokinetic profile, efficacy, and potential for drug-drug interactions.[4]

Drug metabolism studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), face challenges from matrix effects—where components in a biological sample can interfere with the ionization of the target analyte, leading to inaccurate quantification.[5] this compound, a deuterated analog of miconazole, serves as an ideal internal standard. By adding a known quantity of this compound to a sample at an early stage, it experiences the same processing variations, sample loss, and matrix effects as the unlabeled miconazole.[6] This allows for a highly accurate determination of the miconazole concentration by measuring the ratio of the analyte to the internal standard.[7]

Metabolic Pathways of Miconazole

Miconazole is primarily metabolized in the liver by CYP enzymes.[8][9] It is a known inhibitor of several CYP isozymes, including CYP2C9, CYP2C19, and CYP3A4, which underscores the importance of studying its metabolic fate to predict potential drug interactions.[10][11]

Recent studies using human liver microsomes (HLM) have identified several phase I metabolites. The primary biotransformation reactions include:

  • Hydroxylation: Addition of hydroxyl (-OH) groups to the benzene (B151609) rings.

  • Oxidation: Oxidation of the imidazole (B134444) moiety.

  • Degradation: Subsequent breakdown of the imidazole ring structure.[8]

A proposed metabolic pathway involves these sequential modifications, leading to the formation of multiple metabolites that can be identified and quantified using high-resolution mass spectrometry.[8]

Miconazole_Metabolism Miconazole Miconazole Metabolite_Pool Phase I Metabolites Miconazole->Metabolite_Pool CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Hydroxylated Hydroxylated Metabolites Metabolite_Pool->Hydroxylated Hydroxylation Oxidized Oxidized Imidazole Metabolites Metabolite_Pool->Oxidized Oxidation Degraded Degraded Imidazole Metabolites Oxidized->Degraded Degradation

Caption: Proposed Phase I Metabolic Pathway of Miconazole in the Liver.

The Role of this compound as an Internal Standard

The fundamental principle of using this compound is isotope dilution mass spectrometry. Because this compound is chemically identical to miconazole, it co-elutes during chromatography and experiences identical ionization suppression or enhancement in the mass spectrometer's ion source.[4][12] This co-elution is critical for correcting analytical variability.[4] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio, allowing for independent quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Microsomes) Add_IS Spike with This compound (IS) Sample->Add_IS Extract Protein Precipitation & Extraction Add_IS->Extract LC Chromatographic Separation (Co-elution) Extract->LC MS Mass Spectrometry Detection LC->MS Quantify Measure Peak Area Ratio (Analyte / IS) MS->Quantify Calculate Calculate Concentration via Calibration Curve Quantify->Calculate Result Accurate Miconazole Concentration Calculate->Result

Caption: Experimental Workflow for Quantification using this compound.

Experimental Protocols

In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol describes a typical experiment to study the phase I metabolism of miconazole.

Objective: To identify metabolites and determine the rate of metabolism of miconazole.

Materials:

  • Miconazole

  • This compound (for analytical internal standard)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold (for quenching)

  • Water, LC-MS grade

  • Formic Acid

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.[13][14]

  • Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add miconazole (final concentration typically 1-10 µM) to initiate the metabolic reaction. Vortex gently.

  • Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60, 120 minutes).[8]

  • Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This step precipitates the microsomal proteins.[15]

  • Addition of Internal Standard: Add this compound to each sample at a fixed, known concentration.

  • Sample Processing: Vortex the samples vigorously, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify miconazole and its metabolites.

Typical LC-MS/MS Parameters: The following table provides example parameters for the analysis. These must be optimized for the specific instrument and application.

ParameterTypical Setting
LC System UHPLC System
ColumnC18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)[13]
Mobile Phase AWater with 0.1% Formic Acid[15]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[15]
Flow Rate0.3 - 0.5 mL/min
Injection Volume2 - 10 µL[15]
Column Temperature35 - 45 °C
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization ModeElectrospray Ionization, Positive (ESI+)[16]
Analysis ModeMultiple Reaction Monitoring (MRM)[15]
MRM Transition (Miconazole)m/z 417.1 → 160.9[15]
MRM Transition (this compound)To be determined based on d5 position (e.g., m/z 422.1 → 160.9)
Capillary Voltage3500 V[17]
Source Temperature350 °C[17]

Data Presentation and Analysis

Quantitative data from metabolism studies are crucial for understanding the drug's behavior. Miconazole has been shown to be a potent inhibitor of several key drug-metabolizing enzymes.

Table 1: In Vitro Inhibition of Human CYP Enzymes by Miconazole

CYP IsozymeSubstrateIC₅₀ (µM)Reference
CYP2C9Tolbutamide2.0[10][11]
CYP2C19S-mephenytoin0.33[10][11]
CYP1A2Phenacetin2.90[18]
CYP2D6Dextromethorphan6.46[18]

IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

The rate of metabolism can be determined by monitoring the disappearance of the parent drug over time. After LC-MS/MS analysis, a calibration curve is constructed by plotting the peak area ratio (Miconazole / this compound) against known concentrations of miconazole. The concentration in the unknown samples is then interpolated from this curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of miconazole in complex biological matrices. Its use as a stable isotope-labeled internal standard effectively mitigates variability from sample preparation and matrix effects, which is essential for reliable pharmacokinetic and drug metabolism studies. The protocols and data presented in this guide provide a framework for researchers to design and execute robust in vitro experiments to further elucidate the metabolic profile and interaction potential of miconazole.

References

The Role of Miconazole-d5 in Antifungal Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Miconazole-d5 as a stable isotope-labeled internal standard (SIL-IS) in the study of miconazole metabolism. The use of SIL-IS is considered the gold standard in quantitative bioanalysis, offering unparalleled accuracy and precision. This document outlines the metabolic pathways of miconazole, details experimental protocols for in vitro studies, and explains the principles of data analysis using this compound.

Introduction: Miconazole and the Need for Precise Quantification

Miconazole is a broad-spectrum azole antifungal agent used to treat various fungal infections.[1] Its therapeutic action involves the inhibition of the fungal cytochrome P450 (CYP) enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane.[2][3] Understanding the metabolism of miconazole in humans is crucial for determining its pharmacokinetic profile, efficacy, and potential for drug-drug interactions.[4]

Drug metabolism studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS), face challenges from matrix effects—where components in a biological sample can interfere with the ionization of the target analyte, leading to inaccurate quantification.[5] this compound, a deuterated analog of miconazole, serves as an ideal internal standard. By adding a known quantity of this compound to a sample at an early stage, it experiences the same processing variations, sample loss, and matrix effects as the unlabeled miconazole.[6] This allows for a highly accurate determination of the miconazole concentration by measuring the ratio of the analyte to the internal standard.[7]

Metabolic Pathways of Miconazole

Miconazole is primarily metabolized in the liver by CYP enzymes.[8][9] It is a known inhibitor of several CYP isozymes, including CYP2C9, CYP2C19, and CYP3A4, which underscores the importance of studying its metabolic fate to predict potential drug interactions.[10][11]

Recent studies using human liver microsomes (HLM) have identified several phase I metabolites. The primary biotransformation reactions include:

  • Hydroxylation: Addition of hydroxyl (-OH) groups to the benzene rings.

  • Oxidation: Oxidation of the imidazole moiety.

  • Degradation: Subsequent breakdown of the imidazole ring structure.[8]

A proposed metabolic pathway involves these sequential modifications, leading to the formation of multiple metabolites that can be identified and quantified using high-resolution mass spectrometry.[8]

Miconazole_Metabolism Miconazole Miconazole Metabolite_Pool Phase I Metabolites Miconazole->Metabolite_Pool CYP450 Enzymes (e.g., CYP3A4, CYP2C9) Hydroxylated Hydroxylated Metabolites Metabolite_Pool->Hydroxylated Hydroxylation Oxidized Oxidized Imidazole Metabolites Metabolite_Pool->Oxidized Oxidation Degraded Degraded Imidazole Metabolites Oxidized->Degraded Degradation

Caption: Proposed Phase I Metabolic Pathway of Miconazole in the Liver.

The Role of this compound as an Internal Standard

The fundamental principle of using this compound is isotope dilution mass spectrometry. Because this compound is chemically identical to miconazole, it co-elutes during chromatography and experiences identical ionization suppression or enhancement in the mass spectrometer's ion source.[4][12] This co-elution is critical for correcting analytical variability.[4] The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio, allowing for independent quantification.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma, Microsomes) Add_IS Spike with This compound (IS) Sample->Add_IS Extract Protein Precipitation & Extraction Add_IS->Extract LC Chromatographic Separation (Co-elution) Extract->LC MS Mass Spectrometry Detection LC->MS Quantify Measure Peak Area Ratio (Analyte / IS) MS->Quantify Calculate Calculate Concentration via Calibration Curve Quantify->Calculate Result Accurate Miconazole Concentration Calculate->Result

Caption: Experimental Workflow for Quantification using this compound.

Experimental Protocols

In Vitro Metabolism with Human Liver Microsomes (HLM)

This protocol describes a typical experiment to study the phase I metabolism of miconazole.

Objective: To identify metabolites and determine the rate of metabolism of miconazole.

Materials:

  • Miconazole

  • This compound (for analytical internal standard)

  • Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (ACN), ice-cold (for quenching)

  • Water, LC-MS grade

  • Formic Acid

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the NADPH regenerating system.[13][14]

  • Pre-incubation: Pre-warm the mixture at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add miconazole (final concentration typically 1-10 µM) to initiate the metabolic reaction. Vortex gently.

  • Incubation: Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60, 120 minutes).[8]

  • Termination of Reaction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This step precipitates the microsomal proteins.[15]

  • Addition of Internal Standard: Add this compound to each sample at a fixed, known concentration.

  • Sample Processing: Vortex the samples vigorously, then centrifuge at high speed (e.g., >12,000 x g) for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify miconazole and its metabolites.

Typical LC-MS/MS Parameters: The following table provides example parameters for the analysis. These must be optimized for the specific instrument and application.

ParameterTypical Setting
LC System UHPLC System
ColumnC18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm)[13]
Mobile Phase AWater with 0.1% Formic Acid[15]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[15]
Flow Rate0.3 - 0.5 mL/min
Injection Volume2 - 10 µL[15]
Column Temperature35 - 45 °C
MS System Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization ModeElectrospray Ionization, Positive (ESI+)[16]
Analysis ModeMultiple Reaction Monitoring (MRM)[15]
MRM Transition (Miconazole)m/z 417.1 → 160.9[15]
MRM Transition (this compound)To be determined based on d5 position (e.g., m/z 422.1 → 160.9)
Capillary Voltage3500 V[17]
Source Temperature350 °C[17]

Data Presentation and Analysis

Quantitative data from metabolism studies are crucial for understanding the drug's behavior. Miconazole has been shown to be a potent inhibitor of several key drug-metabolizing enzymes.

Table 1: In Vitro Inhibition of Human CYP Enzymes by Miconazole

CYP IsozymeSubstrateIC₅₀ (µM)Reference
CYP2C9Tolbutamide2.0[10][11]
CYP2C19S-mephenytoin0.33[10][11]
CYP1A2Phenacetin2.90[18]
CYP2D6Dextromethorphan6.46[18]

IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

The rate of metabolism can be determined by monitoring the disappearance of the parent drug over time. After LC-MS/MS analysis, a calibration curve is constructed by plotting the peak area ratio (Miconazole / this compound) against known concentrations of miconazole. The concentration in the unknown samples is then interpolated from this curve.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of miconazole in complex biological matrices. Its use as a stable isotope-labeled internal standard effectively mitigates variability from sample preparation and matrix effects, which is essential for reliable pharmacokinetic and drug metabolism studies. The protocols and data presented in this guide provide a framework for researchers to design and execute robust in vitro experiments to further elucidate the metabolic profile and interaction potential of miconazole.

References

Miconazole-d5: A Technical Guide for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Miconazole-d5 in preclinical and clinical research. This compound, a deuterium-labeled analog of the antifungal agent Miconazole (B906), serves as a critical tool in bioanalytical assays, primarily as an internal standard for the accurate quantification of Miconazole in various biological matrices. This guide details the principles of its use, experimental protocols, and relevant quantitative data, offering valuable insights for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology.

Introduction to this compound

This compound is a stable isotope-labeled version of Miconazole, an imidazole (B134444) antifungal agent with broad-spectrum activity against various fungal pathogens.[1][2] The deuterium (B1214612) atoms are strategically incorporated into the Miconazole molecule, resulting in a compound with a higher molecular weight but nearly identical physicochemical properties to the unlabeled drug.[3] This key characteristic makes this compound an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

Chemical and Physical Properties:

PropertyValue
Chemical Name 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole
CAS Number 1216653-50-7
Molecular Formula C₁₈H₉D₅Cl₄N₂O
Molecular Weight 421.16 g/mol
Purity ≥98%
Appearance A solid
Solubility Soluble in methanol (B129727) and acetonitrile (B52724)

Principle of Use: The Role of an Internal Standard

In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, including calibrators, quality controls, and unknown study samples.[4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in LC-MS/MS-based quantification for several reasons:

  • Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with Miconazole and has nearly identical ionization efficiency, any matrix effect will influence both compounds to the same extent. The ratio of the analyte peak area to the internal standard peak area remains constant, thus providing an accurate measure of the analyte concentration.

  • Compensation for Variability in Sample Preparation: During the extraction and sample preparation process, some loss of the analyte is often unavoidable. By adding this compound at the beginning of the sample preparation workflow, any loss experienced by Miconazole will be mirrored by a proportional loss of this compound. This allows for accurate quantification despite variations in extraction recovery.

  • Correction for Instrumental Variability: The performance of the LC-MS/MS system can fluctuate over time. The use of an internal standard corrects for variations in injection volume and instrument response.

The fundamental principle of quantification using an internal standard is based on the ratio of the analyte's response to the internal standard's response. A calibration curve is constructed by plotting the ratio of the peak area of Miconazole to the peak area of this compound against the known concentrations of Miconazole in the calibration standards. The concentration of Miconazole in unknown samples is then determined by interpolating their peak area ratios on this calibration curve.

Fig. 1: Experimental workflow for Miconazole quantification using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of Miconazole in biological matrices using this compound as an internal standard. These protocols are compiled from various validated methods and serve as a comprehensive guide for laboratory implementation.

Sample Preparation from Human Plasma

This protocol describes a protein precipitation method for the extraction of Miconazole from human plasma.

Materials:

  • Human plasma samples (collected with an appropriate anticoagulant)

  • Miconazole and this compound stock solutions (in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Preparation of Working Solutions:

    • Prepare calibration standards by spiking blank human plasma with appropriate volumes of Miconazole stock solution to achieve a concentration range of, for example, 1 to 1000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • Prepare a working solution of this compound in methanol at a concentration of, for example, 100 ng/mL.

  • Sample Spiking:

    • To 100 µL of each plasma sample (calibrators, QCs, and unknowns) in a microcentrifuge tube, add 10 µL of the this compound working solution.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

ParameterRecommended Conditions
LC System A high-performance or ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Gradient Elution A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

Mass Spectrometry Conditions:

ParameterRecommended Conditions
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Ion Source Temperature 350 - 500°C
Capillary Voltage 3.0 - 4.5 kV
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Miconazole415.0159.032
Miconazole415.069.025
This compound 421.0 161.0 50

Note: The optimal collision energies may vary depending on the specific instrument used and should be optimized accordingly.[1]

G cluster_principle Principle of Isotope Dilution Mass Spectrometry cluster_mass_spec Mass Spectrometry View Analyte Analyte (Miconazole) Unknown quantity Mix Mix Analyte and IS Analyte->Mix IS Internal Standard (this compound) Known quantity IS->Mix Analysis LC-MS/MS Analysis Mix->Analysis Ratio Measure Peak Area Ratio (Miconazole / this compound) Analysis->Ratio Quantification Determine Analyte Quantity Ratio->Quantification Miconazole_peak Miconazole Peak (m/z 415.0) Miconazole_d5_peak This compound Peak (m/z 421.0)

Fig. 2: Principle of quantification using a stable isotope-labeled internal standard.

Quantitative Data from Preclinical and Clinical Research

While pharmacokinetic data for this compound itself is not typically generated, its use as an internal standard has been instrumental in obtaining accurate pharmacokinetic parameters for Miconazole in various studies. The following tables summarize key pharmacokinetic data for Miconazole from preclinical and clinical research where this compound was likely employed for quantification.

Table 1: Pharmacokinetic Parameters of Miconazole in Rats after Oral Administration of Racemic Miconazole [1]

DoseEnantiomerCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)
5 mg/kg(-)-(R)-Miconazole123.5 ± 25.82.0456.7 ± 98.2
(+)-(S)-Miconazole89.4 ± 18.72.0321.5 ± 76.4
10 mg/kg(-)-(R)-Miconazole245.8 ± 55.12.0987.3 ± 189.5
(+)-(S)-Miconazole178.2 ± 41.32.0701.6 ± 154.9

Data are presented as mean ± SD.

Table 2: Salivary Pharmacokinetic Parameters of Miconazole in Healthy Subjects after a Single Application of a Bioadhesive Tablet or Oral Gel [5][6]

FormulationCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)
50 mg Bioadhesive Tablet7.8 (5.3, 11.4)4.0 (2.0-8.0)18.9 (11.7, 30.6)
100 mg Bioadhesive Tablet17.2 (11.8, 25.2)4.0 (2.0-8.0)37.2 (22.9, 60.5)
Oral Gel (125 mg, 3 times daily)1.0 (0.7, 1.5)0.5 (0.5-1.0)1.0 (0.6, 1.6)

Data are presented as geometric mean (90% confidence interval).

Table 3: Pharmacokinetic Parameters of Miconazole in Serum and Pelvic Retroperitoneal Space Exudate after a Single 600 mg Intravenous Infusion [7]

MatrixCmax (mg/L)Tmax (h)t₁/₂ (h)AUC (mg·h/L)
Serum6.261.08.8619.13
Exudate0.132.48-2.52

Table 4: Pharmacokinetic Parameters of Miconazole in Plasma of Healthy Females after a Single 1200 mg Vaginal Ovule Application [8]

ParameterValue (Mean ± SD)
Cmax (ng/mL)10.7 ± 3.5
Tmax (h)18.4 ± 8.3
AUC₀₋₉₆ (ng·h/mL)477 ± 167

Application in Drug Metabolism and Pharmacokinetic (DMPK) Studies

This compound is an invaluable tool in preclinical and clinical DMPK studies of Miconazole. Its application ensures the generation of high-quality, reliable data for:

  • Pharmacokinetic (PK) Studies: Accurate determination of PK parameters such as Cmax, Tmax, AUC, and half-life in various species and formulations.

  • Bioavailability and Bioequivalence Studies: Comparing the rate and extent of absorption of different Miconazole formulations.

  • Drug-Drug Interaction Studies: Assessing the effect of co-administered drugs on the metabolism and pharmacokinetics of Miconazole.

  • Metabolite Identification and Quantification: Although not a direct application for this compound itself, the accurate quantification of the parent drug is crucial for understanding its metabolic fate.

Conclusion

This compound is an essential analytical tool for the accurate and precise quantification of Miconazole in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays overcomes the challenges associated with complex biological matrices and ensures the reliability of pharmacokinetic and other DMPK data. The detailed protocols and compiled quantitative data in this guide provide a solid foundation for researchers and scientists working with Miconazole, facilitating robust analytical method development and contributing to a deeper understanding of its pharmacological profile.

References

Miconazole-d5: A Technical Guide for Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of Miconazole-d5 in preclinical and clinical research. This compound, a deuterium-labeled analog of the antifungal agent Miconazole, serves as a critical tool in bioanalytical assays, primarily as an internal standard for the accurate quantification of Miconazole in various biological matrices. This guide details the principles of its use, experimental protocols, and relevant quantitative data, offering valuable insights for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical pharmacology.

Introduction to this compound

This compound is a stable isotope-labeled version of Miconazole, an imidazole antifungal agent with broad-spectrum activity against various fungal pathogens.[1][2] The deuterium atoms are strategically incorporated into the Miconazole molecule, resulting in a compound with a higher molecular weight but nearly identical physicochemical properties to the unlabeled drug.[3] This key characteristic makes this compound an ideal internal standard for quantitative analysis using mass spectrometry-based methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3]

Chemical and Physical Properties:

PropertyValue
Chemical Name 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole
CAS Number 1216653-50-7
Molecular Formula C₁₈H₉D₅Cl₄N₂O
Molecular Weight 421.16 g/mol
Purity ≥98%
Appearance A solid
Solubility Soluble in methanol and acetonitrile

Principle of Use: The Role of an Internal Standard

In quantitative bioanalysis, an internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, including calibrators, quality controls, and unknown study samples.[4] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in LC-MS/MS-based quantification for several reasons:

  • Correction for Matrix Effects: Biological matrices such as plasma, urine, and tissue homogenates are complex and can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since this compound co-elutes with Miconazole and has nearly identical ionization efficiency, any matrix effect will influence both compounds to the same extent. The ratio of the analyte peak area to the internal standard peak area remains constant, thus providing an accurate measure of the analyte concentration.

  • Compensation for Variability in Sample Preparation: During the extraction and sample preparation process, some loss of the analyte is often unavoidable. By adding this compound at the beginning of the sample preparation workflow, any loss experienced by Miconazole will be mirrored by a proportional loss of this compound. This allows for accurate quantification despite variations in extraction recovery.

  • Correction for Instrumental Variability: The performance of the LC-MS/MS system can fluctuate over time. The use of an internal standard corrects for variations in injection volume and instrument response.

The fundamental principle of quantification using an internal standard is based on the ratio of the analyte's response to the internal standard's response. A calibration curve is constructed by plotting the ratio of the peak area of Miconazole to the peak area of this compound against the known concentrations of Miconazole in the calibration standards. The concentration of Miconazole in unknown samples is then determined by interpolating their peak area ratios on this calibration curve.

Fig. 1: Experimental workflow for Miconazole quantification using this compound.

Experimental Protocols

The following sections provide detailed methodologies for the quantification of Miconazole in biological matrices using this compound as an internal standard. These protocols are compiled from various validated methods and serve as a comprehensive guide for laboratory implementation.

Sample Preparation from Human Plasma

This protocol describes a protein precipitation method for the extraction of Miconazole from human plasma.

Materials:

  • Human plasma samples (collected with an appropriate anticoagulant)

  • Miconazole and this compound stock solutions (in methanol)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Preparation of Working Solutions:

    • Prepare calibration standards by spiking blank human plasma with appropriate volumes of Miconazole stock solution to achieve a concentration range of, for example, 1 to 1000 ng/mL.

    • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

    • Prepare a working solution of this compound in methanol at a concentration of, for example, 100 ng/mL.

  • Sample Spiking:

    • To 100 µL of each plasma sample (calibrators, QCs, and unknowns) in a microcentrifuge tube, add 10 µL of the this compound working solution.

    • Vortex briefly to mix.

  • Protein Precipitation:

    • Add 300 µL of ice-cold acetonitrile to each tube.

    • Vortex vigorously for 1 minute to precipitate the plasma proteins.

  • Centrifugation:

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to ensure complete dissolution.

  • Analysis:

    • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Chromatographic Conditions:

ParameterRecommended Conditions
LC System A high-performance or ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 5 - 10 µL
Gradient Elution A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration.

Mass Spectrometry Conditions:

ParameterRecommended Conditions
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI) in positive ion mode
Ion Source Temperature 350 - 500°C
Capillary Voltage 3.0 - 4.5 kV
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Miconazole415.0159.032
Miconazole415.069.025
This compound 421.0 161.0 50

Note: The optimal collision energies may vary depending on the specific instrument used and should be optimized accordingly.[1]

G cluster_principle Principle of Isotope Dilution Mass Spectrometry cluster_mass_spec Mass Spectrometry View Analyte Analyte (Miconazole) Unknown quantity Mix Mix Analyte and IS Analyte->Mix IS Internal Standard (this compound) Known quantity IS->Mix Analysis LC-MS/MS Analysis Mix->Analysis Ratio Measure Peak Area Ratio (Miconazole / this compound) Analysis->Ratio Quantification Determine Analyte Quantity Ratio->Quantification Miconazole_peak Miconazole Peak (m/z 415.0) Miconazole_d5_peak This compound Peak (m/z 421.0)

Fig. 2: Principle of quantification using a stable isotope-labeled internal standard.

Quantitative Data from Preclinical and Clinical Research

While pharmacokinetic data for this compound itself is not typically generated, its use as an internal standard has been instrumental in obtaining accurate pharmacokinetic parameters for Miconazole in various studies. The following tables summarize key pharmacokinetic data for Miconazole from preclinical and clinical research where this compound was likely employed for quantification.

Table 1: Pharmacokinetic Parameters of Miconazole in Rats after Oral Administration of Racemic Miconazole [1]

DoseEnantiomerCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)
5 mg/kg(-)-(R)-Miconazole123.5 ± 25.82.0456.7 ± 98.2
(+)-(S)-Miconazole89.4 ± 18.72.0321.5 ± 76.4
10 mg/kg(-)-(R)-Miconazole245.8 ± 55.12.0987.3 ± 189.5
(+)-(S)-Miconazole178.2 ± 41.32.0701.6 ± 154.9

Data are presented as mean ± SD.

Table 2: Salivary Pharmacokinetic Parameters of Miconazole in Healthy Subjects after a Single Application of a Bioadhesive Tablet or Oral Gel [5][6]

FormulationCmax (µg/mL)Tmax (h)AUC₀₋₂₄ (µg·h/mL)
50 mg Bioadhesive Tablet7.8 (5.3, 11.4)4.0 (2.0-8.0)18.9 (11.7, 30.6)
100 mg Bioadhesive Tablet17.2 (11.8, 25.2)4.0 (2.0-8.0)37.2 (22.9, 60.5)
Oral Gel (125 mg, 3 times daily)1.0 (0.7, 1.5)0.5 (0.5-1.0)1.0 (0.6, 1.6)

Data are presented as geometric mean (90% confidence interval).

Table 3: Pharmacokinetic Parameters of Miconazole in Serum and Pelvic Retroperitoneal Space Exudate after a Single 600 mg Intravenous Infusion [7]

MatrixCmax (mg/L)Tmax (h)t₁/₂ (h)AUC (mg·h/L)
Serum6.261.08.8619.13
Exudate0.132.48-2.52

Table 4: Pharmacokinetic Parameters of Miconazole in Plasma of Healthy Females after a Single 1200 mg Vaginal Ovule Application [8]

ParameterValue (Mean ± SD)
Cmax (ng/mL)10.7 ± 3.5
Tmax (h)18.4 ± 8.3
AUC₀₋₉₆ (ng·h/mL)477 ± 167

Application in Drug Metabolism and Pharmacokinetic (DMPK) Studies

This compound is an invaluable tool in preclinical and clinical DMPK studies of Miconazole. Its application ensures the generation of high-quality, reliable data for:

  • Pharmacokinetic (PK) Studies: Accurate determination of PK parameters such as Cmax, Tmax, AUC, and half-life in various species and formulations.

  • Bioavailability and Bioequivalence Studies: Comparing the rate and extent of absorption of different Miconazole formulations.

  • Drug-Drug Interaction Studies: Assessing the effect of co-administered drugs on the metabolism and pharmacokinetics of Miconazole.

  • Metabolite Identification and Quantification: Although not a direct application for this compound itself, the accurate quantification of the parent drug is crucial for understanding its metabolic fate.

Conclusion

This compound is an essential analytical tool for the accurate and precise quantification of Miconazole in preclinical and clinical research. Its use as an internal standard in LC-MS/MS assays overcomes the challenges associated with complex biological matrices and ensures the reliability of pharmacokinetic and other DMPK data. The detailed protocols and compiled quantitative data in this guide provide a solid foundation for researchers and scientists working with Miconazole, facilitating robust analytical method development and contributing to a deeper understanding of its pharmacological profile.

References

An In-depth Technical Guide to the Safety and Handling of Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for Miconazole-d5, a deuterated analog of the antifungal agent Miconazole (B906). For the purpose of this guide, the safety and handling precautions for Miconazole are considered applicable to this compound, as specific comprehensive safety data for the deuterated compound is limited. This compound is primarily intended for use as an internal standard in analytical applications, such as for the quantification of miconazole by GC- or LC-MS.[1][2]

Chemical and Physical Properties

This compound is a solid, crystalline powder that is white to off-white in color.[3] It is soluble in acetonitrile, DMSO, and methanol.[1]

PropertyDataReference
Chemical Formula C18H9Cl4D5N2O[1]
Formula Weight 421.2[1]
CAS Number 1216653-50-7[1]
Appearance White to off-white solid/powdered solid/crystalline powder[3]
Melting Point 170°C (338°F) (for Miconazole)[3]
Purity ≥99% deuterated forms (d1-d5)[1]
Solubility Soluble in Acetonitrile, DMSO, and Methanol[1]
Stability Stable for at least 4 years when stored at -20°C[1]
Hazard Identification and Toxicology

Miconazole is classified as harmful if swallowed.[4][5] It may cause an allergic skin reaction.

Toxicological Data (for Miconazole):

TestSpeciesRouteValueReference
LD50RatOral500 mg/kg[3]
LD50RatOral550 mg/kg[6]
LD50MouseOral519 mg/kg[4][6]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[6]

  • Skin Contact: May cause skin irritation and may lead to an allergic skin reaction.[6]

  • Eye Contact: May cause eye irritation.[7]

  • Ingestion: Harmful if swallowed.[4][5] May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[6]

First Aid Measures
Exposure RouteFirst Aid ProtocolReference
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][8]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[3][8]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[3][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]
Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling.[4][8]

  • Use only in a well-ventilated area or with local exhaust ventilation.[3]

  • Do not eat, drink, or smoke when using this product.[4][8]

Storage:

  • Store at -20°C for long-term stability.[1]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][8]

  • Protect from moisture.[9]

Personal Protective Equipment (PPE)
Protection TypeSpecificationsReference
Eye/Face Protection Wear chemical safety goggles or glasses.[3][8]
Skin Protection Wear a lab coat and appropriate protective gloves.[3][8]
Respiratory Protection Use a dust respirator if ventilation is inadequate or if dust is generated.[3][8]
Accidental Release Measures
  • Small Spills: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Clean the contaminated surface with water and dispose of according to local and regional authority requirements.[3]

  • Large Spills: Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allowing it to evacuate through the sanitary system, if permissible.[3]

  • General Precautions: Ensure adequate ventilation. Avoid dust formation. Keep people away from and upwind of the spill.[6] Do not let the product enter drains.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][8]

  • Unsuitable Extinguishing Media: Do not use a water jet.[3]

  • Specific Hazards: As with most organic solids, fire is possible at elevated temperatures. Fine dust dispersed in air in sufficient concentrations and in the presence of an ignition source is a potential dust explosion hazard.[3]

  • Hazardous Combustion Products: Carbon oxides (CO, CO2), nitrogen oxides (NO, NO2), and halogenated compounds.[3]

Experimental Protocols & Workflows

While specific experimental protocols for the safety assessment of this compound are not publicly available, the handling and use of this compound in a research setting should follow a stringent workflow to minimize exposure and ensure safety.

Logical Workflow for Safe Handling of this compound

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from receipt to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_prep Experiment Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store at -20°C Inspect->Store PPE Don Appropriate PPE Store->PPE Weigh Weigh in Ventilated Enclosure PPE->Weigh Dissolve Dissolve in Suitable Solvent Weigh->Dissolve Experiment Perform Experiment (e.g., LC-MS) Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose_Waste Dispose of Waste per Regulations Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE

Caption: Logical workflow for the safe handling of this compound.

First Aid Response Signaling Pathway

This diagram outlines the decision-making process and actions to be taken in the event of an exposure to this compound.

First_Aid_Pathway First Aid Response for this compound Exposure Exposure Exposure Occurs Route Identify Exposure Route Exposure->Route Inhalation Inhalation Route->Inhalation Airborne Skin Skin Contact Route->Skin Dermal Eye Eye Contact Route->Eye Ocular Ingestion Ingestion Route->Ingestion Oral Action_Inhale Move to Fresh Air Inhalation->Action_Inhale Action_Skin Wash with Soap and Water Skin->Action_Skin Action_Eye Rinse with Water for 15 min Eye->Action_Eye Action_Ingest Rinse Mouth, Do Not Induce Vomiting Ingestion->Action_Ingest Seek_Medical Seek Medical Attention if Symptoms Persist Action_Inhale->Seek_Medical Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Ingest->Seek_Medical

Caption: First aid decision pathway for this compound exposure.

References

An In-depth Technical Guide to the Safety and Handling of Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides comprehensive safety and handling information for Miconazole-d5, a deuterated analog of the antifungal agent Miconazole. For the purpose of this guide, the safety and handling precautions for Miconazole are considered applicable to this compound, as specific comprehensive safety data for the deuterated compound is limited. This compound is primarily intended for use as an internal standard in analytical applications, such as for the quantification of miconazole by GC- or LC-MS.[1][2]

Chemical and Physical Properties

This compound is a solid, crystalline powder that is white to off-white in color.[3] It is soluble in acetonitrile, DMSO, and methanol.[1]

PropertyDataReference
Chemical Formula C18H9Cl4D5N2O[1]
Formula Weight 421.2[1]
CAS Number 1216653-50-7[1]
Appearance White to off-white solid/powdered solid/crystalline powder[3]
Melting Point 170°C (338°F) (for Miconazole)[3]
Purity ≥99% deuterated forms (d1-d5)[1]
Solubility Soluble in Acetonitrile, DMSO, and Methanol[1]
Stability Stable for at least 4 years when stored at -20°C[1]
Hazard Identification and Toxicology

Miconazole is classified as harmful if swallowed.[4][5] It may cause an allergic skin reaction.

Toxicological Data (for Miconazole):

TestSpeciesRouteValueReference
LD50RatOral500 mg/kg[3]
LD50RatOral550 mg/kg[6]
LD50MouseOral519 mg/kg[4][6]

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[6]

  • Skin Contact: May cause skin irritation and may lead to an allergic skin reaction.[6]

  • Eye Contact: May cause eye irritation.[7]

  • Ingestion: Harmful if swallowed.[4][5] May cause gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[6]

First Aid Measures
Exposure RouteFirst Aid ProtocolReference
Inhalation Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms persist.[3][8]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[3][8]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists.[3][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][4]
Handling and Storage

Handling:

  • Avoid contact with skin, eyes, and clothing.[8]

  • Do not breathe dust.[3]

  • Wash hands thoroughly after handling.[4][8]

  • Use only in a well-ventilated area or with local exhaust ventilation.[3]

  • Do not eat, drink, or smoke when using this product.[4][8]

Storage:

  • Store at -20°C for long-term stability.[1]

  • Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][8]

  • Protect from moisture.[9]

Personal Protective Equipment (PPE)
Protection TypeSpecificationsReference
Eye/Face Protection Wear chemical safety goggles or glasses.[3][8]
Skin Protection Wear a lab coat and appropriate protective gloves.[3][8]
Respiratory Protection Use a dust respirator if ventilation is inadequate or if dust is generated.[3][8]
Accidental Release Measures
  • Small Spills: Use appropriate tools to put the spilled solid in a convenient waste disposal container. Clean the contaminated surface with water and dispose of according to local and regional authority requirements.[3]

  • Large Spills: Use a shovel to put the material into a convenient waste disposal container. Finish cleaning by spreading water on the contaminated surface and allowing it to evacuate through the sanitary system, if permissible.[3]

  • General Precautions: Ensure adequate ventilation. Avoid dust formation. Keep people away from and upwind of the spill.[6] Do not let the product enter drains.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3][8]

  • Unsuitable Extinguishing Media: Do not use a water jet.[3]

  • Specific Hazards: As with most organic solids, fire is possible at elevated temperatures. Fine dust dispersed in air in sufficient concentrations and in the presence of an ignition source is a potential dust explosion hazard.[3]

  • Hazardous Combustion Products: Carbon oxides (CO, CO2), nitrogen oxides (NO, NO2), and halogenated compounds.[3]

Experimental Protocols & Workflows

While specific experimental protocols for the safety assessment of this compound are not publicly available, the handling and use of this compound in a research setting should follow a stringent workflow to minimize exposure and ensure safety.

Logical Workflow for Safe Handling of this compound

The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from receipt to disposal.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_prep Experiment Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store at -20°C Inspect->Store PPE Don Appropriate PPE Store->PPE Weigh Weigh in Ventilated Enclosure PPE->Weigh Dissolve Dissolve in Suitable Solvent Weigh->Dissolve Experiment Perform Experiment (e.g., LC-MS) Dissolve->Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Dispose_Waste Dispose of Waste per Regulations Decontaminate->Dispose_Waste Remove_PPE Remove and Dispose of PPE Dispose_Waste->Remove_PPE

Caption: Logical workflow for the safe handling of this compound.

First Aid Response Signaling Pathway

This diagram outlines the decision-making process and actions to be taken in the event of an exposure to this compound.

First_Aid_Pathway First Aid Response for this compound Exposure Exposure Exposure Occurs Route Identify Exposure Route Exposure->Route Inhalation Inhalation Route->Inhalation Airborne Skin Skin Contact Route->Skin Dermal Eye Eye Contact Route->Eye Ocular Ingestion Ingestion Route->Ingestion Oral Action_Inhale Move to Fresh Air Inhalation->Action_Inhale Action_Skin Wash with Soap and Water Skin->Action_Skin Action_Eye Rinse with Water for 15 min Eye->Action_Eye Action_Ingest Rinse Mouth, Do Not Induce Vomiting Ingestion->Action_Ingest Seek_Medical Seek Medical Attention if Symptoms Persist Action_Inhale->Seek_Medical Action_Skin->Seek_Medical Action_Eye->Seek_Medical Action_Ingest->Seek_Medical

Caption: First aid decision pathway for this compound exposure.

References

Methodological & Application

Application Note: Quantification of Miconazole in Human Plasma using Miconazole-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of miconazole (B906) in human plasma. The method utilizes a stable isotope-labeled internal standard, Miconazole-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized LC-MS/MS parameters for sensitive and selective detection.

Introduction

Miconazole is a broad-spectrum imidazole (B134444) antifungal agent used in the treatment of various fungal infections. Accurate quantification of miconazole in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol and performance data for a validated LC-MS/MS assay for miconazole in human plasma using this compound.

Experimental Protocols

Materials and Reagents
  • Miconazole (Reference Standard)

  • This compound (Internal Standard)[1]

  • Acetonitrile (B52724) (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Deionized Water

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of miconazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile/water.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of 50:50 acetonitrile/water is added).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Miconazole415.0159.010030
This compound420.0164.010030

Data Presentation

Method Validation Summary

The LC-MS/MS method was validated for linearity, limit of quantification, accuracy, precision, recovery, and matrix effect. The results are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
Accuracy at LLOQ Within ±20% of nominal concentration
Precision at LLOQ ≤ 20% RSD

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (% RSD) (n=6)Inter-day Accuracy (%) (n=18)Inter-day Precision (% RSD) (n=18)
Low 398.74.5101.25.8
Medium 50102.13.1100.54.2
High 80099.52.899.83.5

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low 389.595.2
Medium 5091.296.8
High 80090.794.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma 100 µL Human Plasma add_is Add 20 µL this compound (IS) plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_injection Inject 5 µL into LC-MS/MS reconstitute->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection MS Detection (ESI+, MRM) chrom_sep->ms_detection data_acq Data Acquisition ms_detection->data_acq quantification Quantification using Miconazole/Miconazole-d5 Peak Area Ratio data_acq->quantification results Generate Concentration Data quantification->results

Caption: Experimental workflow for the LC-MS/MS analysis of miconazole.

Miconazole Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

miconazole_moa cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_effects Downstream Effects acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol zymosterol 14-demethyl Lanosterol lanosterol->zymosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol zymosterol->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane miconazole Miconazole miconazole->lanosterol_demethylase Inhibition ros Increased Reactive Oxygen Species (ROS) miconazole->ros lanosterol_demethylase->zymosterol disruption Disruption of Membrane Structure and Function lanosterol_demethylase->disruption cell_death Fungal Cell Death disruption->cell_death ros->cell_death

Caption: Miconazole's mechanism of action via inhibition of ergosterol biosynthesis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of miconazole in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This validated method is well-suited for a variety of research and clinical applications requiring the measurement of miconazole concentrations in biological matrices.

References

Application Note: Quantification of Miconazole in Human Plasma using Miconazole-d5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of miconazole in human plasma. The method utilizes a stable isotope-labeled internal standard, Miconazole-d5, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized LC-MS/MS parameters for sensitive and selective detection.

Introduction

Miconazole is a broad-spectrum imidazole antifungal agent used in the treatment of various fungal infections. Accurate quantification of miconazole in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using LC-MS/MS as it effectively compensates for variations in sample preparation and instrument response. This document provides a detailed protocol and performance data for a validated LC-MS/MS assay for miconazole in human plasma using this compound.

Experimental Protocols

Materials and Reagents
  • Miconazole (Reference Standard)

  • This compound (Internal Standard)[1]

  • Acetonitrile (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Human Plasma (K2-EDTA)

  • Deionized Water

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of miconazole and this compound in methanol.

  • Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile/water.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of human plasma (blank, calibration standard, or QC sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of 50:50 acetonitrile/water is added).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) System:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, re-equilibrate at 10% B for 1 minute
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

Mass Spectrometry (MS) System:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Miconazole415.0159.010030
This compound420.0164.010030

Data Presentation

Method Validation Summary

The LC-MS/MS method was validated for linearity, limit of quantification, accuracy, precision, recovery, and matrix effect. The results are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Calibration Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
LLOQ 1 ng/mL
Accuracy at LLOQ Within ±20% of nominal concentration
Precision at LLOQ ≤ 20% RSD

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%) (n=6)Intra-day Precision (% RSD) (n=6)Inter-day Accuracy (%) (n=18)Inter-day Precision (% RSD) (n=18)
Low 398.74.5101.25.8
Medium 50102.13.1100.54.2
High 80099.52.899.83.5

Table 3: Recovery and Matrix Effect

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)Mean Matrix Effect (%)
Low 389.595.2
Medium 5091.296.8
High 80090.794.5

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_proc Data Processing plasma 100 µL Human Plasma add_is Add 20 µL this compound (IS) plasma->add_is protein_precip Add 300 µL Acetonitrile add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lc_injection Inject 5 µL into LC-MS/MS reconstitute->lc_injection chrom_sep Chromatographic Separation (C18 Column) lc_injection->chrom_sep ms_detection MS Detection (ESI+, MRM) chrom_sep->ms_detection data_acq Data Acquisition ms_detection->data_acq quantification Quantification using Miconazole/Miconazole-d5 Peak Area Ratio data_acq->quantification results Generate Concentration Data quantification->results

Caption: Experimental workflow for the LC-MS/MS analysis of miconazole.

Miconazole Mechanism of Action: Inhibition of Ergosterol Biosynthesis

miconazole_moa cluster_pathway Ergosterol Biosynthesis Pathway in Fungi cluster_effects Downstream Effects acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol zymosterol 14-demethyl Lanosterol lanosterol->zymosterol lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) lanosterol->lanosterol_demethylase ergosterol Ergosterol zymosterol->ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane miconazole Miconazole miconazole->lanosterol_demethylase Inhibition ros Increased Reactive Oxygen Species (ROS) miconazole->ros lanosterol_demethylase->zymosterol disruption Disruption of Membrane Structure and Function lanosterol_demethylase->disruption cell_death Fungal Cell Death disruption->cell_death ros->cell_death

Caption: Miconazole's mechanism of action via inhibition of ergosterol biosynthesis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of miconazole in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This validated method is well-suited for a variety of research and clinical applications requiring the measurement of miconazole concentrations in biological matrices.

References

Application Note: Quantitative Analysis of Miconazole in Plasma by LC-MS/MS using Miconazole-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and validated method for the quantitative analysis of the antifungal drug miconazole (B906) in plasma samples. The method utilizes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Miconazole-d5 as the stable isotope-labeled internal standard (IS).[1][2][3] Sample preparation is streamlined using a simple protein precipitation technique, ensuring high throughput and excellent recovery. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate and precise measurement of miconazole concentrations in a biological matrix.

Introduction

Miconazole is a widely used imidazole (B134444) antifungal agent effective against a broad spectrum of fungi.[1] Accurate quantification of miconazole in plasma is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize dosage and minimize adverse effects. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the results.[3] This document provides a comprehensive protocol for the bioanalysis of miconazole in plasma.

Experimental

Materials and Reagents
  • Miconazole (Reference Standard)

  • This compound (Internal Standard)[1]

  • Acetonitrile (B52724) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Methanol (B129727) (LC-MS Grade)

  • Water (LC-MS Grade)

  • Control Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Chromatographic and Mass Spectrometric Conditions

A summary of the LC-MS/MS instrument parameters is provided in the table below.

Parameter Condition
LC Conditions
ColumnC18 reverse-phase, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient30% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, hold for 0.9 min
Total Run Time4.0 min
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction MonitoringMiconazole: m/z 417.1 → 160.9; this compound: m/z 422.1 → 160.9
Collision EnergyOptimized for the specific instrument, typically in the range of 20-40 eV
Source Temperature500°C
IonSpray Voltage5500 V

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of miconazole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the miconazole stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and QC sample preparation.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the miconazole working standard solutions into blank plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol

The sample preparation is based on a protein precipitation method.[4]

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. 50 µL Plasma Sample is_add 2. Add 150 µL IS Solution (this compound in ACN) plasma->is_add vortex 3. Vortex Mix (30s) is_add->vortex centrifuge 4. Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial injection Inject 5 µL hplc_vial->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Figure 1: Workflow for plasma sample preparation and LC-MS/MS analysis.

Method Validation

The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.15 ng/mL to 250 ng/mL for miconazole in plasma. The coefficient of determination (r²) was consistently > 0.99.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results are presented in the table below.

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%Bias)
Low0.454.86.4-1.25
Medium90.03.94.10.88
High200.03.03.51.68

Data synthesized from representative bioanalytical validation studies.[5]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

Parameter Low QC (ng/mL) Medium QC (ng/mL) High QC (ng/mL)
Extraction Recovery (%) 78.1 ± 3.882.2 ± 3.588.9 ± 6.5
Matrix Effect (%) 95.2 - 104.596.8 - 103.197.5 - 102.3

Recovery data adapted from a study on miconazole in rat plasma.[4] Matrix effect is presented as a typical acceptable range.

Signaling Pathway and Mechanism of Action

Miconazole's primary antifungal activity involves the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is critical for the synthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

G Miconazole Miconazole P450 Lanosterol 14α-demethylase (Fungal Cytochrome P450) Miconazole->P450 Inhibits Ergosterol Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by P450 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to

Figure 2: Mechanism of action of Miconazole.

Conclusion

This application note describes a robust, sensitive, and reliable LC-MS/MS method for the quantification of miconazole in plasma using this compound as an internal standard. The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical method validation.

References

Application Note: Quantitative Analysis of Miconazole in Plasma by LC-MS/MS using Miconazole-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a detailed and validated method for the quantitative analysis of the antifungal drug miconazole in plasma samples. The method utilizes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach with Miconazole-d5 as the stable isotope-labeled internal standard (IS).[1][2][3] Sample preparation is streamlined using a simple protein precipitation technique, ensuring high throughput and excellent recovery. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring accurate and precise measurement of miconazole concentrations in a biological matrix.

Introduction

Miconazole is a widely used imidazole antifungal agent effective against a broad spectrum of fungi.[1] Accurate quantification of miconazole in plasma is crucial for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring to optimize dosage and minimize adverse effects. The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis, as it effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby improving the accuracy and precision of the results.[3] This document provides a comprehensive protocol for the bioanalysis of miconazole in plasma.

Experimental

Materials and Reagents
  • Miconazole (Reference Standard)

  • This compound (Internal Standard)[1]

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Methanol (LC-MS Grade)

  • Water (LC-MS Grade)

  • Control Human Plasma (K2-EDTA)

Instrumentation
  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Analytical Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

Chromatographic and Mass Spectrometric Conditions

A summary of the LC-MS/MS instrument parameters is provided in the table below.

Parameter Condition
LC Conditions
ColumnC18 reverse-phase, 50 x 2.1 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Gradient30% B to 95% B in 2.0 min, hold at 95% B for 1.0 min, return to 30% B in 0.1 min, hold for 0.9 min
Total Run Time4.0 min
MS/MS Conditions
Ionization ModeElectrospray Ionization (ESI), Positive
Multiple Reaction MonitoringMiconazole: m/z 417.1 → 160.9; this compound: m/z 422.1 → 160.9
Collision EnergyOptimized for the specific instrument, typically in the range of 20-40 eV
Source Temperature500°C
IonSpray Voltage5500 V

Protocols

Preparation of Standard and Quality Control (QC) Samples
  • Primary Stock Solutions: Prepare individual stock solutions of miconazole and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the miconazole stock solution with 50:50 (v/v) acetonitrile:water to create working standard solutions for calibration curve and QC sample preparation.

  • Internal Standard Spiking Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Curve and QC Samples: Spike appropriate amounts of the miconazole working standard solutions into blank plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol

The sample preparation is based on a protein precipitation method.[4]

  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard spiking solution (100 ng/mL this compound in acetonitrile) to each tube.

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to an HPLC vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma 1. 50 µL Plasma Sample is_add 2. Add 150 µL IS Solution (this compound in ACN) plasma->is_add vortex 3. Vortex Mix (30s) is_add->vortex centrifuge 4. Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant 5. Transfer Supernatant centrifuge->supernatant hplc_vial HPLC Vial supernatant->hplc_vial injection Inject 5 µL hplc_vial->injection lc LC Separation (C18 Column) injection->lc ms MS/MS Detection (MRM Mode) lc->ms data Data Acquisition & Processing ms->data

Figure 1: Workflow for plasma sample preparation and LC-MS/MS analysis.

Method Validation

The bioanalytical method was validated according to regulatory guidelines. The key validation parameters are summarized below.

Linearity and Range

The method demonstrated excellent linearity over the concentration range of 0.15 ng/mL to 250 ng/mL for miconazole in plasma. The coefficient of determination (r²) was consistently > 0.99.

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated using QC samples at three concentration levels. The results are presented in the table below.

QC Level Concentration (ng/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%Bias)
Low0.454.86.4-1.25
Medium90.03.94.10.88
High200.03.03.51.68

Data synthesized from representative bioanalytical validation studies.[5]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the sample preparation process.

Parameter Low QC (ng/mL) Medium QC (ng/mL) High QC (ng/mL)
Extraction Recovery (%) 78.1 ± 3.882.2 ± 3.588.9 ± 6.5
Matrix Effect (%) 95.2 - 104.596.8 - 103.197.5 - 102.3

Recovery data adapted from a study on miconazole in rat plasma.[4] Matrix effect is presented as a typical acceptable range.

Signaling Pathway and Mechanism of Action

Miconazole's primary antifungal activity involves the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase. This enzyme is critical for the synthesis of ergosterol, an essential component of the fungal cell membrane. The disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.

G Miconazole Miconazole P450 Lanosterol 14α-demethylase (Fungal Cytochrome P450) Miconazole->P450 Inhibits Ergosterol Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by P450 Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Death Fungal Cell Death Membrane->Death Disruption leads to

Figure 2: Mechanism of action of Miconazole.

Conclusion

This application note describes a robust, sensitive, and reliable LC-MS/MS method for the quantification of miconazole in plasma using this compound as an internal standard. The simple protein precipitation sample preparation and short chromatographic run time make this method highly suitable for high-throughput analysis in a clinical or research setting. The validation data demonstrates that the method is accurate, precise, and meets the requirements for bioanalytical method validation.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Miconazole using Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole (B906) is a broad-spectrum imidazole (B134444) antifungal agent used for the treatment of topical and systemic fungal infections. Therapeutic drug monitoring (TDM) of miconazole is crucial for optimizing treatment efficacy and minimizing dose-related toxicity, particularly in patients with severe infections or altered pharmacokinetics. This document provides a detailed protocol for the quantitative analysis of miconazole in human plasma or serum using a stable isotope-labeled internal standard, Miconazole-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Materials and Methods

This section outlines the necessary reagents, equipment, and a detailed experimental procedure for the therapeutic drug monitoring of miconazole.

Materials
MaterialSupplierGrade
MiconazoleSigma-AldrichAnalytical Standard
This compoundCayman Chemical≥98% deuterated forms
Acetonitrile (B52724)Fisher ScientificLC-MS Grade
MethanolFisher ScientificLC-MS Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q or equivalentUltrapure
Human Plasma/SerumBioIVTDrug-Free
1.5 mL Polypropylene (B1209903) TubesEppendorf---
CentrifugeBeckman Coulter---
HPLC/UPLC SystemWaters, Agilent, or equivalent---
Tandem Mass SpectrometerSciex, Thermo Fisher, or equivalent---
C18 HPLC/UPLC ColumnWaters, Phenomenex, or equivalente.g., 2.1 x 50 mm, 1.7 µm
Experimental Protocol

A detailed step-by-step procedure for sample preparation and analysis is provided below.

1. Preparation of Stock and Working Solutions:

  • Miconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of miconazole in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare a series of miconazole working solutions for calibration curves and quality control (QC) samples by serially diluting the stock solution with methanol:water (1:1, v/v). Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL in methanol.

2. Sample Preparation (Protein Precipitation):

  • Label 1.5 mL polypropylene tubes for blank, calibration standards, QC samples, and patient samples.

  • Pipette 100 µL of the respective sample (blank plasma, spiked plasma for calibration and QCs, or patient plasma) into the labeled tubes.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution to all tubes except the blank.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-2.5 min: 30-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-30% B

      • 3.1-4.0 min: 30% B

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Miconazole415.0159.0
Miconazole (Qualifier)415.069.0
This compound (IS)421.0161.0

Workflow Diagram

TDM_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample (100 µL) Add_IS Add this compound IS (10 µL) Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation Chromatographic Separation (C18 Column) Supernatant->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Miconazole Calibration->Quantification

Miconazole TDM Experimental Workflow.

Signaling Pathway Diagram

Miconazole_Pathway Miconazole Miconazole Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (CYP51A1) Miconazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol Demethylase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component

Miconazole Mechanism of Action.

Results and Discussion

The developed LC-MS/MS method provides a sensitive and selective approach for the quantification of miconazole in human plasma or serum. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria for key validation parameters.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range To cover expected clinical concentrations (e.g., 0.05 - 10 µg/mL)
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy

Troubleshooting

ProblemPotential CauseSolution
Poor Peak Shape Column degradation, mobile phase issueReplace column, prepare fresh mobile phase
Low Signal Intensity Instrument sensitivity, sample degradationTune mass spectrometer, check sample stability
High Background Noise Contaminated mobile phase or systemUse fresh solvents, clean the system
Inconsistent Results Inaccurate pipetting, inconsistent sample prepCalibrate pipettes, ensure consistent procedure
No IS Signal Forgot to add IS, IS degradationCheck protocol, use fresh IS solution

Conclusion

This application note provides a detailed and robust protocol for the therapeutic drug monitoring of miconazole in human plasma or serum using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and accurate, making it suitable for clinical research and routine TDM to optimize patient care.

Application Notes and Protocols for Therapeutic Drug Monitoring of Miconazole using Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole is a broad-spectrum imidazole antifungal agent used for the treatment of topical and systemic fungal infections. Therapeutic drug monitoring (TDM) of miconazole is crucial for optimizing treatment efficacy and minimizing dose-related toxicity, particularly in patients with severe infections or altered pharmacokinetics. This document provides a detailed protocol for the quantitative analysis of miconazole in human plasma or serum using a stable isotope-labeled internal standard, Miconazole-d5, by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of this compound ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Materials and Methods

This section outlines the necessary reagents, equipment, and a detailed experimental procedure for the therapeutic drug monitoring of miconazole.

Materials
MaterialSupplierGrade
MiconazoleSigma-AldrichAnalytical Standard
This compoundCayman Chemical≥98% deuterated forms
AcetonitrileFisher ScientificLC-MS Grade
MethanolFisher ScientificLC-MS Grade
Formic AcidSigma-AldrichLC-MS Grade
WaterMilli-Q or equivalentUltrapure
Human Plasma/SerumBioIVTDrug-Free
1.5 mL Polypropylene TubesEppendorf---
CentrifugeBeckman Coulter---
HPLC/UPLC SystemWaters, Agilent, or equivalent---
Tandem Mass SpectrometerSciex, Thermo Fisher, or equivalent---
C18 HPLC/UPLC ColumnWaters, Phenomenex, or equivalente.g., 2.1 x 50 mm, 1.7 µm
Experimental Protocol

A detailed step-by-step procedure for sample preparation and analysis is provided below.

1. Preparation of Stock and Working Solutions:

  • Miconazole Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of miconazole in 10 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Solutions: Prepare a series of miconazole working solutions for calibration curves and quality control (QC) samples by serially diluting the stock solution with methanol:water (1:1, v/v). Prepare a working internal standard solution of this compound at a concentration of 1 µg/mL in methanol.

2. Sample Preparation (Protein Precipitation):

  • Label 1.5 mL polypropylene tubes for blank, calibration standards, QC samples, and patient samples.

  • Pipette 100 µL of the respective sample (blank plasma, spiked plasma for calibration and QCs, or patient plasma) into the labeled tubes.

  • Add 10 µL of the 1 µg/mL this compound internal standard working solution to all tubes except the blank.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex each tube for 30 seconds.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-0.5 min: 30% B

      • 0.5-2.5 min: 30-90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90-30% B

      • 3.1-4.0 min: 30% B

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Miconazole415.0159.0
Miconazole (Qualifier)415.069.0
This compound (IS)421.0161.0

Workflow Diagram

TDM_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample (100 µL) Add_IS Add this compound IS (10 µL) Sample->Add_IS Protein_Precipitation Add Acetonitrile (300 µL) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation Chromatographic Separation (C18 Column) Supernatant->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Miconazole Calibration->Quantification

Miconazole TDM Experimental Workflow.

Signaling Pathway Diagram

Miconazole_Pathway Miconazole Miconazole Lanosterol_Demethylase Lanosterol 14-alpha-demethylase (CYP51A1) Miconazole->Lanosterol_Demethylase Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Catalyzed by Lanosterol Demethylase Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Essential Component

Miconazole Mechanism of Action.

Results and Discussion

The developed LC-MS/MS method provides a sensitive and selective approach for the quantification of miconazole in human plasma or serum. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility.

Method Validation Summary

The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following table summarizes typical acceptance criteria for key validation parameters.

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Calibration Range To cover expected clinical concentrations (e.g., 0.05 - 10 µg/mL)
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ±15% (±20% at LLOQ)
Recovery Consistent and reproducible
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy

Troubleshooting

ProblemPotential CauseSolution
Poor Peak Shape Column degradation, mobile phase issueReplace column, prepare fresh mobile phase
Low Signal Intensity Instrument sensitivity, sample degradationTune mass spectrometer, check sample stability
High Background Noise Contaminated mobile phase or systemUse fresh solvents, clean the system
Inconsistent Results Inaccurate pipetting, inconsistent sample prepCalibrate pipettes, ensure consistent procedure
No IS Signal Forgot to add IS, IS degradationCheck protocol, use fresh IS solution

Conclusion

This application note provides a detailed and robust protocol for the therapeutic drug monitoring of miconazole in human plasma or serum using this compound as an internal standard. The described LC-MS/MS method is sensitive, specific, and accurate, making it suitable for clinical research and routine TDM to optimize patient care.

Application Notes and Protocols for Miconazole-d5 Sample Preparation in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and preparation of Miconazole-d5 from human urine samples for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methods offer a range of options from high-throughput and simple protein precipitation to more selective solid-phase and liquid-liquid extraction techniques.

Introduction

Miconazole (B906) is an imidazole (B134444) antifungal agent used in the treatment of fungal infections. The use of a deuterated internal standard, this compound, is crucial for accurate quantification in complex biological matrices like urine, as it compensates for variability during sample preparation and analysis. The choice of sample preparation technique depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. This note details three common techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Experimental Protocols

Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the determination of miconazole in urine and is recommended for high sensitivity and selectivity.[1]

Materials:

  • Urine sample

  • This compound internal standard (ISTD) solution (e.g., 500 ng/mL in methanol)

  • β-glucuronidase from E. coli

  • Phosphate (B84403) buffer (0.8 M, pH 7.4)

  • Formic acid

  • Methanol (B129727)

  • Water, HPLC grade

  • Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis® MCX, 30 mg, 1 mL)

Protocol:

  • Pipette 1 mL of urine into a centrifuge tube.

  • Fortify the sample by adding 25 µL of the 500 ng/mL this compound internal standard solution.

  • Add 200 µL of 0.8 M phosphate buffer (pH 7.4) and 30 µL of β-glucuronidase.

  • Vortex the sample and incubate at 50°C for 1 hour to deconjugate glucuronidated metabolites.

  • Acidify the sample to a pH lower than 5 with formic acid.

  • Centrifuge the sample at 4000 x g for 2 minutes.

  • SPE Cartridge Conditioning:

    • Condition the Oasis® MCX cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

SPE_Workflow urine 1. Urine Sample (1 mL) istd 2. Add this compound ISTD urine->istd enzyme 3. Add Buffer & β-glucuronidase istd->enzyme incubate 4. Incubate (50°C, 1h) enzyme->incubate acidify 5. Acidify (pH < 5) incubate->acidify centrifuge 6. Centrifuge acidify->centrifuge load 8. Load Sample centrifuge->load condition 7. Condition SPE Cartridge (Methanol, Water) condition->load wash 9. Wash Cartridge (Water, Methanol) load->wash elute 10. Elute (5% NH4OH in Methanol) wash->elute evap 11. Evaporate to Dryness elute->evap reconstitute 12. Reconstitute evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Fig. 1: Solid-Phase Extraction (SPE) Workflow
Liquid-Liquid Extraction (LLE)

This is a general protocol that can be adapted for this compound from urine, based on methods for similar compounds. Optimization of the extraction solvent and pH may be required.

Materials:

  • Urine sample

  • This compound internal standard (ISTD) solution

  • Ammonium hydroxide or other base to adjust pH

  • Extraction solvent (e.g., a mixture of methylene (B1212753) chloride and hexane, or ethyl acetate)

  • Anhydrous sodium sulfate

Protocol:

  • Pipette 1 mL of urine into a glass extraction tube.

  • Add the this compound internal standard.

  • Adjust the pH of the urine sample to > 9 with ammonium hydroxide.

  • Add 5 mL of the extraction solvent (e.g., 15% methylene chloride in hexane).

  • Vortex or mechanically shake the tube for 10-15 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction (steps 4-7) with a fresh aliquot of extraction solvent for improved recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in mobile phase for analysis.

LLE_Workflow urine 1. Urine Sample (1 mL) istd 2. Add ISTD urine->istd ph_adjust 3. Adjust pH > 9 istd->ph_adjust add_solvent 4. Add Extraction Solvent ph_adjust->add_solvent vortex 5. Vortex/Shake add_solvent->vortex centrifuge 6. Centrifuge vortex->centrifuge collect_organic 7. Collect Organic Layer centrifuge->collect_organic evaporate 8. Evaporate to Dryness collect_organic->evaporate reconstitute 9. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis PPT_Workflow urine 1. Urine Sample (100 µL) istd 2. Add ISTD urine->istd add_solvent 3. Add Cold Acetonitrile (300 µL) istd->add_solvent vortex 4. Vortex add_solvent->vortex centrifuge 5. Centrifuge at High Speed vortex->centrifuge collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis

References

Application Notes and Protocols for Miconazole-d5 Sample Preparation in Urine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and preparation of Miconazole-d5 from human urine samples for quantitative analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following methods offer a range of options from high-throughput and simple protein precipitation to more selective solid-phase and liquid-liquid extraction techniques.

Introduction

Miconazole is an imidazole antifungal agent used in the treatment of fungal infections. The use of a deuterated internal standard, this compound, is crucial for accurate quantification in complex biological matrices like urine, as it compensates for variability during sample preparation and analysis. The choice of sample preparation technique depends on the required sensitivity, selectivity, sample throughput, and available instrumentation. This note details three common techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Experimental Protocols

Solid-Phase Extraction (SPE)

This protocol is adapted from a validated method for the determination of miconazole in urine and is recommended for high sensitivity and selectivity.[1]

Materials:

  • Urine sample

  • This compound internal standard (ISTD) solution (e.g., 500 ng/mL in methanol)

  • β-glucuronidase from E. coli

  • Phosphate buffer (0.8 M, pH 7.4)

  • Formic acid

  • Methanol

  • Water, HPLC grade

  • Mixed-mode cation exchange (MCX) SPE cartridges (e.g., Oasis® MCX, 30 mg, 1 mL)

Protocol:

  • Pipette 1 mL of urine into a centrifuge tube.

  • Fortify the sample by adding 25 µL of the 500 ng/mL this compound internal standard solution.

  • Add 200 µL of 0.8 M phosphate buffer (pH 7.4) and 30 µL of β-glucuronidase.

  • Vortex the sample and incubate at 50°C for 1 hour to deconjugate glucuronidated metabolites.

  • Acidify the sample to a pH lower than 5 with formic acid.

  • Centrifuge the sample at 4000 x g for 2 minutes.

  • SPE Cartridge Conditioning:

    • Condition the Oasis® MCX cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase (e.g., 100 µL) for LC-MS/MS analysis.

SPE_Workflow urine 1. Urine Sample (1 mL) istd 2. Add this compound ISTD urine->istd enzyme 3. Add Buffer & β-glucuronidase istd->enzyme incubate 4. Incubate (50°C, 1h) enzyme->incubate acidify 5. Acidify (pH < 5) incubate->acidify centrifuge 6. Centrifuge acidify->centrifuge load 8. Load Sample centrifuge->load condition 7. Condition SPE Cartridge (Methanol, Water) condition->load wash 9. Wash Cartridge (Water, Methanol) load->wash elute 10. Elute (5% NH4OH in Methanol) wash->elute evap 11. Evaporate to Dryness elute->evap reconstitute 12. Reconstitute evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Fig. 1: Solid-Phase Extraction (SPE) Workflow
Liquid-Liquid Extraction (LLE)

This is a general protocol that can be adapted for this compound from urine, based on methods for similar compounds. Optimization of the extraction solvent and pH may be required.

Materials:

  • Urine sample

  • This compound internal standard (ISTD) solution

  • Ammonium hydroxide or other base to adjust pH

  • Extraction solvent (e.g., a mixture of methylene chloride and hexane, or ethyl acetate)

  • Anhydrous sodium sulfate

Protocol:

  • Pipette 1 mL of urine into a glass extraction tube.

  • Add the this compound internal standard.

  • Adjust the pH of the urine sample to > 9 with ammonium hydroxide.

  • Add 5 mL of the extraction solvent (e.g., 15% methylene chloride in hexane).

  • Vortex or mechanically shake the tube for 10-15 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Transfer the organic (upper) layer to a clean tube.

  • Repeat the extraction (steps 4-7) with a fresh aliquot of extraction solvent for improved recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in mobile phase for analysis.

LLE_Workflow urine 1. Urine Sample (1 mL) istd 2. Add ISTD urine->istd ph_adjust 3. Adjust pH > 9 istd->ph_adjust add_solvent 4. Add Extraction Solvent ph_adjust->add_solvent vortex 5. Vortex/Shake add_solvent->vortex centrifuge 6. Centrifuge vortex->centrifuge collect_organic 7. Collect Organic Layer centrifuge->collect_organic evaporate 8. Evaporate to Dryness collect_organic->evaporate reconstitute 9. Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis PPT_Workflow urine 1. Urine Sample (100 µL) istd 2. Add ISTD urine->istd add_solvent 3. Add Cold Acetonitrile (300 µL) istd->add_solvent vortex 4. Vortex add_solvent->vortex centrifuge 5. Centrifuge at High Speed vortex->centrifuge collect_supernatant 6. Collect Supernatant centrifuge->collect_supernatant analysis LC-MS/MS Analysis collect_supernatant->analysis

References

Application Note & Protocol: Development of a Validated Bioanalytical Method for Miconazole Quantification in Human Plasma using Miconazole-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole (B906) is a broad-spectrum imidazole (B134444) antifungal agent used for the treatment of topical and systemic fungal infections. Accurate quantification of miconazole in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document details a robust and validated bioanalytical method for the determination of miconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Miconazole-d5, to ensure high accuracy and precision. The validation of this method has been performed in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5]

Method Overview

This bioanalytical method involves the extraction of miconazole and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separation of the analytes is achieved using reverse-phase high-performance liquid chromatography (HPLC) followed by detection and quantification using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quant Quantification calibration->quant

Caption: Overall workflow of the bioanalytical method.

Experimental Protocols

Materials and Reagents
  • Miconazole (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

  • Human plasma (K2-EDTA)

Instrumentation
  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® 2.6 µm Phenyl-Hexyl 100 Å, 100 x 4.6 mm or equivalent[6]

Preparation of Solutions
  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve miconazole and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the miconazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
Column Phenomenex Kinetex® 2.6 µm Phenyl-Hexyl, 100 x 4.6 mm[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 5 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.595
3.595
3.630
5.030

Table 3: Mass Spectrometer Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Miconazole: m/z 417.1 → 160.9[7][8] this compound: m/z 422.1 → 160.9
Collision Energy (CE) Optimized for each transition
Declustering Potential (DP) Optimized for each transition
Source Temperature 550°C
IonSpray Voltage 5500 V

Method Validation

The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

Selectivity was evaluated by analyzing six different batches of blank human plasma to check for interferences at the retention times of miconazole and this compound. No significant interfering peaks were observed.

Linearity and Range

The linearity of the method was determined by analyzing calibration curves prepared in duplicate on three different days. The calibration curve was constructed by plotting the peak area ratio of miconazole to this compound against the nominal concentration of miconazole.

Table 4: Calibration Curve Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Regression Equation y = 0.0025x + 0.0012
Correlation Coefficient (r²) > 0.998
Weighting Factor 1/x²
Accuracy and Precision

The intra-day and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 5: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ16.8-2.58.2-1.8
LQC35.11.26.52.1
MQC503.9-0.84.8-0.5
HQC8003.20.54.11.3
Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at LQC, MQC, and HQC levels.

Table 6: Recovery and Matrix Effect

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
LQC92.598.2
MQC94.197.5
HQC93.799.1
Stability

The stability of miconazole in human plasma was assessed under various storage and handling conditions.

Table 7: Stability Summary

Stability ConditionDurationResult
Bench-top Stability (Room Temp.) 6 hoursStable
Freeze-Thaw Stability 3 cyclesStable
Long-term Stability (-80°C) 90 daysStable
Post-preparative Stability (Autosampler) 24 hoursStable

Logical Relationships in Method Validation

G cluster_application Method Application Accuracy Accuracy Recovery Recovery Accuracy->Recovery PK_Studies Pharmacokinetic Studies Accuracy->PK_Studies Precision Precision Precision->Recovery Precision->PK_Studies Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Linearity->LLOQ LLOQ->Accuracy LLOQ->Precision MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability Stability->PK_Studies

Caption: Interdependencies of bioanalytical method validation parameters.

Conclusion

This application note describes a sensitive, selective, accurate, and precise LC-MS/MS method for the quantification of miconazole in human plasma using this compound as an internal standard. The method has been successfully validated according to current regulatory guidelines and is suitable for use in clinical and pharmacokinetic studies. The simple protein precipitation extraction procedure allows for a high-throughput analysis of samples.

References

Application Note & Protocol: Development of a Validated Bioanalytical Method for Miconazole Quantification in Human Plasma using Miconazole-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole is a broad-spectrum imidazole antifungal agent used for the treatment of topical and systemic fungal infections. Accurate quantification of miconazole in biological matrices is crucial for pharmacokinetic, toxicokinetic, and clinical studies. This document details a robust and validated bioanalytical method for the determination of miconazole in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Miconazole-d5, to ensure high accuracy and precision. The validation of this method has been performed in accordance with the principles outlined in the FDA and ICH M10 guidelines for bioanalytical method validation.[1][2][3][4][5]

Method Overview

This bioanalytical method involves the extraction of miconazole and its deuterated internal standard, this compound, from human plasma via protein precipitation. The separation of the analytes is achieved using reverse-phase high-performance liquid chromatography (HPLC) followed by detection and quantification using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode.

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add precip Protein Precipitation (Acetonitrile) is_add->precip vortex Vortex & Centrifuge precip->vortex supernatant Collect Supernatant vortex->supernatant hplc HPLC Separation supernatant->hplc msms MS/MS Detection (MRM) hplc->msms integration Peak Integration msms->integration calibration Calibration Curve Generation integration->calibration quant Quantification calibration->quant

Caption: Overall workflow of the bioanalytical method.

Experimental Protocols

Materials and Reagents
  • Miconazole (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (Ultrapure)

  • Human plasma (K2-EDTA)

Instrumentation
  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad™ 5500 or equivalent

  • Analytical Column: Phenomenex Kinetex® 2.6 µm Phenyl-Hexyl 100 Å, 100 x 4.6 mm or equivalent[6]

Preparation of Solutions
  • Standard Stock Solutions (1 mg/mL): Accurately weigh and dissolve miconazole and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the miconazole stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation (Protein Precipitation)
  • Pipette 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions

Table 1: Chromatographic Conditions

ParameterCondition
Column Phenomenex Kinetex® 2.6 µm Phenyl-Hexyl, 100 x 4.6 mm[6]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient See Table 2
Flow Rate 0.8 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Run Time 5 minutes

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.595
3.595
3.630
5.030

Table 3: Mass Spectrometer Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Miconazole: m/z 417.1 → 160.9[7][8] this compound: m/z 422.1 → 160.9
Collision Energy (CE) Optimized for each transition
Declustering Potential (DP) Optimized for each transition
Source Temperature 550°C
IonSpray Voltage 5500 V

Method Validation

The method was validated according to regulatory guidelines, assessing selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Selectivity

Selectivity was evaluated by analyzing six different batches of blank human plasma to check for interferences at the retention times of miconazole and this compound. No significant interfering peaks were observed.

Linearity and Range

The linearity of the method was determined by analyzing calibration curves prepared in duplicate on three different days. The calibration curve was constructed by plotting the peak area ratio of miconazole to this compound against the nominal concentration of miconazole.

Table 4: Calibration Curve Summary

ParameterResult
Linearity Range 1 - 1000 ng/mL
Regression Equation y = 0.0025x + 0.0012
Correlation Coefficient (r²) > 0.998
Weighting Factor 1/x²
Accuracy and Precision

The intra-day and inter-day accuracy and precision were assessed by analyzing quality control (QC) samples at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

Table 5: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ16.8-2.58.2-1.8
LQC35.11.26.52.1
MQC503.9-0.84.8-0.5
HQC8003.20.54.11.3
Recovery and Matrix Effect

The extraction recovery and matrix effect were evaluated at LQC, MQC, and HQC levels.

Table 6: Recovery and Matrix Effect

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
LQC92.598.2
MQC94.197.5
HQC93.799.1
Stability

The stability of miconazole in human plasma was assessed under various storage and handling conditions.

Table 7: Stability Summary

Stability ConditionDurationResult
Bench-top Stability (Room Temp.) 6 hoursStable
Freeze-Thaw Stability 3 cyclesStable
Long-term Stability (-80°C) 90 daysStable
Post-preparative Stability (Autosampler) 24 hoursStable

Logical Relationships in Method Validation

G cluster_application Method Application Accuracy Accuracy Recovery Recovery Accuracy->Recovery PK_Studies Pharmacokinetic Studies Accuracy->PK_Studies Precision Precision Precision->Recovery Precision->PK_Studies Selectivity Selectivity Linearity Linearity & Range Selectivity->Linearity LLOQ LLOQ Linearity->LLOQ LLOQ->Accuracy LLOQ->Precision MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability MatrixEffect->Stability Stability->PK_Studies

Caption: Interdependencies of bioanalytical method validation parameters.

Conclusion

This application note describes a sensitive, selective, accurate, and precise LC-MS/MS method for the quantification of miconazole in human plasma using this compound as an internal standard. The method has been successfully validated according to current regulatory guidelines and is suitable for use in clinical and pharmacokinetic studies. The simple protein precipitation extraction procedure allows for a high-throughput analysis of samples.

References

Application Notes and Protocols for Miconazole-d5 in Pharmacokinetic and Bioavailability Studies of Miconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole (B906) is a broad-spectrum imidazole (B134444) antifungal agent used in the treatment of various fungal infections. Accurate and precise quantification of miconazole in biological matrices is crucial for pharmacokinetic (PK) and bioavailability studies, which are essential for optimizing dosage regimens and evaluating new formulations. The use of a stable isotope-labeled internal standard, such as Miconazole-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium-labeled this compound co-elutes with the unlabeled miconazole, but is distinguishable by its higher mass, allowing for correction of variability in sample preparation and instrument response.[1] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic and bioavailability studies of miconazole.

Data Presentation: Pharmacokinetic Parameters of Miconazole Formulations

The following tables summarize the pharmacokinetic parameters of miconazole from various studies, illustrating the differences in absorption, distribution, metabolism, and excretion (ADME) profiles across different formulations and routes of administration.

Table 1: Pharmacokinetics of Oral Miconazole Formulations in Saliva (Healthy Volunteers) [2][3]

FormulationDoseCmax (µg/mL)Tmax (h)AUC(0-24h) (µg·h/mL)
Bioadhesive Tablet50 mg8.87.0 (median)38.6
Bioadhesive Tablet100 mg19.47.0 (median)76.0
Oral Gel125 mg (x3)1.1 (mean of peaks)0.5 (after each dose)~2.04 (estimated)
ORAVIG® Buccal Tablet50 mg15.07.055.23
Oral Disintegrating TabletNot SpecifiedNot Specified1.0Not Specified

Table 2: Pharmacokinetics of Miconazole in Plasma/Serum (Healthy Volunteers)

FormulationDoseRouteCmaxTmax (h)AUC
Oral Tablet50 mgOral15.1 ± 16.2 µg/mL7.0 (median)55.2 ± 35.1 µg·h/mL (0-24h)[4]
Intravenous Infusion600 mgIV6.26 mg/L1.019.13 mg·h/L[5]
Vaginal Ovule1200 mgVaginal10.7 ng/mL18.4338 ng·h/mL (0-48h)[6]
Vaginal Cream (New Base)200 mg (4%)Vaginal9.48 µg/L (single dose)12.29136.04 µg·h/L (single dose)
Vaginal Cream (New Base)200 mg (4%)Vaginal12.68 µg/L (multi-dose)12.57365.64 µg·h/L (multi-dose)
Vaginal Cream (Marketed)100 mg (2%)Vaginal1.99 µg/L (single dose)12.2932.09 µg·h/L (single dose)
Vaginal Cream (Marketed)100 mg (2%)Vaginal2.54 µg/L (multi-dose)10.2982.76 µg·h/L (multi-dose)

Table 3: Dermal Bioavailability of Topical Miconazole Formulations in Stratum Corneum [7]

FormulationConcentrationCmax (µg/cm²)Tmax (h)AUC(0-t) (µg·h/cm²)T½ (h)
Miconazole Nitrate (B79036) Cream2%1.820.7531.29.5
Miconazole Base in Polymer Vehicle1.738%6.531.4109.422.5

Experimental Protocols

Protocol for Quantitative Analysis of Miconazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical method for the validation and application of an LC-MS/MS assay for the quantification of miconazole in human plasma.

1.1. Materials and Reagents

  • Miconazole (Reference Standard)

  • This compound (Internal Standard)[1]

  • HPLC-grade Methanol (B129727)

  • HPLC-grade Acetonitrile (B52724)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (with anticoagulant, e.g., K2EDTA)

1.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve miconazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the miconazole stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.

1.3. Preparation of Calibration Curve and Quality Control (QC) Samples

  • Calibration Standards: Spike blank human plasma with the appropriate miconazole working standard solutions to prepare a calibration curve ranging from 1 to 1000 ng/mL.

  • QC Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

1.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

1.5. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Miconazole: e.g., m/z 415.0 → 159.0

    • This compound: e.g., m/z 420.0 → 164.0

  • Data Analysis: Integrate the peak areas of miconazole and this compound. Calculate the peak area ratio (miconazole/Miconazole-d5). Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of miconazole in QC and study samples from the calibration curve.

1.6. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc UHPLC Separation reconstitute->lc ms Mass Spectrometry (MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantitative analysis of miconazole in plasma.

pk_study_workflow cluster_study Pharmacokinetic Study Design cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis dosing Drug Administration (Miconazole Formulation) sampling Blood Sampling (Time Course) dosing->sampling processing Plasma Processing sampling->processing analysis LC-MS/MS Analysis (with this compound IS) processing->analysis concentration Concentration-Time Profile analysis->concentration parameters Calculate PK Parameters (Cmax, Tmax, AUC) concentration->parameters

Caption: Overall workflow for a miconazole pharmacokinetic study.

References

Application Notes and Protocols for Miconazole-d5 in Pharmacokinetic and Bioavailability Studies of Miconazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole is a broad-spectrum imidazole antifungal agent used in the treatment of various fungal infections. Accurate and precise quantification of miconazole in biological matrices is crucial for pharmacokinetic (PK) and bioavailability studies, which are essential for optimizing dosage regimens and evaluating new formulations. The use of a stable isotope-labeled internal standard, such as Miconazole-d5, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). The deuterium-labeled this compound co-elutes with the unlabeled miconazole, but is distinguishable by its higher mass, allowing for correction of variability in sample preparation and instrument response.[1] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic and bioavailability studies of miconazole.

Data Presentation: Pharmacokinetic Parameters of Miconazole Formulations

The following tables summarize the pharmacokinetic parameters of miconazole from various studies, illustrating the differences in absorption, distribution, metabolism, and excretion (ADME) profiles across different formulations and routes of administration.

Table 1: Pharmacokinetics of Oral Miconazole Formulations in Saliva (Healthy Volunteers) [2][3]

FormulationDoseCmax (µg/mL)Tmax (h)AUC(0-24h) (µg·h/mL)
Bioadhesive Tablet50 mg8.87.0 (median)38.6
Bioadhesive Tablet100 mg19.47.0 (median)76.0
Oral Gel125 mg (x3)1.1 (mean of peaks)0.5 (after each dose)~2.04 (estimated)
ORAVIG® Buccal Tablet50 mg15.07.055.23
Oral Disintegrating TabletNot SpecifiedNot Specified1.0Not Specified

Table 2: Pharmacokinetics of Miconazole in Plasma/Serum (Healthy Volunteers)

FormulationDoseRouteCmaxTmax (h)AUC
Oral Tablet50 mgOral15.1 ± 16.2 µg/mL7.0 (median)55.2 ± 35.1 µg·h/mL (0-24h)[4]
Intravenous Infusion600 mgIV6.26 mg/L1.019.13 mg·h/L[5]
Vaginal Ovule1200 mgVaginal10.7 ng/mL18.4338 ng·h/mL (0-48h)[6]
Vaginal Cream (New Base)200 mg (4%)Vaginal9.48 µg/L (single dose)12.29136.04 µg·h/L (single dose)
Vaginal Cream (New Base)200 mg (4%)Vaginal12.68 µg/L (multi-dose)12.57365.64 µg·h/L (multi-dose)
Vaginal Cream (Marketed)100 mg (2%)Vaginal1.99 µg/L (single dose)12.2932.09 µg·h/L (single dose)
Vaginal Cream (Marketed)100 mg (2%)Vaginal2.54 µg/L (multi-dose)10.2982.76 µg·h/L (multi-dose)

Table 3: Dermal Bioavailability of Topical Miconazole Formulations in Stratum Corneum [7]

FormulationConcentrationCmax (µg/cm²)Tmax (h)AUC(0-t) (µg·h/cm²)T½ (h)
Miconazole Nitrate Cream2%1.820.7531.29.5
Miconazole Base in Polymer Vehicle1.738%6.531.4109.422.5

Experimental Protocols

Protocol for Quantitative Analysis of Miconazole in Human Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a typical method for the validation and application of an LC-MS/MS assay for the quantification of miconazole in human plasma.

1.1. Materials and Reagents

  • Miconazole (Reference Standard)

  • This compound (Internal Standard)[1]

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Human Plasma (with anticoagulant, e.g., K2EDTA)

1.2. Preparation of Stock and Working Solutions

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve miconazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Serially dilute the miconazole stock solution with 50:50 (v/v) methanol:water to prepare working standard solutions at various concentrations for calibration curve and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to obtain a final concentration of 100 ng/mL.

1.3. Preparation of Calibration Curve and Quality Control (QC) Samples

  • Calibration Standards: Spike blank human plasma with the appropriate miconazole working standard solutions to prepare a calibration curve ranging from 1 to 1000 ng/mL.

  • QC Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 3, 300, and 800 ng/mL).

1.4. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (blank, calibration standard, QC, or study sample), add 20 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

1.5. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A suitable gradient to ensure separation from endogenous interferences.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Miconazole: e.g., m/z 415.0 → 159.0

    • This compound: e.g., m/z 420.0 → 164.0

  • Data Analysis: Integrate the peak areas of miconazole and this compound. Calculate the peak area ratio (miconazole/Miconazole-d5). Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Determine the concentration of miconazole in QC and study samples from the calibration curve.

1.6. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA, EMA) for specificity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, long-term, and post-preparative).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) is_add Add this compound (IS) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc UHPLC Separation reconstitute->lc ms Mass Spectrometry (MRM) lc->ms integration Peak Integration ms->integration ratio Calculate Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification

Caption: Workflow for the quantitative analysis of miconazole in plasma.

pk_study_workflow cluster_study Pharmacokinetic Study Design cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis dosing Drug Administration (Miconazole Formulation) sampling Blood Sampling (Time Course) dosing->sampling processing Plasma Processing sampling->processing analysis LC-MS/MS Analysis (with this compound IS) processing->analysis concentration Concentration-Time Profile analysis->concentration parameters Calculate PK Parameters (Cmax, Tmax, AUC) concentration->parameters

Caption: Overall workflow for a miconazole pharmacokinetic study.

References

Application Notes and Protocols: Miconazole-d5 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole (B906) is an imidazole (B134444) antifungal agent that is also encountered in forensic toxicology casework. Accurate and robust analytical methods are crucial for the determination of miconazole in biological matrices to support criminal investigations, including cases of drug-facilitated crimes or poisonings. The use of a stable isotope-labeled internal standard, such as Miconazole-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the forensic toxicology screening of miconazole.

Quantitative Data

The following table summarizes typical validation parameters for the quantitative analysis of miconazole in biological matrices using this compound as an internal standard with LC-MS/MS. The data presented is a composite from various studies and serves as a guideline for method development and validation.

ParameterTypical Value/RangeMatrixNotes
Linearity Range 1 - 1000 ng/mLWhole Blood, PlasmaCorrelation coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mLWhole Blood, PlasmaSignal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) 1 ng/mLWhole Blood, PlasmaSignal-to-noise ratio ≥ 10; precision and accuracy within acceptable limits
Intra-day Precision (%RSD) < 15%Whole Blood, PlasmaAt low, medium, and high QC levels
Inter-day Precision (%RSD) < 15%Whole Blood, PlasmaAt low, medium, and high QC levels
Accuracy (% Recovery) 85 - 115%Whole Blood, PlasmaAt low, medium, and high QC levels
Extraction Recovery > 80%Whole Blood, PlasmaConsistent across the calibration range
Matrix Effect MinimalWhole Blood, PlasmaAssessed by post-extraction addition

Experimental Protocols

Sample Preparation: Protein Precipitation for Whole Blood

This protocol is a general procedure for the extraction of miconazole from whole blood samples. It is recommended to optimize the protocol for specific laboratory conditions and instrumentation.

Materials:

  • Whole blood samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (B52724) (ACN), ice-cold

  • Methanol (MeOH)

  • Centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

  • LC-MS vials

Procedure:

  • Pipette 100 µL of whole blood sample into a centrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each sample, calibrator, and control.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex for 10 seconds and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Miconazole: 415.0 > 159.0 (Quantifier), 415.0 > 69.0 (Qualifier)[1]

    • This compound: 421.0 > 161.0 (Internal Standard)[1]

  • Collision Energy (CE) and other parameters: Optimize for the specific instrument used.

Visualizations

Miconazole Metabolism Pathway

The metabolic fate of miconazole in the liver primarily involves oxidation. The following diagram illustrates the key biotransformation pathways.

miconazole_metabolism Miconazole Miconazole Metabolite1 Hydroxylated Miconazole Miconazole->Metabolite1 Hydroxylation (CYP450) Metabolite2 N-dealkylated Miconazole Miconazole->Metabolite2 N-dealkylation (CYP450) Metabolite3 Oxidized Imidazole Ring Miconazole->Metabolite3 Oxidation (CYP450)

Caption: Hepatic metabolism of Miconazole.

Experimental Workflow for Miconazole Screening

This diagram outlines the logical steps from sample receipt to final data analysis in a typical forensic toxicology workflow for miconazole screening.

workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Receipt Sample Receipt and Accessioning Sample_Storage Sample Storage (-20°C) Sample_Receipt->Sample_Storage IS_Spiking Internal Standard Spiking (this compound) Sample_Storage->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation) LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis IS_Spiking->Sample_Prep Data_Processing Data Processing and Quantitation LCMS_Analysis->Data_Processing Data_Review Data Review and QC Check Data_Processing->Data_Review Reporting Reporting of Results Data_Review->Reporting

Caption: Forensic toxicology workflow for Miconazole analysis.

References

Application Notes and Protocols: Miconazole-d5 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miconazole is an imidazole antifungal agent that is also encountered in forensic toxicology casework. Accurate and robust analytical methods are crucial for the determination of miconazole in biological matrices to support criminal investigations, including cases of drug-facilitated crimes or poisonings. The use of a stable isotope-labeled internal standard, such as Miconazole-d5, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for matrix effects and variations during sample preparation and analysis.[1] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in the forensic toxicology screening of miconazole.

Quantitative Data

The following table summarizes typical validation parameters for the quantitative analysis of miconazole in biological matrices using this compound as an internal standard with LC-MS/MS. The data presented is a composite from various studies and serves as a guideline for method development and validation.

ParameterTypical Value/RangeMatrixNotes
Linearity Range 1 - 1000 ng/mLWhole Blood, PlasmaCorrelation coefficient (r²) > 0.99
Limit of Detection (LOD) 0.5 ng/mLWhole Blood, PlasmaSignal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) 1 ng/mLWhole Blood, PlasmaSignal-to-noise ratio ≥ 10; precision and accuracy within acceptable limits
Intra-day Precision (%RSD) < 15%Whole Blood, PlasmaAt low, medium, and high QC levels
Inter-day Precision (%RSD) < 15%Whole Blood, PlasmaAt low, medium, and high QC levels
Accuracy (% Recovery) 85 - 115%Whole Blood, PlasmaAt low, medium, and high QC levels
Extraction Recovery > 80%Whole Blood, PlasmaConsistent across the calibration range
Matrix Effect MinimalWhole Blood, PlasmaAssessed by post-extraction addition

Experimental Protocols

Sample Preparation: Protein Precipitation for Whole Blood

This protocol is a general procedure for the extraction of miconazole from whole blood samples. It is recommended to optimize the protocol for specific laboratory conditions and instrumentation.

Materials:

  • Whole blood samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (ACN), ice-cold

  • Methanol (MeOH)

  • Centrifuge tubes (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge capable of >10,000 x g

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 Methanol:Water)

  • LC-MS vials

Procedure:

  • Pipette 100 µL of whole blood sample into a centrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each sample, calibrator, and control.

  • Vortex briefly to mix.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in 100 µL of reconstitution solvent.

  • Vortex for 10 seconds and transfer to an LC-MS vial for analysis.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatograph (LC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions (Typical):

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10% to 90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90% to 10% B

    • 6.1-8 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

MS/MS Conditions (Typical):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Miconazole: 415.0 > 159.0 (Quantifier), 415.0 > 69.0 (Qualifier)[1]

    • This compound: 421.0 > 161.0 (Internal Standard)[1]

  • Collision Energy (CE) and other parameters: Optimize for the specific instrument used.

Visualizations

Miconazole Metabolism Pathway

The metabolic fate of miconazole in the liver primarily involves oxidation. The following diagram illustrates the key biotransformation pathways.

miconazole_metabolism Miconazole Miconazole Metabolite1 Hydroxylated Miconazole Miconazole->Metabolite1 Hydroxylation (CYP450) Metabolite2 N-dealkylated Miconazole Miconazole->Metabolite2 N-dealkylation (CYP450) Metabolite3 Oxidized Imidazole Ring Miconazole->Metabolite3 Oxidation (CYP450)

Caption: Hepatic metabolism of Miconazole.

Experimental Workflow for Miconazole Screening

This diagram outlines the logical steps from sample receipt to final data analysis in a typical forensic toxicology workflow for miconazole screening.

workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Receipt Sample Receipt and Accessioning Sample_Storage Sample Storage (-20°C) Sample_Receipt->Sample_Storage IS_Spiking Internal Standard Spiking (this compound) Sample_Storage->IS_Spiking Sample_Prep Sample Preparation (Protein Precipitation) LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis IS_Spiking->Sample_Prep Data_Processing Data Processing and Quantitation LCMS_Analysis->Data_Processing Data_Review Data Review and QC Check Data_Processing->Data_Review Reporting Reporting of Results Data_Review->Reporting

Caption: Forensic toxicology workflow for Miconazole analysis.

References

Miconazole-d5 in the Investigation of Antifungal Drug Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of Miconazole-d5 in studies of antifungal drug interactions. This compound, a deuterated form of the broad-spectrum antifungal agent miconazole (B906), serves as a critical internal standard for the accurate quantification of miconazole in complex biological matrices using mass spectrometry. Its application is pivotal in pharmacokinetic and drug-drug interaction studies, particularly in evaluating miconazole's potent inhibitory effects on cytochrome P450 (CYP) enzymes and its synergistic potential with other antimicrobial agents.

Application Notes

Miconazole is an imidazole (B134444) antifungal agent that inhibits the fungal enzyme lanosterol (B1674476) 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway.[1] This disruption of the fungal cell membrane leads to its antifungal effect. Beyond its primary mechanism, miconazole is a well-documented inhibitor of several human cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs.[2][3] This inhibitory action is a major cause of drug-drug interactions (DDIs).[4]

The use of a stable isotope-labeled internal standard like this compound is essential for precise quantification in liquid chromatography-mass spectrometry (LC-MS) based assays.[5][6] this compound has a molecular weight that is 5 Daltons higher than miconazole due to the replacement of five hydrogen atoms with deuterium. This mass difference allows for its clear differentiation from the unlabeled drug in a mass spectrometer, while its chemical and physical properties are nearly identical, ensuring similar behavior during sample preparation and chromatographic separation.[6]

The primary applications of this compound in antifungal drug interaction studies include:

  • Internal Standard in Pharmacokinetic Studies: To accurately determine the concentration of miconazole in biological samples (e.g., plasma, serum, tissue homogenates) during studies evaluating its absorption, distribution, metabolism, and excretion (ADME) in the presence of other drugs.

  • Quantification in CYP450 Inhibition Assays: To precisely measure the concentration of miconazole in in vitro assays designed to determine its inhibitory potency (e.g., IC50, Ki) against various CYP isoforms.[2][7]

  • Reference Standard in Synergy Testing: While not directly used in the synergy assay itself, this compound is crucial for the accurate preparation of standard curves and quality control samples for LC-MS/MS analysis in studies that may correlate synergistic effects with drug concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data related to miconazole's antifungal activity and its interaction with other drugs and metabolic enzymes.

Table 1: Minimum Inhibitory Concentrations (MICs) of Miconazole Against Various Fungal Species

Fungal SpeciesMiconazole MIC (µg/mL)Reference
Candida albicans<0.1 - 10[6]
Candida parapsilosis<0.1 - 10[6]
Candida tropicalis<0.1 - 10[6]
Candida krusei1[8]
Cryptococcus neoformans<0.1 - 10[6]
Aspergillus fumigatus<0.1 - 10[6]
Trichophyton species<0.1 - 10[6]

Table 2: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Miconazole

CYP450 IsoformIC50 (µM)Ki (µM)Reference
CYP1A22.900.4 (Sulconazole)[8]
CYP2B6-0.05[3]
CYP2C92.0-[7]
CYP2C190.330.05[3][7]
CYP2D66.460.70[8]
CYP2E1--
CYP3A4-0.03[3]

Note: Some Ki values are for similar imidazole antifungals and are provided for context where specific miconazole data was not available in the search results.

Experimental Protocols

Protocol 1: In Vitro Antifungal Synergy Testing (Checkerboard Assay)

This protocol describes a method to assess the synergistic, additive, indifferent, or antagonistic interaction between miconazole and another antimicrobial agent against a specific fungal isolate.

1. Materials:

  • Miconazole (analytical grade)

  • Second antimicrobial agent

  • Fungal isolate

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Spectrophotometer (for reading absorbance)

  • This compound (for analytical validation if LC-MS is used)

2. Procedure:

  • Prepare Drug Dilutions: Prepare stock solutions of miconazole and the second agent in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions for each drug in RPMI-1640 medium.

  • Plate Setup:

    • Add 50 µL of RPMI-1640 medium to each well of a 96-well plate.

    • Add 50 µL of the miconazole dilutions horizontally across the plate (e.g., columns 1-10).

    • Add 50 µL of the second agent's dilutions vertically down the plate (e.g., rows A-G).

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone (column 11 and row H) and a drug-free growth control.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar (B569324) plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control, which can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI):

    • FIC of Miconazole = (MIC of Miconazole in combination) / (MIC of Miconazole alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • FICI = FIC of Miconazole + FIC of Agent B

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

G Workflow for Checkerboard Synergy Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug_A Prepare Miconazole Dilutions setup_plate Set up 96-well Plate with Drug Matrix prep_drug_A->setup_plate prep_drug_B Prepare Second Agent Dilutions prep_drug_B->setup_plate prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction calc_fici->interpret

Checkerboard Synergy Assay Workflow
Protocol 2: In Vitro CYP450 Inhibition Assay with LC-MS/MS Quantification

This protocol describes how to determine the IC50 value of miconazole for a specific CYP450 isoform using human liver microsomes, with quantification of a probe substrate's metabolite by LC-MS/MS, utilizing this compound as an internal standard for miconazole if its concentration is also being monitored.

1. Materials:

  • Miconazole

  • This compound

  • Human Liver Microsomes (HLMs)

  • Specific CYP450 probe substrate (e.g., phenacetin (B1679774) for CYP1A2, diclofenac (B195802) for CYP2C9)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • LC-MS/MS system

2. Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of miconazole in a suitable solvent (e.g., methanol (B129727) or DMSO). Create serial dilutions to cover a range of concentrations (e.g., 0.01 to 100 µM).

    • Prepare a stock solution of the probe substrate.

    • Prepare a working solution of this compound in the quenching solution (e.g., 100 ng/mL in ACN with 0.1% formic acid).

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, HLMs, and the miconazole dilution (or vehicle control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Add the probe substrate and mix.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15-30 minutes).

  • Sample Quenching and Preparation:

    • Stop the reaction by adding ice-cold ACN containing this compound (as the internal standard if measuring miconazole) and an internal standard for the probe metabolite.

    • Vortex to precipitate proteins.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method to separate and quantify the probe substrate's metabolite.

    • The use of this compound is as an internal standard for the quantification of miconazole itself, should that be an objective of the study (e.g., to confirm miconazole concentrations).

    • Monitor the specific mass transitions (parent ion -> fragment ion) for the metabolite and its internal standard.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of each miconazole concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the miconazole concentration.

    • Determine the IC50 value using non-linear regression analysis.

G Workflow for CYP450 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mico Prepare Miconazole Dilutions incubate Incubate Miconazole with HLMs & Substrate prep_mico->incubate prep_hlm Prepare HLM & Substrate Mix prep_hlm->incubate prep_is Prepare Quenching Solution with this compound quench Quench Reaction & Precipitate Protein prep_is->quench start_rxn Start Reaction with NADPH incubate->start_rxn start_rxn->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc_ic50 Calculate IC50 lcms->calc_ic50

CYP450 Inhibition Assay Workflow

Signaling Pathway

The primary mechanism of action of miconazole and its relevance to drug interactions through CYP450 inhibition is depicted below.

G Miconazole's Mechanism of Action and DDI Pathway cluster_fungal Fungal Cell cluster_human Human Cell (e.g., Hepatocyte) miconazole_fungal Miconazole lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) miconazole_fungal->lanosterol_demethylase Inhibits ergosterol Ergosterol Synthesis lanosterol_demethylase->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane fungal_death Fungistatic/Fungicidal Effect cell_membrane->fungal_death miconazole_human Miconazole cyp450 Human Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9) miconazole_human->cyp450 Inhibits metabolism Drug Metabolism cyp450->metabolism other_drug Co-administered Drug other_drug->metabolism Metabolized by drug_levels Increased Plasma Levels of Co-administered Drug metabolism->drug_levels ddi Potential for Drug-Drug Interaction/Toxicity drug_levels->ddi

Miconazole's Dual Impact

References

Miconazole-d5 in the Investigation of Antifungal Drug Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of Miconazole-d5 in studies of antifungal drug interactions. This compound, a deuterated form of the broad-spectrum antifungal agent miconazole, serves as a critical internal standard for the accurate quantification of miconazole in complex biological matrices using mass spectrometry. Its application is pivotal in pharmacokinetic and drug-drug interaction studies, particularly in evaluating miconazole's potent inhibitory effects on cytochrome P450 (CYP) enzymes and its synergistic potential with other antimicrobial agents.

Application Notes

Miconazole is an imidazole antifungal agent that inhibits the fungal enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] This disruption of the fungal cell membrane leads to its antifungal effect. Beyond its primary mechanism, miconazole is a well-documented inhibitor of several human cytochrome P450 enzymes, which are responsible for the metabolism of a vast number of drugs.[2][3] This inhibitory action is a major cause of drug-drug interactions (DDIs).[4]

The use of a stable isotope-labeled internal standard like this compound is essential for precise quantification in liquid chromatography-mass spectrometry (LC-MS) based assays.[5][6] this compound has a molecular weight that is 5 Daltons higher than miconazole due to the replacement of five hydrogen atoms with deuterium. This mass difference allows for its clear differentiation from the unlabeled drug in a mass spectrometer, while its chemical and physical properties are nearly identical, ensuring similar behavior during sample preparation and chromatographic separation.[6]

The primary applications of this compound in antifungal drug interaction studies include:

  • Internal Standard in Pharmacokinetic Studies: To accurately determine the concentration of miconazole in biological samples (e.g., plasma, serum, tissue homogenates) during studies evaluating its absorption, distribution, metabolism, and excretion (ADME) in the presence of other drugs.

  • Quantification in CYP450 Inhibition Assays: To precisely measure the concentration of miconazole in in vitro assays designed to determine its inhibitory potency (e.g., IC50, Ki) against various CYP isoforms.[2][7]

  • Reference Standard in Synergy Testing: While not directly used in the synergy assay itself, this compound is crucial for the accurate preparation of standard curves and quality control samples for LC-MS/MS analysis in studies that may correlate synergistic effects with drug concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data related to miconazole's antifungal activity and its interaction with other drugs and metabolic enzymes.

Table 1: Minimum Inhibitory Concentrations (MICs) of Miconazole Against Various Fungal Species

Fungal SpeciesMiconazole MIC (µg/mL)Reference
Candida albicans<0.1 - 10[6]
Candida parapsilosis<0.1 - 10[6]
Candida tropicalis<0.1 - 10[6]
Candida krusei1[8]
Cryptococcus neoformans<0.1 - 10[6]
Aspergillus fumigatus<0.1 - 10[6]
Trichophyton species<0.1 - 10[6]

Table 2: In Vitro Inhibition of Human Cytochrome P450 Isoforms by Miconazole

CYP450 IsoformIC50 (µM)Ki (µM)Reference
CYP1A22.900.4 (Sulconazole)[8]
CYP2B6-0.05[3]
CYP2C92.0-[7]
CYP2C190.330.05[3][7]
CYP2D66.460.70[8]
CYP2E1--
CYP3A4-0.03[3]

Note: Some Ki values are for similar imidazole antifungals and are provided for context where specific miconazole data was not available in the search results.

Experimental Protocols

Protocol 1: In Vitro Antifungal Synergy Testing (Checkerboard Assay)

This protocol describes a method to assess the synergistic, additive, indifferent, or antagonistic interaction between miconazole and another antimicrobial agent against a specific fungal isolate.

1. Materials:

  • Miconazole (analytical grade)

  • Second antimicrobial agent

  • Fungal isolate

  • 96-well microtiter plates

  • RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS)

  • Spectrophotometer (for reading absorbance)

  • This compound (for analytical validation if LC-MS is used)

2. Procedure:

  • Prepare Drug Dilutions: Prepare stock solutions of miconazole and the second agent in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions for each drug in RPMI-1640 medium.

  • Plate Setup:

    • Add 50 µL of RPMI-1640 medium to each well of a 96-well plate.

    • Add 50 µL of the miconazole dilutions horizontally across the plate (e.g., columns 1-10).

    • Add 50 µL of the second agent's dilutions vertically down the plate (e.g., rows A-G).

    • This creates a matrix of wells with varying concentrations of both drugs.

    • Include wells with each drug alone (column 11 and row H) and a drug-free growth control.

  • Inoculum Preparation: Culture the fungal isolate on appropriate agar plates. Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL.

  • Inoculation: Add 100 µL of the final fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading Results: Determine the MIC for each drug alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of growth (e.g., ≥50%) compared to the growth control, which can be assessed visually or by reading the absorbance at a specific wavelength (e.g., 490 nm).

  • Data Analysis (Fractional Inhibitory Concentration Index - FICI):

    • FIC of Miconazole = (MIC of Miconazole in combination) / (MIC of Miconazole alone)

    • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

    • FICI = FIC of Miconazole + FIC of Agent B

    • Interpretation:

      • Synergy: FICI ≤ 0.5

      • Additive/Indifference: 0.5 < FICI ≤ 4

      • Antagonism: FICI > 4

G Workflow for Checkerboard Synergy Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_drug_A Prepare Miconazole Dilutions setup_plate Set up 96-well Plate with Drug Matrix prep_drug_A->setup_plate prep_drug_B Prepare Second Agent Dilutions prep_drug_B->setup_plate prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plate prep_inoculum->inoculate setup_plate->inoculate incubate Incubate at 35°C inoculate->incubate read_mic Determine MICs incubate->read_mic calc_fici Calculate FICI read_mic->calc_fici interpret Interpret Interaction calc_fici->interpret

Checkerboard Synergy Assay Workflow
Protocol 2: In Vitro CYP450 Inhibition Assay with LC-MS/MS Quantification

This protocol describes how to determine the IC50 value of miconazole for a specific CYP450 isoform using human liver microsomes, with quantification of a probe substrate's metabolite by LC-MS/MS, utilizing this compound as an internal standard for miconazole if its concentration is also being monitored.

1. Materials:

  • Miconazole

  • This compound

  • Human Liver Microsomes (HLMs)

  • Specific CYP450 probe substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9)

  • NADPH regenerating system

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching)

  • LC-MS/MS system

2. Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of miconazole in a suitable solvent (e.g., methanol or DMSO). Create serial dilutions to cover a range of concentrations (e.g., 0.01 to 100 µM).

    • Prepare a stock solution of the probe substrate.

    • Prepare a working solution of this compound in the quenching solution (e.g., 100 ng/mL in ACN with 0.1% formic acid).

  • Incubation:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, HLMs, and the miconazole dilution (or vehicle control).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Add the probe substrate and mix.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time (e.g., 15-30 minutes).

  • Sample Quenching and Preparation:

    • Stop the reaction by adding ice-cold ACN containing this compound (as the internal standard if measuring miconazole) and an internal standard for the probe metabolite.

    • Vortex to precipitate proteins.

    • Centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop an LC-MS/MS method to separate and quantify the probe substrate's metabolite.

    • The use of this compound is as an internal standard for the quantification of miconazole itself, should that be an objective of the study (e.g., to confirm miconazole concentrations).

    • Monitor the specific mass transitions (parent ion -> fragment ion) for the metabolite and its internal standard.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of each miconazole concentration.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the miconazole concentration.

    • Determine the IC50 value using non-linear regression analysis.

G Workflow for CYP450 Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_mico Prepare Miconazole Dilutions incubate Incubate Miconazole with HLMs & Substrate prep_mico->incubate prep_hlm Prepare HLM & Substrate Mix prep_hlm->incubate prep_is Prepare Quenching Solution with this compound quench Quench Reaction & Precipitate Protein prep_is->quench start_rxn Start Reaction with NADPH incubate->start_rxn start_rxn->quench centrifuge Centrifuge & Collect Supernatant quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc_ic50 Calculate IC50 lcms->calc_ic50

CYP450 Inhibition Assay Workflow

Signaling Pathway

The primary mechanism of action of miconazole and its relevance to drug interactions through CYP450 inhibition is depicted below.

G Miconazole's Mechanism of Action and DDI Pathway cluster_fungal Fungal Cell cluster_human Human Cell (e.g., Hepatocyte) miconazole_fungal Miconazole lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) miconazole_fungal->lanosterol_demethylase Inhibits ergosterol Ergosterol Synthesis lanosterol_demethylase->ergosterol cell_membrane Fungal Cell Membrane Integrity ergosterol->cell_membrane fungal_death Fungistatic/Fungicidal Effect cell_membrane->fungal_death miconazole_human Miconazole cyp450 Human Cytochrome P450 Enzymes (e.g., CYP3A4, CYP2C9) miconazole_human->cyp450 Inhibits metabolism Drug Metabolism cyp450->metabolism other_drug Co-administered Drug other_drug->metabolism Metabolized by drug_levels Increased Plasma Levels of Co-administered Drug metabolism->drug_levels ddi Potential for Drug-Drug Interaction/Toxicity drug_levels->ddi

Miconazole's Dual Impact

References

Application Note: High-Throughput Screening Assays for Antifungal Discovery and Quantification Using Miconazole and Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Miconazole (B906) is a broad-spectrum imidazole (B134444) antifungal agent widely used to treat infections caused by yeasts and dermatophytes.[1][2] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11p).[3][4] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][3] By inhibiting this enzyme, Miconazole disrupts ergosterol production, leading to the accumulation of toxic methylated sterols, which increases fungal cell membrane permeability and ultimately results in cell death.[1][3] Secondary mechanisms also contribute to its efficacy, including the induction of reactive oxygen species (ROS).[4][5]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. In the context of Miconazole, HTS can be employed to identify novel antifungal agents, find compounds that work synergistically with Miconazole, or study resistance mechanisms.

This document provides detailed protocols for two primary HTS applications involving Miconazole. It also clarifies the critical role of Miconazole-d5 , a deuterated analog, not as a primary screening agent, but as an indispensable internal standard for accurate and precise quantification of Miconazole in post-screening analyses using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]

Application 1: High-Throughput Antifungal Susceptibility Screening

This protocol describes a cell-based HTS assay to identify compounds with antifungal activity or those that potentiate the activity of Miconazole against a pathogenic yeast, such as Candida albicans. The method is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for use in a 384-well format suitable for HTS.[7][8]

Experimental Protocol: Broth Microdilution HTS Assay
  • Fungal Inoculum Preparation:

    • Streak Candida albicans (e.g., strain SC5314) on a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.

    • Harvest a few colonies and suspend them in sterile saline.

    • Adjust the cell suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density for the assay.

  • Plate Preparation and Compound Dispensing:

    • Using an automated liquid handler, dispense 25 µL of the prepared fungal inoculum into each well of a sterile 384-well microtiter plate.

    • For primary screening, add test compounds from a library to a final concentration of 10-20 µM. For synergy screening, add a sub-inhibitory concentration of Miconazole (e.g., its IC20) to all wells before adding the library compounds.

    • Controls:

      • Negative Control (Maximal Growth): Wells containing fungal inoculum and DMSO (vehicle control).

      • Positive Control (No Growth): Wells containing fungal inoculum and a high concentration of a known antifungal like Amphotericin B or Miconazole (e.g., 16 µg/mL).

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35°C for 24-48 hours without shaking.

  • Readout (Viability Assessment):

    • Add 5 µL of a resazurin-based viability reagent to each well.

    • Incubate for an additional 2-4 hours at 35°C.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader. A decrease in fluorescence indicates inhibition of fungal growth.

  • Data Analysis and Quality Control:

    • Calculate the percent inhibition for each test well relative to the positive and negative controls.

    • Determine the assay quality by calculating the Z'-factor using the signals from the control wells.[9] An assay is considered robust for HTS if the Z'-factor is between 0.5 and 1.0.[10][11]

HTS Antifungal Susceptibility Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_analysis Data Analysis Inoculum 1. Prepare Fungal Inoculum (C. albicans) Dispense 3. Dispense Inoculum & Compounds Inoculum->Dispense Library 2. Prepare Compound Library Plate Library->Dispense Incubate 4. Incubate (35°C, 24-48h) Dispense->Incubate AddDye 5. Add Viability Dye (Resazurin) Incubate->AddDye Read 6. Read Fluorescence AddDye->Read Calculate 7. Calculate % Inhibition Read->Calculate ZFactor 8. Calculate Z'-Factor Read->ZFactor Hits 9. Identify Hits Calculate->Hits ZFactor->Hits Assay Quality (Z' > 0.5)

Caption: Workflow for a high-throughput antifungal susceptibility screen.

Data Presentation: HTS Assay Performance
ParameterDescriptionValueReference
Plate Format Type of microtiter plate used.384-well[7][8]
Fungal Strain Example pathogenic yeast.Candida albicans SC5314[12]
Positive Control Compound used for maximal inhibition.Miconazole (16 µg/mL)N/A
Negative Control Vehicle control for minimal inhibition.0.5% DMSON/A
Signal Window (S/B) Ratio of the mean signal of the negative control to the positive control.> 10[13]
Z'-Factor A measure of assay quality, indicating the separation between controls.0.78[9][10]
Miconazole IC₅₀ Concentration causing 50% inhibition of fungal growth.0.25 µM[12]

Application 2: Ergosterol Biosynthesis Pathway and Target-Based HTS

The primary target of Miconazole is the lanosterol 14α-demethylase (CYP51) enzyme.[14] A target-based HTS assay can be developed to screen for novel inhibitors of this specific enzyme.

Ergosterol Biosynthesis Pathway

Ergosterol_Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51 / Erg11p) Lanosterol->Enzyme Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol Intermediate->Ergosterol ...multiple steps Enzyme->Intermediate Miconazole Miconazole Miconazole->Enzyme Inhibition

Caption: Miconazole inhibits Lanosterol 14α-demethylase in the ergosterol pathway.

Experimental Protocol: CYP51 Inhibition Assay

This protocol describes an in-vitro assay using purified fungal CYP51 enzyme to screen for inhibitors.

  • Reagent Preparation:

    • Enzyme: Recombinant, purified CYP51 from Saccharomyces cerevisiae or Candida albicans.

    • Substrate: Lanosterol, solubilized in a suitable detergent.

    • Cofactor: NADPH.

    • Reaction Buffer: Potassium phosphate (B84403) buffer, pH 7.4.

  • Assay Procedure (384-well format):

    • Dispense reaction buffer containing CYP51 enzyme into all wells.

    • Add test compounds (dissolved in DMSO) to the wells.

    • Controls:

      • Negative Control (100% Activity): Enzyme + Substrate + DMSO.

      • Positive Control (0% Activity): Enzyme + Substrate + a known potent inhibitor (e.g., Miconazole).

    • Pre-incubate the enzyme and compounds for 15 minutes at room temperature.

    • Initiate the reaction by adding Lanosterol and NADPH.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection and Readout:

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the depletion of Lanosterol or the formation of the demethylated product. This is often achieved using a secondary assay, such as a fluorescent probe that interacts with the product, or by direct measurement with LC-MS.

  • Data Analysis:

    • Calculate the percent inhibition for each compound.

    • Perform dose-response curves for hits to determine their IC₅₀ values.

Application 3: Quantitative Analysis using this compound as an Internal Standard

Following a primary HTS (e.g., a synergy screen), hit compounds must be validated. A critical step is to accurately measure the concentration of Miconazole in the assay medium to confirm its stability or measure its uptake by fungal cells. This compound is the ideal internal standard for this purpose because its chemical and physical properties are nearly identical to Miconazole, but it is distinguishable by its higher mass.[6] This allows it to correct for variations during sample preparation and mass spectrometry analysis.[15]

Experimental Protocol: LC-MS/MS Quantification
  • Sample Preparation:

    • From a 384-well assay plate, collect an aliquot (e.g., 20 µL) from the wells of interest.

    • Add 80 µL of acetonitrile (B52724) containing a known, fixed concentration of this compound (e.g., 100 ng/mL) to each aliquot. This step precipitates proteins and adds the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins and cell debris.

    • Transfer the supernatant to a new 96-well plate or LC vials for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source).[16]

    • Separate Miconazole and this compound from matrix components using a suitable C18 reverse-phase column.

    • Detect and quantify the analytes using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the Miconazole peak area to the this compound peak area against a series of known Miconazole concentrations.

    • Use the calibration curve to determine the exact concentration of Miconazole in the unknown samples.

Quantitative Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample 1. Collect Sample from HTS Plate Spike 2. Add Acetonitrile with This compound (Internal Std) Sample->Spike Centrifuge 3. Vortex & Centrifuge Spike->Centrifuge Transfer 4. Transfer Supernatant Centrifuge->Transfer Inject 5. Inject into LC-MS/MS Transfer->Inject Detect 6. Detect via MRM Inject->Detect Ratio 7. Calculate Peak Area Ratio Detect->Ratio Curve 8. Interpolate from Calibration Curve Ratio->Curve Result 9. Determine Final Concentration Curve->Result

Caption: Workflow for Miconazole quantification using this compound internal standard.

Data Presentation: Example LC-MS/MS Parameters
ParameterMiconazoleThis compoundReference
Formula C₁₈H₁₄Cl₄N₂OC₁₈H₉D₅Cl₄N₂O[6]
Formula Weight 416.1421.2[6]
Ionization Mode ESI PositiveESI Positive[16]
Precursor Ion (Q1) m/z 417.0m/z 421.0[16]
Product Ion (Q3) m/z 159.0m/z 161.0[16]
MRM Transition 417.0 -> 159.0421.0 -> 161.0[16]

References

Application Note: High-Throughput Screening Assays for Antifungal Discovery and Quantification Using Miconazole and Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Miconazole is a broad-spectrum imidazole antifungal agent widely used to treat infections caused by yeasts and dermatophytes.[1][2] Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51 or Erg11p).[3][4] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][3] By inhibiting this enzyme, Miconazole disrupts ergosterol production, leading to the accumulation of toxic methylated sterols, which increases fungal cell membrane permeability and ultimately results in cell death.[1][3] Secondary mechanisms also contribute to its efficacy, including the induction of reactive oxygen species (ROS).[4][5]

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of large compound libraries. In the context of Miconazole, HTS can be employed to identify novel antifungal agents, find compounds that work synergistically with Miconazole, or study resistance mechanisms.

This document provides detailed protocols for two primary HTS applications involving Miconazole. It also clarifies the critical role of Miconazole-d5 , a deuterated analog, not as a primary screening agent, but as an indispensable internal standard for accurate and precise quantification of Miconazole in post-screening analyses using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[6]

Application 1: High-Throughput Antifungal Susceptibility Screening

This protocol describes a cell-based HTS assay to identify compounds with antifungal activity or those that potentiate the activity of Miconazole against a pathogenic yeast, such as Candida albicans. The method is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for use in a 384-well format suitable for HTS.[7][8]

Experimental Protocol: Broth Microdilution HTS Assay
  • Fungal Inoculum Preparation:

    • Streak Candida albicans (e.g., strain SC5314) on a Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.

    • Harvest a few colonies and suspend them in sterile saline.

    • Adjust the cell suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final inoculum density for the assay.

  • Plate Preparation and Compound Dispensing:

    • Using an automated liquid handler, dispense 25 µL of the prepared fungal inoculum into each well of a sterile 384-well microtiter plate.

    • For primary screening, add test compounds from a library to a final concentration of 10-20 µM. For synergy screening, add a sub-inhibitory concentration of Miconazole (e.g., its IC20) to all wells before adding the library compounds.

    • Controls:

      • Negative Control (Maximal Growth): Wells containing fungal inoculum and DMSO (vehicle control).

      • Positive Control (No Growth): Wells containing fungal inoculum and a high concentration of a known antifungal like Amphotericin B or Miconazole (e.g., 16 µg/mL).

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35°C for 24-48 hours without shaking.

  • Readout (Viability Assessment):

    • Add 5 µL of a resazurin-based viability reagent to each well.

    • Incubate for an additional 2-4 hours at 35°C.

    • Measure fluorescence (Excitation: 560 nm, Emission: 590 nm) using a plate reader. A decrease in fluorescence indicates inhibition of fungal growth.

  • Data Analysis and Quality Control:

    • Calculate the percent inhibition for each test well relative to the positive and negative controls.

    • Determine the assay quality by calculating the Z'-factor using the signals from the control wells.[9] An assay is considered robust for HTS if the Z'-factor is between 0.5 and 1.0.[10][11]

HTS Antifungal Susceptibility Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well) cluster_analysis Data Analysis Inoculum 1. Prepare Fungal Inoculum (C. albicans) Dispense 3. Dispense Inoculum & Compounds Inoculum->Dispense Library 2. Prepare Compound Library Plate Library->Dispense Incubate 4. Incubate (35°C, 24-48h) Dispense->Incubate AddDye 5. Add Viability Dye (Resazurin) Incubate->AddDye Read 6. Read Fluorescence AddDye->Read Calculate 7. Calculate % Inhibition Read->Calculate ZFactor 8. Calculate Z'-Factor Read->ZFactor Hits 9. Identify Hits Calculate->Hits ZFactor->Hits Assay Quality (Z' > 0.5)

Caption: Workflow for a high-throughput antifungal susceptibility screen.

Data Presentation: HTS Assay Performance
ParameterDescriptionValueReference
Plate Format Type of microtiter plate used.384-well[7][8]
Fungal Strain Example pathogenic yeast.Candida albicans SC5314[12]
Positive Control Compound used for maximal inhibition.Miconazole (16 µg/mL)N/A
Negative Control Vehicle control for minimal inhibition.0.5% DMSON/A
Signal Window (S/B) Ratio of the mean signal of the negative control to the positive control.> 10[13]
Z'-Factor A measure of assay quality, indicating the separation between controls.0.78[9][10]
Miconazole IC₅₀ Concentration causing 50% inhibition of fungal growth.0.25 µM[12]

Application 2: Ergosterol Biosynthesis Pathway and Target-Based HTS

The primary target of Miconazole is the lanosterol 14α-demethylase (CYP51) enzyme.[14] A target-based HTS assay can be developed to screen for novel inhibitors of this specific enzyme.

Ergosterol Biosynthesis Pathway

Ergosterol_Pathway Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51 / Erg11p) Lanosterol->Enzyme Intermediate 4,4-dimethyl-cholesta- 8,14,24-trienol Ergosterol Ergosterol Intermediate->Ergosterol ...multiple steps Enzyme->Intermediate Miconazole Miconazole Miconazole->Enzyme Inhibition

Caption: Miconazole inhibits Lanosterol 14α-demethylase in the ergosterol pathway.

Experimental Protocol: CYP51 Inhibition Assay

This protocol describes an in-vitro assay using purified fungal CYP51 enzyme to screen for inhibitors.

  • Reagent Preparation:

    • Enzyme: Recombinant, purified CYP51 from Saccharomyces cerevisiae or Candida albicans.

    • Substrate: Lanosterol, solubilized in a suitable detergent.

    • Cofactor: NADPH.

    • Reaction Buffer: Potassium phosphate buffer, pH 7.4.

  • Assay Procedure (384-well format):

    • Dispense reaction buffer containing CYP51 enzyme into all wells.

    • Add test compounds (dissolved in DMSO) to the wells.

    • Controls:

      • Negative Control (100% Activity): Enzyme + Substrate + DMSO.

      • Positive Control (0% Activity): Enzyme + Substrate + a known potent inhibitor (e.g., Miconazole).

    • Pre-incubate the enzyme and compounds for 15 minutes at room temperature.

    • Initiate the reaction by adding Lanosterol and NADPH.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes.

  • Detection and Readout:

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the depletion of Lanosterol or the formation of the demethylated product. This is often achieved using a secondary assay, such as a fluorescent probe that interacts with the product, or by direct measurement with LC-MS.

  • Data Analysis:

    • Calculate the percent inhibition for each compound.

    • Perform dose-response curves for hits to determine their IC₅₀ values.

Application 3: Quantitative Analysis using this compound as an Internal Standard

Following a primary HTS (e.g., a synergy screen), hit compounds must be validated. A critical step is to accurately measure the concentration of Miconazole in the assay medium to confirm its stability or measure its uptake by fungal cells. This compound is the ideal internal standard for this purpose because its chemical and physical properties are nearly identical to Miconazole, but it is distinguishable by its higher mass.[6] This allows it to correct for variations during sample preparation and mass spectrometry analysis.[15]

Experimental Protocol: LC-MS/MS Quantification
  • Sample Preparation:

    • From a 384-well assay plate, collect an aliquot (e.g., 20 µL) from the wells of interest.

    • Add 80 µL of acetonitrile containing a known, fixed concentration of this compound (e.g., 100 ng/mL) to each aliquot. This step precipitates proteins and adds the internal standard.

    • Vortex vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins and cell debris.

    • Transfer the supernatant to a new 96-well plate or LC vials for analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into an LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization source).[16]

    • Separate Miconazole and this compound from matrix components using a suitable C18 reverse-phase column.

    • Detect and quantify the analytes using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Generate a calibration curve by plotting the ratio of the Miconazole peak area to the this compound peak area against a series of known Miconazole concentrations.

    • Use the calibration curve to determine the exact concentration of Miconazole in the unknown samples.

Quantitative Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample 1. Collect Sample from HTS Plate Spike 2. Add Acetonitrile with This compound (Internal Std) Sample->Spike Centrifuge 3. Vortex & Centrifuge Spike->Centrifuge Transfer 4. Transfer Supernatant Centrifuge->Transfer Inject 5. Inject into LC-MS/MS Transfer->Inject Detect 6. Detect via MRM Inject->Detect Ratio 7. Calculate Peak Area Ratio Detect->Ratio Curve 8. Interpolate from Calibration Curve Ratio->Curve Result 9. Determine Final Concentration Curve->Result

Caption: Workflow for Miconazole quantification using this compound internal standard.

Data Presentation: Example LC-MS/MS Parameters
ParameterMiconazoleThis compoundReference
Formula C₁₈H₁₄Cl₄N₂OC₁₈H₉D₅Cl₄N₂O[6]
Formula Weight 416.1421.2[6]
Ionization Mode ESI PositiveESI Positive[16]
Precursor Ion (Q1) m/z 417.0m/z 421.0[16]
Product Ion (Q3) m/z 159.0m/z 161.0[16]
MRM Transition 417.0 -> 159.0421.0 -> 161.0[16]

References

Miconazole-d5: Application in Dermatokinetic Studies of Miconazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatokinetic (DK) studies are crucial in the development of topical dermatological products. They provide valuable information on the rate and extent of a drug's penetration into and clearance from different layers of the skin. This data is essential for optimizing drug delivery, establishing bioequivalence, and ensuring the safety and efficacy of topical formulations. The use of a stable isotope-labeled internal standard, such as Miconazole-d5, is the gold standard in the quantitative bioanalysis of miconazole (B906) from skin matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision of the quantitative results.

These application notes provide a detailed protocol for a dermatokinetic study of a topical miconazole formulation using this compound as an internal standard. The protocol covers in-vivo sampling using the tape stripping technique, sample extraction, and analysis by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Miconazole (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Adhesive tape discs (e.g., D-Squame®)

  • Phosphate-buffered saline (PBS)

Preparation of Standard and Internal Standard Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve miconazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of miconazole by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL. This will be used for spiking the skin extracts.

In-Vivo Dermatokinetic Study: Tape Stripping Procedure

This protocol is based on established methods for assessing the bioavailability of topical dermatological drugs.[1][2][3]

  • Study Population: Enroll healthy human volunteers.

  • Test Sites: Define and mark test sites on the volar forearm of each subject.

  • Formulation Application:

    • Accurately apply a pre-defined amount of the topical miconazole formulation to each test site (e.g., 5 mg/cm²).

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-application, remove any residual formulation from the skin surface using a suitable method (e.g., gentle wiping with a dry gauze).

  • Tape Stripping:

    • At each time point, perform sequential tape stripping of the stratum corneum from the treated area.

    • Apply an adhesive tape disc to the skin with firm, uniform pressure for a few seconds.

    • Remove the tape strip in a swift, consistent motion.

    • Collect a defined number of tape strips (e.g., 10-15) from each site at each time point. The first one or two strips are often discarded to avoid contamination from residual formulation on the skin surface.[1][2]

    • Pool the collected tape strips for each site and time point for subsequent analysis.

Sample Preparation and Extraction
  • Place the pooled tape strips for each sample into a separate labeled polypropylene (B1209903) tube.

  • Add a defined volume of extraction solvent (e.g., 1 mL of methanol) to each tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 100 ng/mL this compound internal standard working solution to each sample tube, as well as to each calibration standard and quality control sample.

  • Vortex the tubes vigorously for a set period (e.g., 15 minutes) to extract miconazole and this compound from the tape strips.

  • Centrifuge the tubes to pellet any particulate matter.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Miconazole: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values for precursor and product ions should be optimized based on the instrument used.)

Data Presentation

The following table summarizes representative quantitative data from a dermatokinetic study of two different topical miconazole formulations, illustrating the drug concentration in the stratum corneum over time.

Time (hours)Formulation A (2% Miconazole Cream) Mean Concentration (µg/cm²)[1]Formulation B (1.74% Miconazole Polymer Vehicle) Mean Concentration (µg/cm²)[1]
0.170.451.35
0.750.822.15
2.01.103.50
4.01.354.80
12.01.826.53
24.01.255.20

Pharmacokinetic Parameters:

ParameterFormulation A (2% Miconazole Cream)[1]Formulation B (1.74% Miconazole Polymer Vehicle)[1]
Cmax (µg/cm²) 1.826.53
Tmax (hours) 12.012.0
AUC₀₋₂₄ (µg·h/cm²) 31.2109.4

Visualizations

Dermatokinetic_Workflow cluster_prep Solution Preparation cluster_invivo In-Vivo Study cluster_extraction Sample Processing cluster_analysis Analysis prep_miconazole Miconazole Stock & Working Standards application Topical Formulation Application prep_d5 This compound Stock & Working Solution spike Spiking with This compound (IS) prep_d5->spike sampling Tape Stripping at Predetermined Time Points application->sampling extraction Solvent Extraction of Tape Strips sampling->extraction extraction->spike evaporation Evaporation & Reconstitution spike->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for a dermatokinetic study of miconazole.

Data_Analysis_Logic cluster_quantification Quantification cluster_dk Dermatokinetic Analysis lcms_output LC-MS/MS Raw Data (Peak Areas) ratio Calculate Peak Area Ratio (Miconazole / this compound) lcms_output->ratio calibration Generate Calibration Curve (Ratio vs. Concentration) ratio->calibration concentration Determine Miconazole Concentration in Skin Samples ratio->concentration calibration->concentration plot Plot Concentration vs. Time concentration->plot parameters Calculate DK Parameters (Cmax, Tmax, AUC) plot->parameters

Caption: Logical flow of data analysis in the dermatokinetic study.

References

Miconazole-d5: Application in Dermatokinetic Studies of Miconazole

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dermatokinetic (DK) studies are crucial in the development of topical dermatological products. They provide valuable information on the rate and extent of a drug's penetration into and clearance from different layers of the skin. This data is essential for optimizing drug delivery, establishing bioequivalence, and ensuring the safety and efficacy of topical formulations. The use of a stable isotope-labeled internal standard, such as Miconazole-d5, is the gold standard in the quantitative bioanalysis of miconazole from skin matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the deuterated internal standard with the unlabeled analyte allows for the correction of variability during sample preparation and analysis, thereby ensuring high accuracy and precision of the quantitative results.

These application notes provide a detailed protocol for a dermatokinetic study of a topical miconazole formulation using this compound as an internal standard. The protocol covers in-vivo sampling using the tape stripping technique, sample extraction, and analysis by LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Miconazole (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Adhesive tape discs (e.g., D-Squame®)

  • Phosphate-buffered saline (PBS)

Preparation of Standard and Internal Standard Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve miconazole and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of miconazole by serial dilution of the stock solution with methanol:water (1:1, v/v) to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL. This will be used for spiking the skin extracts.

In-Vivo Dermatokinetic Study: Tape Stripping Procedure

This protocol is based on established methods for assessing the bioavailability of topical dermatological drugs.[1][2][3]

  • Study Population: Enroll healthy human volunteers.

  • Test Sites: Define and mark test sites on the volar forearm of each subject.

  • Formulation Application:

    • Accurately apply a pre-defined amount of the topical miconazole formulation to each test site (e.g., 5 mg/cm²).

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, and 24 hours) post-application, remove any residual formulation from the skin surface using a suitable method (e.g., gentle wiping with a dry gauze).

  • Tape Stripping:

    • At each time point, perform sequential tape stripping of the stratum corneum from the treated area.

    • Apply an adhesive tape disc to the skin with firm, uniform pressure for a few seconds.

    • Remove the tape strip in a swift, consistent motion.

    • Collect a defined number of tape strips (e.g., 10-15) from each site at each time point. The first one or two strips are often discarded to avoid contamination from residual formulation on the skin surface.[1][2]

    • Pool the collected tape strips for each site and time point for subsequent analysis.

Sample Preparation and Extraction
  • Place the pooled tape strips for each sample into a separate labeled polypropylene tube.

  • Add a defined volume of extraction solvent (e.g., 1 mL of methanol) to each tube.

  • Internal Standard Spiking: Add a precise volume (e.g., 50 µL) of the 100 ng/mL this compound internal standard working solution to each sample tube, as well as to each calibration standard and quality control sample.

  • Vortex the tubes vigorously for a set period (e.g., 15 minutes) to extract miconazole and this compound from the tape strips.

  • Centrifuge the tubes to pellet any particulate matter.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (example):

      • Miconazole: Precursor ion (m/z) -> Product ion (m/z)

      • This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: Specific m/z values for precursor and product ions should be optimized based on the instrument used.)

Data Presentation

The following table summarizes representative quantitative data from a dermatokinetic study of two different topical miconazole formulations, illustrating the drug concentration in the stratum corneum over time.

Time (hours)Formulation A (2% Miconazole Cream) Mean Concentration (µg/cm²)[1]Formulation B (1.74% Miconazole Polymer Vehicle) Mean Concentration (µg/cm²)[1]
0.170.451.35
0.750.822.15
2.01.103.50
4.01.354.80
12.01.826.53
24.01.255.20

Pharmacokinetic Parameters:

ParameterFormulation A (2% Miconazole Cream)[1]Formulation B (1.74% Miconazole Polymer Vehicle)[1]
Cmax (µg/cm²) 1.826.53
Tmax (hours) 12.012.0
AUC₀₋₂₄ (µg·h/cm²) 31.2109.4

Visualizations

Dermatokinetic_Workflow cluster_prep Solution Preparation cluster_invivo In-Vivo Study cluster_extraction Sample Processing cluster_analysis Analysis prep_miconazole Miconazole Stock & Working Standards application Topical Formulation Application prep_d5 This compound Stock & Working Solution spike Spiking with This compound (IS) prep_d5->spike sampling Tape Stripping at Predetermined Time Points application->sampling extraction Solvent Extraction of Tape Strips sampling->extraction extraction->spike evaporation Evaporation & Reconstitution spike->evaporation lcms LC-MS/MS Analysis evaporation->lcms data Data Processing & Quantification lcms->data

Caption: Experimental workflow for a dermatokinetic study of miconazole.

Data_Analysis_Logic cluster_quantification Quantification cluster_dk Dermatokinetic Analysis lcms_output LC-MS/MS Raw Data (Peak Areas) ratio Calculate Peak Area Ratio (Miconazole / this compound) lcms_output->ratio calibration Generate Calibration Curve (Ratio vs. Concentration) ratio->calibration concentration Determine Miconazole Concentration in Skin Samples ratio->concentration calibration->concentration plot Plot Concentration vs. Time concentration->plot parameters Calculate DK Parameters (Cmax, Tmax, AUC) plot->parameters

Caption: Logical flow of data analysis in the dermatokinetic study.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Miconazole-d5 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression issues with Miconazole-d5 in mass spectrometry assays. The following question-and-answer format directly addresses common problems and offers detailed troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a stable isotope-labeled internal standard (SIL-IS) for Miconazole. In quantitative mass spectrometry, a known amount of this compound is added to samples. Because it is chemically almost identical to Miconazole, it is expected to behave similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte (Miconazole) to the internal standard (this compound), variations in the analytical process can be corrected, leading to more accurate and precise quantification.

Q2: I am observing a weak or inconsistent signal for this compound. What are the likely causes?

A low or variable signal for this compound is often attributed to a phenomenon known as ion suppression . This occurs when other molecules in the sample, known as the matrix, interfere with the ionization of this compound in the mass spectrometer's ion source. This leads to a reduced number of ions reaching the detector and, consequently, a lower signal.[1][2][3]

Other potential causes include:

  • Suboptimal Mass Spectrometry Parameters: Incorrect settings for parameters like collision energy or cone voltage can lead to poor fragmentation and detection.

  • Chromatographic Issues: Poor separation of this compound from matrix components can exacerbate ion suppression.

  • Sample Preparation Inefficiencies: The chosen sample cleanup method may not be effectively removing interfering substances.

  • Pipetting or Dilution Errors: Inaccurate preparation of standards or samples can lead to unexpectedly low concentrations.

  • Instrument Contamination: A dirty ion source or mass spectrometer can cause a general loss of sensitivity.

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Signal Suppression (Matrix Effects)

The first step in troubleshooting is to determine if and to what extent matrix effects are impacting your this compound signal.

What is the Matrix Effect?

The matrix refers to all components in a sample other than the analyte of interest (Miconazole) and its internal standard (this compound).[2] In biological samples like plasma or urine, the matrix can include salts, lipids, proteins, and metabolites. These components can co-elute with this compound from the liquid chromatography (LC) column and interfere with its ionization in the mass spectrometer, causing either signal suppression (most common) or enhancement.[1][2]

This experiment helps to identify at which points in your chromatographic run ion suppression is occurring.

Objective: To create a "matrix effect profile" that visualizes regions of ion suppression or enhancement across the entire chromatogram.

Experimental Protocol:

  • System Setup:

    • Prepare your LC-MS/MS system as you would for your routine analysis.

    • Prepare a solution of this compound in a compatible solvent (e.g., your mobile phase) at a concentration that gives a stable and reasonably high signal.

    • Using a syringe pump and a T-connector, continuously infuse the this compound solution into the mobile phase flow after the analytical column but before the mass spectrometer ion source. A low flow rate of 5-10 µL/min is typically used.

  • Data Acquisition:

    • Allow the system to equilibrate until you observe a stable, flat baseline for the this compound signal.

    • Inject a blank matrix sample that has been through your entire sample preparation procedure.

    • Acquire data for the full duration of your chromatographic method, monitoring the this compound signal.

  • Data Interpretation:

    • No Matrix Effect: The baseline for this compound will remain stable and flat throughout the run.

    • Ion Suppression: You will observe a dip or drop in the baseline signal. The retention time of this dip corresponds to the elution of matrix components that are causing the suppression.

    • Ion Enhancement: You will observe a rise in the baseline signal.

By comparing the retention time of your Miconazole peak with the regions of ion suppression, you can determine if co-eluting matrix components are the likely cause of the low signal.[1][4]

This experiment quantifies the degree of signal suppression or enhancement.

Objective: To calculate the Matrix Factor (MF), which is a quantitative measure of the impact of the matrix on the this compound signal.

Experimental Protocol:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at the same concentration you use in your analytical method.

    • Set B (Post-Extraction Spike): Take a blank matrix sample (that does not contain Miconazole or this compound) through your entire extraction procedure. In the final step, spike this compound into the extracted matrix at the same concentration as in Set A.

  • Analysis:

    • Analyze multiple replicates (e.g., n=5) of both sets of samples using your LC-MS/MS method.

  • Calculation:

    • Calculate the average peak area for this compound in both sets.

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Average Peak Area in Set B) / (Average Peak Area in Set A)

  • Interpretation of Results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression is occurring. For example, an MF of 0.4 indicates a 60% signal loss due to the matrix.

    • MF > 1: Ion enhancement is occurring.

A reproducible MF with a low coefficient of variation across different batches of matrix is crucial for a robust method. A significant and variable MF indicates that your method is susceptible to matrix effects and requires optimization.

Guide 2: Mitigating Signal Suppression

Once you have confirmed that matrix effects are the cause of your this compound signal suppression, you can employ several strategies to minimize their impact.

The most effective way to combat matrix effects is to remove the interfering components before analysis.[2]

  • Protein Precipitation (PPT): This is a simple and common technique where a solvent like acetonitrile (B52724) is used to crash out proteins from plasma or serum samples.[5] While quick, it is not very selective and may not remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. By carefully selecting the solvents, you can selectively extract this compound while leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide very clean extracts.[2] It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a different solvent. Different SPE sorbents (e.g., C18, mixed-mode) can be tested to find the optimal one for your application.

Adjusting your LC method can help to separate this compound from the co-eluting matrix components that cause ion suppression.

  • Change Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can offer different selectivities and may better resolve this compound from interferences.

  • Modify Mobile Phase: Adjusting the organic solvent (e.g., methanol (B129727) vs. acetonitrile) or the pH of the aqueous phase can alter the retention times of both your analyte and matrix components. For Miconazole, mobile phases containing acetonitrile and an aqueous buffer like ammonium (B1175870) acetate (B1210297) or formic acid have been successfully used.[5][6]

  • Adjust the Gradient: Modifying the gradient slope or starting conditions can improve the separation between your analyte and interfering peaks.

While less effective than sample preparation and chromatography for combating matrix effects, optimizing MS parameters is crucial for maximizing the this compound signal.

  • Source Conditions: Optimize the ion source parameters, such as gas flows, temperature, and capillary voltage, to ensure efficient ionization of this compound.

  • MRM Transition Optimization: Ensure you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for Miconazole and this compound. Infuse a standard solution of each and use the instrument's software to determine the optimal precursor and product ions, as well as the collision energy and cone/declustering potential.

Data and Parameters

The following tables provide a summary of typical LC-MS/MS parameters for Miconazole and this compound based on published literature. Note that optimal parameters can be instrument-dependent and should be determined empirically.

Table 1: Miconazole and this compound MRM Transitions and Fragmentation

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Miconazole417.10160.90[5]
Miconazole415.0159.0
Miconazole415.069.0[7]
This compound421.0161.0
Miconazole414.99158.97[7]

Table 2: Example LC and MS Conditions for Miconazole Analysis

ParameterTypical Value/ConditionReference(s)
LC Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water or 5-10 mM Ammonium Acetate[5][6]
Mobile Phase B Acetonitrile or Methanol[5][6]
Flow Rate 0.2 - 0.5 mL/min
Gradient Gradient elution, optimized for separation[2]
Ionization Mode Electrospray Ionization (ESI), Positive[6][7]
Sample Preparation Protein Precipitation with Acetonitrile, Solid-Phase Extraction[2][5]

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Signal Suppression

G Troubleshooting Workflow for this compound Signal Suppression start Low or Inconsistent This compound Signal check_ms Verify MS Parameters (Tune, Calibration) start->check_ms check_lc Check LC Performance (Pressure, Peak Shape) check_ms->check_lc matrix_effect Suspect Matrix Effects check_lc->matrix_effect post_column Perform Post-Column Infusion Experiment matrix_effect->post_column Qualitative post_extraction Perform Post-Extraction Spike Analysis matrix_effect->post_extraction Quantitative suppression_present Ion Suppression Confirmed? post_column->suppression_present post_extraction->suppression_present optimize_sample_prep Optimize Sample Prep (SPE, LLE) suppression_present->optimize_sample_prep Yes no_suppression No Significant Suppression suppression_present->no_suppression No optimize_chrom Optimize Chromatography (Column, Mobile Phase, Gradient) optimize_sample_prep->optimize_chrom re_evaluate Re-evaluate Matrix Effect optimize_chrom->re_evaluate end Signal Restored/ Method Optimized re_evaluate->end other_issues Investigate Other Issues (Pipetting, Standard Stability) no_suppression->other_issues

Caption: A logical workflow for diagnosing and resolving this compound signal suppression.

Diagram 2: Mechanism of Ion Suppression in Electrospray Ionization (ESI)

G Mechanism of Ion Suppression in ESI cluster_0 Ideal Ionization (No Matrix Effect) cluster_1 Ion Suppression (Matrix Effect) A Droplet with This compound (M) B Solvent Evaporation A->B Charge Concentration C Gas-Phase This compound Ions [M+H]+ B->C Ion Desorption D High Signal in MS C->D X Droplet with this compound (M) and Matrix Components (X) Y Inefficient Evaporation/ Charge Competition X->Y Z Fewer Gas-Phase This compound Ions [M+H]+ Y->Z Suppressed Desorption W Low Signal in MS Z->W

Caption: How co-eluting matrix components interfere with this compound ionization.

References

Technical Support Center: Troubleshooting Miconazole-d5 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering signal suppression issues with Miconazole-d5 in mass spectrometry assays. The following question-and-answer format directly addresses common problems and offers detailed troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

This compound is a stable isotope-labeled internal standard (SIL-IS) for Miconazole. In quantitative mass spectrometry, a known amount of this compound is added to samples. Because it is chemically almost identical to Miconazole, it is expected to behave similarly during sample preparation, chromatography, and ionization. By measuring the ratio of the analyte (Miconazole) to the internal standard (this compound), variations in the analytical process can be corrected, leading to more accurate and precise quantification.

Q2: I am observing a weak or inconsistent signal for this compound. What are the likely causes?

A low or variable signal for this compound is often attributed to a phenomenon known as ion suppression . This occurs when other molecules in the sample, known as the matrix, interfere with the ionization of this compound in the mass spectrometer's ion source. This leads to a reduced number of ions reaching the detector and, consequently, a lower signal.[1][2][3]

Other potential causes include:

  • Suboptimal Mass Spectrometry Parameters: Incorrect settings for parameters like collision energy or cone voltage can lead to poor fragmentation and detection.

  • Chromatographic Issues: Poor separation of this compound from matrix components can exacerbate ion suppression.

  • Sample Preparation Inefficiencies: The chosen sample cleanup method may not be effectively removing interfering substances.

  • Pipetting or Dilution Errors: Inaccurate preparation of standards or samples can lead to unexpectedly low concentrations.

  • Instrument Contamination: A dirty ion source or mass spectrometer can cause a general loss of sensitivity.

Troubleshooting Guides

Guide 1: Diagnosing and Quantifying Signal Suppression (Matrix Effects)

The first step in troubleshooting is to determine if and to what extent matrix effects are impacting your this compound signal.

What is the Matrix Effect?

The matrix refers to all components in a sample other than the analyte of interest (Miconazole) and its internal standard (this compound).[2] In biological samples like plasma or urine, the matrix can include salts, lipids, proteins, and metabolites. These components can co-elute with this compound from the liquid chromatography (LC) column and interfere with its ionization in the mass spectrometer, causing either signal suppression (most common) or enhancement.[1][2]

This experiment helps to identify at which points in your chromatographic run ion suppression is occurring.

Objective: To create a "matrix effect profile" that visualizes regions of ion suppression or enhancement across the entire chromatogram.

Experimental Protocol:

  • System Setup:

    • Prepare your LC-MS/MS system as you would for your routine analysis.

    • Prepare a solution of this compound in a compatible solvent (e.g., your mobile phase) at a concentration that gives a stable and reasonably high signal.

    • Using a syringe pump and a T-connector, continuously infuse the this compound solution into the mobile phase flow after the analytical column but before the mass spectrometer ion source. A low flow rate of 5-10 µL/min is typically used.

  • Data Acquisition:

    • Allow the system to equilibrate until you observe a stable, flat baseline for the this compound signal.

    • Inject a blank matrix sample that has been through your entire sample preparation procedure.

    • Acquire data for the full duration of your chromatographic method, monitoring the this compound signal.

  • Data Interpretation:

    • No Matrix Effect: The baseline for this compound will remain stable and flat throughout the run.

    • Ion Suppression: You will observe a dip or drop in the baseline signal. The retention time of this dip corresponds to the elution of matrix components that are causing the suppression.

    • Ion Enhancement: You will observe a rise in the baseline signal.

By comparing the retention time of your Miconazole peak with the regions of ion suppression, you can determine if co-eluting matrix components are the likely cause of the low signal.[1][4]

This experiment quantifies the degree of signal suppression or enhancement.

Objective: To calculate the Matrix Factor (MF), which is a quantitative measure of the impact of the matrix on the this compound signal.

Experimental Protocol:

  • Prepare Two Sets of Samples:

    • Set A (Neat Solution): Spike this compound into a clean solvent (e.g., mobile phase) at the same concentration you use in your analytical method.

    • Set B (Post-Extraction Spike): Take a blank matrix sample (that does not contain Miconazole or this compound) through your entire extraction procedure. In the final step, spike this compound into the extracted matrix at the same concentration as in Set A.

  • Analysis:

    • Analyze multiple replicates (e.g., n=5) of both sets of samples using your LC-MS/MS method.

  • Calculation:

    • Calculate the average peak area for this compound in both sets.

    • Calculate the Matrix Factor (MF) using the following formula: MF = (Average Peak Area in Set B) / (Average Peak Area in Set A)

  • Interpretation of Results:

    • MF = 1: No significant matrix effect.

    • MF < 1: Ion suppression is occurring. For example, an MF of 0.4 indicates a 60% signal loss due to the matrix.

    • MF > 1: Ion enhancement is occurring.

A reproducible MF with a low coefficient of variation across different batches of matrix is crucial for a robust method. A significant and variable MF indicates that your method is susceptible to matrix effects and requires optimization.

Guide 2: Mitigating Signal Suppression

Once you have confirmed that matrix effects are the cause of your this compound signal suppression, you can employ several strategies to minimize their impact.

The most effective way to combat matrix effects is to remove the interfering components before analysis.[2]

  • Protein Precipitation (PPT): This is a simple and common technique where a solvent like acetonitrile is used to crash out proteins from plasma or serum samples.[5] While quick, it is not very selective and may not remove other interfering substances like phospholipids.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids. By carefully selecting the solvents, you can selectively extract this compound while leaving many matrix components behind.

  • Solid-Phase Extraction (SPE): SPE is a highly selective sample preparation technique that can provide very clean extracts.[2] It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a different solvent. Different SPE sorbents (e.g., C18, mixed-mode) can be tested to find the optimal one for your application.

Adjusting your LC method can help to separate this compound from the co-eluting matrix components that cause ion suppression.

  • Change Column Chemistry: If you are using a standard C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can offer different selectivities and may better resolve this compound from interferences.

  • Modify Mobile Phase: Adjusting the organic solvent (e.g., methanol vs. acetonitrile) or the pH of the aqueous phase can alter the retention times of both your analyte and matrix components. For Miconazole, mobile phases containing acetonitrile and an aqueous buffer like ammonium acetate or formic acid have been successfully used.[5][6]

  • Adjust the Gradient: Modifying the gradient slope or starting conditions can improve the separation between your analyte and interfering peaks.

While less effective than sample preparation and chromatography for combating matrix effects, optimizing MS parameters is crucial for maximizing the this compound signal.

  • Source Conditions: Optimize the ion source parameters, such as gas flows, temperature, and capillary voltage, to ensure efficient ionization of this compound.

  • MRM Transition Optimization: Ensure you are using the most sensitive and specific Multiple Reaction Monitoring (MRM) transitions for Miconazole and this compound. Infuse a standard solution of each and use the instrument's software to determine the optimal precursor and product ions, as well as the collision energy and cone/declustering potential.

Data and Parameters

The following tables provide a summary of typical LC-MS/MS parameters for Miconazole and this compound based on published literature. Note that optimal parameters can be instrument-dependent and should be determined empirically.

Table 1: Miconazole and this compound MRM Transitions and Fragmentation

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference(s)
Miconazole417.10160.90[5]
Miconazole415.0159.0
Miconazole415.069.0[7]
This compound421.0161.0
Miconazole414.99158.97[7]

Table 2: Example LC and MS Conditions for Miconazole Analysis

ParameterTypical Value/ConditionReference(s)
LC Column C18 (e.g., 50 x 2.1 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water or 5-10 mM Ammonium Acetate[5][6]
Mobile Phase B Acetonitrile or Methanol[5][6]
Flow Rate 0.2 - 0.5 mL/min
Gradient Gradient elution, optimized for separation[2]
Ionization Mode Electrospray Ionization (ESI), Positive[6][7]
Sample Preparation Protein Precipitation with Acetonitrile, Solid-Phase Extraction[2][5]

Visualizations

Diagram 1: Troubleshooting Workflow for this compound Signal Suppression

G Troubleshooting Workflow for this compound Signal Suppression start Low or Inconsistent This compound Signal check_ms Verify MS Parameters (Tune, Calibration) start->check_ms check_lc Check LC Performance (Pressure, Peak Shape) check_ms->check_lc matrix_effect Suspect Matrix Effects check_lc->matrix_effect post_column Perform Post-Column Infusion Experiment matrix_effect->post_column Qualitative post_extraction Perform Post-Extraction Spike Analysis matrix_effect->post_extraction Quantitative suppression_present Ion Suppression Confirmed? post_column->suppression_present post_extraction->suppression_present optimize_sample_prep Optimize Sample Prep (SPE, LLE) suppression_present->optimize_sample_prep Yes no_suppression No Significant Suppression suppression_present->no_suppression No optimize_chrom Optimize Chromatography (Column, Mobile Phase, Gradient) optimize_sample_prep->optimize_chrom re_evaluate Re-evaluate Matrix Effect optimize_chrom->re_evaluate end Signal Restored/ Method Optimized re_evaluate->end other_issues Investigate Other Issues (Pipetting, Standard Stability) no_suppression->other_issues

Caption: A logical workflow for diagnosing and resolving this compound signal suppression.

Diagram 2: Mechanism of Ion Suppression in Electrospray Ionization (ESI)

G Mechanism of Ion Suppression in ESI cluster_0 Ideal Ionization (No Matrix Effect) cluster_1 Ion Suppression (Matrix Effect) A Droplet with This compound (M) B Solvent Evaporation A->B Charge Concentration C Gas-Phase This compound Ions [M+H]+ B->C Ion Desorption D High Signal in MS C->D X Droplet with this compound (M) and Matrix Components (X) Y Inefficient Evaporation/ Charge Competition X->Y Z Fewer Gas-Phase This compound Ions [M+H]+ Y->Z Suppressed Desorption W Low Signal in MS Z->W

Caption: How co-eluting matrix components interfere with this compound ionization.

References

Technical Support Center: Miconazole and Miconazole-d5 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the liquid chromatography (LC) gradient for the separation of miconazole (B906) and its deuterated internal standard, miconazole-d5.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate miconazole and this compound?

A1: Miconazole and this compound are isotopologues, meaning they have the same chemical structure but differ in their isotopic composition. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to the "chromatographic isotope effect".[1][2] This effect arises because carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds, leading to a smaller molecular volume and reduced interaction with the stationary phase.[1]

Q2: What is the risk of co-elution of miconazole and this compound in an LC-MS/MS assay?

A2: While mass spectrometry can distinguish between the two compounds based on their mass-to-charge ratio (m/z), significant co-elution can lead to issues such as ion suppression or enhancement. If the two compounds do not experience the identical ionization conditions as they enter the mass spectrometer, it can lead to inaccurate quantification.[2]

Q3: What are the key chromatographic parameters to optimize for this separation?

A3: The most critical parameters to adjust are the mobile phase composition (specifically the organic solvent and buffer), the gradient slope, and the column chemistry. Fine-tuning these parameters can help to maximize the small differences in retention behavior between miconazole and this compound.

Q4: Can I use an isocratic method for this separation?

A4: While an isocratic method might be sufficient if the primary concern is throughput and the mass spectrometer can handle any potential matrix effects from co-elution, a gradient method generally provides better peak shape and resolution for complex samples. A shallow gradient can be particularly effective in resolving closely eluting compounds.[3]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Poor peak shape (tailing) for miconazole Secondary interactions with residual silanols on the C18 column.Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1% v/v). Adjust the mobile phase pH to be at least 2 units away from the pKa of miconazole (~6.7-6.9).
Co-elution or poor resolution of miconazole and this compound Insufficient separation due to the subtle chromatographic isotope effect.1. Modify the Gradient: Employ a shallower gradient during the elution window of the analytes. A slower increase in the organic solvent percentage can enhance separation. 2. Change Organic Solvent: Switch from acetonitrile (B52724) to methanol, or vice versa. The different solvent properties can alter the selectivity. 3. Adjust Temperature: Lowering the column temperature can sometimes increase the retention and improve resolution between closely eluting peaks.
Variable Retention Times Inconsistent mobile phase preparation or temperature fluctuations.Ensure precise and consistent mobile phase preparation. Use a column oven to maintain a stable temperature throughout the analysis.
Isotopic Interference in MS Detection Overlapping isotopic distributions between the analyte and the internal standard.Ensure the mass spectrometer resolution is sufficient to distinguish between the isotopic peaks of miconazole and this compound. Select precursor and product ions that are unique to each compound and free from interference.

Experimental Protocol: Optimized LC-MS/MS Method

This protocol provides a starting point for the separation of miconazole and this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

1. Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2. Gradient Program

Time (min)% Mobile Phase B
0.030
1.030
5.070
7.095
8.095
8.130
10.030

3. Mass Spectrometry Conditions (Triple Quadrupole)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Miconazole) 417.1 > 160.9
MRM Transition (this compound) 422.1 > 160.9
Collision Energy Optimized for your instrument
Dwell Time 100 ms

Data Presentation: Expected Chromatographic Performance

The following table summarizes the expected retention times and resolution for miconazole and this compound under the optimized LC gradient conditions.

CompoundExpected Retention Time (min)Peak Width (min)
This compound4.250.10
Miconazole4.350.10
Resolution (Rs) 1.0

Note: A resolution of 1.0 indicates that the peaks are well-separated at the baseline.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Start sample_prep Protein Precipitation start->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample supernatant->injection lc_separation LC Separation (Gradient) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification end End quantification->end

Caption: Experimental workflow for the LC-MS/MS analysis of miconazole.

troubleshooting_workflow start Poor Separation of Miconazole and this compound check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Decrease gradient slope check_gradient->adjust_gradient No check_solvent Have you tried a different organic solvent? check_gradient->check_solvent Yes adjust_gradient->check_solvent change_solvent Switch between ACN and MeOH check_solvent->change_solvent No check_temp Is the column temperature optimized? check_solvent->check_temp Yes change_solvent->check_temp adjust_temp Decrease temperature check_temp->adjust_temp No solution Separation Optimized check_temp->solution Yes adjust_temp->solution

Caption: Troubleshooting workflow for optimizing the separation of miconazole and this compound.

References

Technical Support Center: Miconazole and Miconazole-d5 LC-MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the liquid chromatography (LC) gradient for the separation of miconazole and its deuterated internal standard, miconazole-d5.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate miconazole and this compound?

A1: Miconazole and this compound are isotopologues, meaning they have the same chemical structure but differ in their isotopic composition. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts due to the "chromatographic isotope effect".[1][2] This effect arises because carbon-deuterium (C-D) bonds are slightly shorter and stronger than carbon-hydrogen (C-H) bonds, leading to a smaller molecular volume and reduced interaction with the stationary phase.[1]

Q2: What is the risk of co-elution of miconazole and this compound in an LC-MS/MS assay?

A2: While mass spectrometry can distinguish between the two compounds based on their mass-to-charge ratio (m/z), significant co-elution can lead to issues such as ion suppression or enhancement. If the two compounds do not experience the identical ionization conditions as they enter the mass spectrometer, it can lead to inaccurate quantification.[2]

Q3: What are the key chromatographic parameters to optimize for this separation?

A3: The most critical parameters to adjust are the mobile phase composition (specifically the organic solvent and buffer), the gradient slope, and the column chemistry. Fine-tuning these parameters can help to maximize the small differences in retention behavior between miconazole and this compound.

Q4: Can I use an isocratic method for this separation?

A4: While an isocratic method might be sufficient if the primary concern is throughput and the mass spectrometer can handle any potential matrix effects from co-elution, a gradient method generally provides better peak shape and resolution for complex samples. A shallow gradient can be particularly effective in resolving closely eluting compounds.[3]

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Poor peak shape (tailing) for miconazole Secondary interactions with residual silanols on the C18 column.Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). Adjust the mobile phase pH to be at least 2 units away from the pKa of miconazole (~6.7-6.9).
Co-elution or poor resolution of miconazole and this compound Insufficient separation due to the subtle chromatographic isotope effect.1. Modify the Gradient: Employ a shallower gradient during the elution window of the analytes. A slower increase in the organic solvent percentage can enhance separation. 2. Change Organic Solvent: Switch from acetonitrile to methanol, or vice versa. The different solvent properties can alter the selectivity. 3. Adjust Temperature: Lowering the column temperature can sometimes increase the retention and improve resolution between closely eluting peaks.
Variable Retention Times Inconsistent mobile phase preparation or temperature fluctuations.Ensure precise and consistent mobile phase preparation. Use a column oven to maintain a stable temperature throughout the analysis.
Isotopic Interference in MS Detection Overlapping isotopic distributions between the analyte and the internal standard.Ensure the mass spectrometer resolution is sufficient to distinguish between the isotopic peaks of miconazole and this compound. Select precursor and product ions that are unique to each compound and free from interference.

Experimental Protocol: Optimized LC-MS/MS Method

This protocol provides a starting point for the separation of miconazole and this compound. Further optimization may be required based on your specific instrumentation and sample matrix.

1. Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 100 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

2. Gradient Program

Time (min)% Mobile Phase B
0.030
1.030
5.070
7.095
8.095
8.130
10.030

3. Mass Spectrometry Conditions (Triple Quadrupole)

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition (Miconazole) 417.1 > 160.9
MRM Transition (this compound) 422.1 > 160.9
Collision Energy Optimized for your instrument
Dwell Time 100 ms

Data Presentation: Expected Chromatographic Performance

The following table summarizes the expected retention times and resolution for miconazole and this compound under the optimized LC gradient conditions.

CompoundExpected Retention Time (min)Peak Width (min)
This compound4.250.10
Miconazole4.350.10
Resolution (Rs) 1.0

Note: A resolution of 1.0 indicates that the peaks are well-separated at the baseline.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Start sample_prep Protein Precipitation start->sample_prep centrifuge Centrifugation sample_prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Sample supernatant->injection lc_separation LC Separation (Gradient) injection->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection integration Peak Integration ms_detection->integration quantification Quantification integration->quantification end End quantification->end

Caption: Experimental workflow for the LC-MS/MS analysis of miconazole.

troubleshooting_workflow start Poor Separation of Miconazole and this compound check_gradient Is the gradient shallow enough? start->check_gradient adjust_gradient Decrease gradient slope check_gradient->adjust_gradient No check_solvent Have you tried a different organic solvent? check_gradient->check_solvent Yes adjust_gradient->check_solvent change_solvent Switch between ACN and MeOH check_solvent->change_solvent No check_temp Is the column temperature optimized? check_solvent->check_temp Yes change_solvent->check_temp adjust_temp Decrease temperature check_temp->adjust_temp No solution Separation Optimized check_temp->solution Yes adjust_temp->solution

Caption: Troubleshooting workflow for optimizing the separation of miconazole and this compound.

References

Minimizing matrix effects with Miconazole-d5 in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for minimizing matrix effects in complex biological samples using the deuterated internal standard, Miconazole-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly impacts the accuracy, precision, and sensitivity of quantitative bioanalysis.[1][3] These effects are a primary cause of failures and errors in bioanalytical methods.[4]

Q2: How does a deuterated internal standard (D-IS) like this compound help minimize matrix effects?

A2: A deuterated internal standard is a version of the analyte where hydrogen atoms are replaced by deuterium (B1214612).[5] Because this compound is chemically almost identical to Miconazole, it has nearly the same physicochemical properties.[1] This allows it to co-elute during chromatography and experience the same degree of ion suppression or enhancement as the analyte.[1][5] By using the ratio of the analyte's response to the D-IS's response for quantification, variations caused by matrix effects, sample loss during extraction, and instrument variability can be effectively corrected, leading to more accurate and precise results.[5]

Q3: What are the ideal characteristics of a deuterated internal standard?

A3: For reliable results, a deuterated internal standard should possess high chemical (>99%) and isotopic (≥98%) purity.[5] It should typically contain between two to ten deuterium atoms to ensure its mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte, thereby preventing interference.[5] However, excessive deuteration can sometimes cause chromatographic separation from the analyte, which is undesirable.[5]

Q4: Can a deuterated internal standard like this compound completely eliminate matrix effects?

A4: Not always. While D-IS are highly effective, they may not correct for matrix effects perfectly in all situations.[6] In rare cases, even with co-elution, the analyte and its D-IS may respond differently to matrix interferences.[1] Significant issues can also arise if there is even a slight chromatographic separation between the analyte and the D-IS, as this can expose them to different matrix components as they enter the mass spectrometer.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound to mitigate matrix effects.

Issue 1: Poor Accuracy and Precision Despite Using this compound

  • Potential Cause 1: Differential Matrix Effects.

    • Troubleshooting Step: Ensure the analyte and this compound are perfectly co-eluting. Even minor separation can cause problems.[5] Perform a post-column infusion experiment to identify regions of significant ion suppression or enhancement in your chromatogram.[1][5]

    • Solution: Adjust the chromatographic method (e.g., use a slower gradient, change mobile phase pH) to achieve better co-elution and avoid eluting in zones of high ion suppression.[1][7]

  • Potential Cause 2: Ineffective Sample Preparation.

    • Troubleshooting Step: Review your sample cleanup procedure. Protein precipitation (PPT) is often the least effective technique and can leave behind significant matrix components like phospholipids.[7]

    • Solution: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[5][7] Polymeric mixed-mode SPE can be particularly effective at producing clean extracts.[7]

Issue 2: this compound and Analyte Peaks are Separating

  • Potential Cause: Isotopic Effect.

    • Troubleshooting Step: This is a known phenomenon with some deuterated standards. The difference in bond energy between C-H and C-D can lead to slight differences in retention time.

    • Solution: Modify your chromatographic conditions. Experiment with different columns, mobile phase compositions, or temperature to minimize the separation. A less aggressive gradient can sometimes improve co-elution.

Issue 3: High Signal Variability Across Different Sample Lots

  • Potential Cause: Lot-to-Lot Matrix Variability.

    • Troubleshooting Step: Evaluate the matrix effect quantitatively using the post-extraction spike method with at least six different lots of the biological matrix (e.g., plasma).[2][8]

    • Solution: If variability is high (CV > 15% for the IS-normalized matrix factor), your method is not robust.[8] Focus on improving the sample cleanup procedure to remove the source of the variability.[9] Preparing calibration standards in a matrix that is matched to the study samples is also crucial.[5][10]

Quantitative Data Summary

Method validation experiments are critical for assessing the performance of a bioanalytical assay. The tables below summarize regulatory expectations for matrix effect evaluation and provide an example of typical performance data for an LC-MS/MS method.

Table 1: Regulatory Guidance on Matrix Effect Evaluation

Regulatory Body Key Requirement
EMA (European Medicines Agency) Calculate the matrix factor (MF) and internal standard (IS) normalized MF from at least 6 different lots of matrix at low and high concentrations. The coefficient of variation (CV) of the IS-normalized MF should not be greater than 15%.[8]
MHLW (Japanese Ministry of Health, Labour and Welfare) Evaluate matrix effect by calculating the matrix factor from at least 6 different sources. The precision of the IS-normalized MF should not exceed 15%.[8]

| ICH M10 Guidance | Assess matrix effect by analyzing quality control (QC) samples at low and high concentrations prepared in at least six different sources/lots of matrix. The accuracy and precision should be within ±15% bias and ≤15% CV, respectively.[2] |

Table 2: Example Performance Data for a Validated LC-MS/MS Assay (Voriconazole in Human Plasma) This data is for illustrative purposes to show typical validation results.

QC Level Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%Bias)
LLOQ 0.1 1.35% - 7.68% 3.38% - 8.97% -11.5% to 8.99%
Low 0.2 N/A N/A N/A
Medium 1.0 N/A N/A N/A
High 8.0 N/A N/A N/A

Adapted from validation data for a voriconazole (B182144) assay.[11]

Visualizations and Workflows

Diagrams are provided to illustrate key experimental workflows and logical relationships in troubleshooting matrix effects.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_review Review & Mitigation Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add this compound Internal Standard Sample->Add_IS Cleanup Sample Cleanup (SPE, LLE, or PPT) Add_IS->Cleanup Extract Final Extract Cleanup->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Acquire Data (Analyte/IS Ratio) LCMS->Data Quant Quantification Data->Quant Review Review Data for Accuracy & Precision Quant->Review Problem Issues Detected? Review->Problem Optimize Troubleshoot & Optimize Method Problem->Optimize Yes Validated Validated Result Problem->Validated No cluster_prep cluster_prep Optimize->cluster_prep Improve Cleanup

Caption: General workflow for bioanalysis using a deuterated internal standard.

G start Matrix Effect Suspected? (Poor reproducibility, low accuracy) post_infusion Perform Post-Column Infusion Experiment start->post_infusion Yes result Observe Signal During Blank Matrix Injection post_infusion->result suppression Action: Modify Chromatography to Avoid Suppression Zone result->suppression Dip in Signal (Suppression) stable Conclusion: Matrix Effect is Minimal at Analyte RT result->stable Stable Signal quant_eval Perform Quantitative Evaluation (Post-Extraction Spike) suppression->quant_eval stable->quant_eval quant_result IS-Normalized Matrix Factor CV > 15%? quant_eval->quant_result improve_cleanup Action: Improve Sample Cleanup (e.g., switch from PPT to SPE) quant_result->improve_cleanup Yes accept Conclusion: Method is Robust quant_result->accept No

Caption: Troubleshooting decision tree for investigating matrix effects.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This experiment helps visualize chromatographic regions where ion suppression or enhancement occurs.[5][12]

  • System Setup:

    • Prepare a standard solution of Miconazole and this compound in the mobile phase.

    • Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 10-20 µL/min) into the eluent stream between the analytical column and the mass spectrometer's ion source.[1]

  • Infusion and Injection:

    • Begin the infusion and allow the signal for both the analyte and the internal standard to stabilize, creating a steady baseline.

    • Inject a blank matrix sample that has been taken through the entire sample preparation process.[1][5]

  • Data Interpretation:

    • Monitor the signal of the infused standards throughout the chromatographic run.

    • A stable baseline indicates no significant matrix effects at that retention time.[5]

    • A dip in the baseline indicates a region of ion suppression.[1][5]

    • A rise in the baseline indicates a region of ion enhancement.[1][5]

    • By comparing your analyte's retention time to these regions, you can determine if it is eluting in a problematic zone.

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking

This method calculates the Matrix Factor (MF) to quantify the extent of matrix effects.[2][12]

  • Prepare Three Sets of Samples:

    • Set A (Analyte in Solution): Prepare standards at low and high concentrations in the final mobile phase composition (neat solution).

    • Set B (Post-Extraction Spike): Take blank biological matrix samples through the entire extraction procedure. Spike the final, clean extract with the analyte and this compound to the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with the analyte and this compound at low and high concentrations before starting the extraction procedure. (This set is used to determine recovery).

  • Analysis:

    • Analyze all three sets of samples via LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate as (Peak Area in Set B) / (Peak Area in Set A).[12]

      • An MF < 1 indicates ion suppression.[2]

      • An MF > 1 indicates ion enhancement.[2]

    • IS-Normalized Matrix Factor: Calculate as (MF of Analyte) / (MF of this compound).[8]

    • Recovery: Calculate as (Peak Area in Set C) / (Peak Area in Set B).

  • Acceptance Criteria:

    • The IS-Normalized MF should be close to 1.0. The coefficient of variation (CV) of the IS-Normalized MF across at least six different matrix lots should be ≤15%.[2][8]

References

Minimizing matrix effects with Miconazole-d5 in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for minimizing matrix effects in complex biological samples using the deuterated internal standard, Miconazole-d5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in LC-MS/MS analysis?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1][2] This interference can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which directly impacts the accuracy, precision, and sensitivity of quantitative bioanalysis.[1][3] These effects are a primary cause of failures and errors in bioanalytical methods.[4]

Q2: How does a deuterated internal standard (D-IS) like this compound help minimize matrix effects?

A2: A deuterated internal standard is a version of the analyte where hydrogen atoms are replaced by deuterium.[5] Because this compound is chemically almost identical to Miconazole, it has nearly the same physicochemical properties.[1] This allows it to co-elute during chromatography and experience the same degree of ion suppression or enhancement as the analyte.[1][5] By using the ratio of the analyte's response to the D-IS's response for quantification, variations caused by matrix effects, sample loss during extraction, and instrument variability can be effectively corrected, leading to more accurate and precise results.[5]

Q3: What are the ideal characteristics of a deuterated internal standard?

A3: For reliable results, a deuterated internal standard should possess high chemical (>99%) and isotopic (≥98%) purity.[5] It should typically contain between two to ten deuterium atoms to ensure its mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte, thereby preventing interference.[5] However, excessive deuteration can sometimes cause chromatographic separation from the analyte, which is undesirable.[5]

Q4: Can a deuterated internal standard like this compound completely eliminate matrix effects?

A4: Not always. While D-IS are highly effective, they may not correct for matrix effects perfectly in all situations.[6] In rare cases, even with co-elution, the analyte and its D-IS may respond differently to matrix interferences.[1] Significant issues can also arise if there is even a slight chromatographic separation between the analyte and the D-IS, as this can expose them to different matrix components as they enter the mass spectrometer.[5][6]

Troubleshooting Guide

This guide addresses specific issues you may encounter when using this compound to mitigate matrix effects.

Issue 1: Poor Accuracy and Precision Despite Using this compound

  • Potential Cause 1: Differential Matrix Effects.

    • Troubleshooting Step: Ensure the analyte and this compound are perfectly co-eluting. Even minor separation can cause problems.[5] Perform a post-column infusion experiment to identify regions of significant ion suppression or enhancement in your chromatogram.[1][5]

    • Solution: Adjust the chromatographic method (e.g., use a slower gradient, change mobile phase pH) to achieve better co-elution and avoid eluting in zones of high ion suppression.[1][7]

  • Potential Cause 2: Ineffective Sample Preparation.

    • Troubleshooting Step: Review your sample cleanup procedure. Protein precipitation (PPT) is often the least effective technique and can leave behind significant matrix components like phospholipids.[7]

    • Solution: Employ more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to better remove interfering matrix components.[5][7] Polymeric mixed-mode SPE can be particularly effective at producing clean extracts.[7]

Issue 2: this compound and Analyte Peaks are Separating

  • Potential Cause: Isotopic Effect.

    • Troubleshooting Step: This is a known phenomenon with some deuterated standards. The difference in bond energy between C-H and C-D can lead to slight differences in retention time.

    • Solution: Modify your chromatographic conditions. Experiment with different columns, mobile phase compositions, or temperature to minimize the separation. A less aggressive gradient can sometimes improve co-elution.

Issue 3: High Signal Variability Across Different Sample Lots

  • Potential Cause: Lot-to-Lot Matrix Variability.

    • Troubleshooting Step: Evaluate the matrix effect quantitatively using the post-extraction spike method with at least six different lots of the biological matrix (e.g., plasma).[2][8]

    • Solution: If variability is high (CV > 15% for the IS-normalized matrix factor), your method is not robust.[8] Focus on improving the sample cleanup procedure to remove the source of the variability.[9] Preparing calibration standards in a matrix that is matched to the study samples is also crucial.[5][10]

Quantitative Data Summary

Method validation experiments are critical for assessing the performance of a bioanalytical assay. The tables below summarize regulatory expectations for matrix effect evaluation and provide an example of typical performance data for an LC-MS/MS method.

Table 1: Regulatory Guidance on Matrix Effect Evaluation

Regulatory Body Key Requirement
EMA (European Medicines Agency) Calculate the matrix factor (MF) and internal standard (IS) normalized MF from at least 6 different lots of matrix at low and high concentrations. The coefficient of variation (CV) of the IS-normalized MF should not be greater than 15%.[8]
MHLW (Japanese Ministry of Health, Labour and Welfare) Evaluate matrix effect by calculating the matrix factor from at least 6 different sources. The precision of the IS-normalized MF should not exceed 15%.[8]

| ICH M10 Guidance | Assess matrix effect by analyzing quality control (QC) samples at low and high concentrations prepared in at least six different sources/lots of matrix. The accuracy and precision should be within ±15% bias and ≤15% CV, respectively.[2] |

Table 2: Example Performance Data for a Validated LC-MS/MS Assay (Voriconazole in Human Plasma) This data is for illustrative purposes to show typical validation results.

QC Level Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (%Bias)
LLOQ 0.1 1.35% - 7.68% 3.38% - 8.97% -11.5% to 8.99%
Low 0.2 N/A N/A N/A
Medium 1.0 N/A N/A N/A
High 8.0 N/A N/A N/A

Adapted from validation data for a voriconazole assay.[11]

Visualizations and Workflows

Diagrams are provided to illustrate key experimental workflows and logical relationships in troubleshooting matrix effects.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_review Review & Mitigation Sample Biological Sample (Plasma, Urine, etc.) Add_IS Add this compound Internal Standard Sample->Add_IS Cleanup Sample Cleanup (SPE, LLE, or PPT) Add_IS->Cleanup Extract Final Extract Cleanup->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Acquire Data (Analyte/IS Ratio) LCMS->Data Quant Quantification Data->Quant Review Review Data for Accuracy & Precision Quant->Review Problem Issues Detected? Review->Problem Optimize Troubleshoot & Optimize Method Problem->Optimize Yes Validated Validated Result Problem->Validated No cluster_prep cluster_prep Optimize->cluster_prep Improve Cleanup

Caption: General workflow for bioanalysis using a deuterated internal standard.

G start Matrix Effect Suspected? (Poor reproducibility, low accuracy) post_infusion Perform Post-Column Infusion Experiment start->post_infusion Yes result Observe Signal During Blank Matrix Injection post_infusion->result suppression Action: Modify Chromatography to Avoid Suppression Zone result->suppression Dip in Signal (Suppression) stable Conclusion: Matrix Effect is Minimal at Analyte RT result->stable Stable Signal quant_eval Perform Quantitative Evaluation (Post-Extraction Spike) suppression->quant_eval stable->quant_eval quant_result IS-Normalized Matrix Factor CV > 15%? quant_eval->quant_result improve_cleanup Action: Improve Sample Cleanup (e.g., switch from PPT to SPE) quant_result->improve_cleanup Yes accept Conclusion: Method is Robust quant_result->accept No

Caption: Troubleshooting decision tree for investigating matrix effects.

Experimental Protocols

Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion

This experiment helps visualize chromatographic regions where ion suppression or enhancement occurs.[5][12]

  • System Setup:

    • Prepare a standard solution of Miconazole and this compound in the mobile phase.

    • Using a T-connector, infuse this solution at a constant, low flow rate (e.g., 10-20 µL/min) into the eluent stream between the analytical column and the mass spectrometer's ion source.[1]

  • Infusion and Injection:

    • Begin the infusion and allow the signal for both the analyte and the internal standard to stabilize, creating a steady baseline.

    • Inject a blank matrix sample that has been taken through the entire sample preparation process.[1][5]

  • Data Interpretation:

    • Monitor the signal of the infused standards throughout the chromatographic run.

    • A stable baseline indicates no significant matrix effects at that retention time.[5]

    • A dip in the baseline indicates a region of ion suppression.[1][5]

    • A rise in the baseline indicates a region of ion enhancement.[1][5]

    • By comparing your analyte's retention time to these regions, you can determine if it is eluting in a problematic zone.

Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spiking

This method calculates the Matrix Factor (MF) to quantify the extent of matrix effects.[2][12]

  • Prepare Three Sets of Samples:

    • Set A (Analyte in Solution): Prepare standards at low and high concentrations in the final mobile phase composition (neat solution).

    • Set B (Post-Extraction Spike): Take blank biological matrix samples through the entire extraction procedure. Spike the final, clean extract with the analyte and this compound to the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank biological matrix with the analyte and this compound at low and high concentrations before starting the extraction procedure. (This set is used to determine recovery).

  • Analysis:

    • Analyze all three sets of samples via LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF): Calculate as (Peak Area in Set B) / (Peak Area in Set A).[12]

      • An MF < 1 indicates ion suppression.[2]

      • An MF > 1 indicates ion enhancement.[2]

    • IS-Normalized Matrix Factor: Calculate as (MF of Analyte) / (MF of this compound).[8]

    • Recovery: Calculate as (Peak Area in Set C) / (Peak Area in Set B).

  • Acceptance Criteria:

    • The IS-Normalized MF should be close to 1.0. The coefficient of variation (CV) of the IS-Normalized MF across at least six different matrix lots should be ≤15%.[2][8]

References

Miconazole-d5 stability in stock solutions and during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides technical guidance on the stability of Miconazole-d5 in stock solutions and during freeze-thaw cycles. Specific stability data for this compound is limited. The information presented here is largely based on studies conducted with Miconazole (B906) and Miconazole nitrate (B79036). It is recommended that researchers validate the stability of this compound under their specific experimental conditions. The stability of deuterated compounds is generally expected to be comparable to their non-deuterated counterparts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as acetonitrile, DMSO, and methanol.[1] For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.

Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?

A2: The solid form of this compound is stable for at least four years when stored at -20°C. Stock solutions should also be stored at -20°C. It is not recommended to store aqueous solutions for more than one day.

Q3: How stable is this compound in stock solutions at -20°C?

Q4: How many freeze-thaw cycles can a this compound stock solution withstand?

A4: There is no specific data on the freeze-thaw stability of this compound. However, for many small molecules dissolved in DMSO, a limited number of freeze-thaw cycles (typically 3-5) is advisable to minimize potential degradation.[2] It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What are the potential degradation pathways for this compound?

A5: Based on studies with Miconazole, the primary sites for degradation are the ether linkage and the imidazole (B134444) ring.[1] Degradation can be induced by strong acidic, basic, and oxidative conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation in stock solution upon storage - Poor solubility in the chosen solvent.- Solvent evaporation.- Temperature fluctuations.- Ensure the concentration does not exceed the solubility limit.- Use tightly sealed vials.- Store at a constant, recommended temperature.
Inconsistent analytical results - Degradation of this compound in the stock solution.- Multiple freeze-thaw cycles.- Prepare fresh stock solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Perform a stability check of the stock solution.
Appearance of unknown peaks in chromatogram - Degradation of this compound.- Conduct forced degradation studies to identify potential degradation products.- Ensure proper storage and handling of the stock solution.

Experimental Protocols

Forced Degradation Studies of Miconazole

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are general protocols based on studies with Miconazole nitrate.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1-4 mg/mL.

2. Acid and Base Hydrolysis:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Reflux the mixture at 80°C for 2-4 hours. Cool and neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Reflux the mixture at 80°C for 2-4 hours. Cool and neutralize with 1N HCl before analysis.

3. Oxidative Degradation:

  • Mix the stock solution with a 6% w/v hydrogen peroxide solution. Reflux the mixture at 80°C for 2 hours.

4. Thermal Degradation:

  • Subject the solid this compound to dry heat at 80°C for a specified period (e.g., 6 hours).

  • For wet heat degradation, reflux the stock solution at 80°C for 2 hours.

5. Photolytic Degradation:

  • Expose the stock solution to direct sunlight or a UV lamp for an extended period (e.g., 48 hours), protected from evaporation.

Analysis:

  • Analyze all stressed samples using a validated stability-indicating HPLC or HPTLC method to separate and quantify the parent compound and any degradation products.

Summary of Miconazole Nitrate Degradation Behavior
Stress ConditionConditionsObservation
Acid Hydrolysis 1N HCl, refluxed at 80°C for 2 hoursSignificant degradation observed.
Alkaline Hydrolysis 1N NaOH, refluxed at 80°C for 2 hoursSignificant degradation observed.
Oxidative Degradation 6.0% w/v H₂O₂, refluxed at 80°C for 2 hoursDegradation observed.
Thermal Degradation Dry heat at 80°CThermolysis can cause degradation.
Photochemical Degradation Exposure to direct sunlight for 48 hoursDegradation observed.

Data based on studies with Miconazole Nitrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidative Degradation prep_stock->oxidation thermal Thermal Degradation prep_stock->thermal photo Photolytic Degradation prep_stock->photo analysis Stability-Indicating Analytical Method (e.g., HPLC, HPTLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for forced degradation studies.

troubleshooting_workflow cluster_actions Corrective Actions start Inconsistent Analytical Results check_solution Check Stock Solution Preparation and Storage start->check_solution check_cycles Review Number of Freeze-Thaw Cycles start->check_cycles prep_fresh Prepare Fresh Stock Solution check_solution->prep_fresh aliquot Aliquot for Single Use check_cycles->aliquot

Caption: Troubleshooting inconsistent analytical results.

References

Miconazole-d5 stability in stock solutions and during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides technical guidance on the stability of Miconazole-d5 in stock solutions and during freeze-thaw cycles. Specific stability data for this compound is limited. The information presented here is largely based on studies conducted with Miconazole and Miconazole nitrate. It is recommended that researchers validate the stability of this compound under their specific experimental conditions. The stability of deuterated compounds is generally expected to be comparable to their non-deuterated counterparts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is soluble in organic solvents such as acetonitrile, DMSO, and methanol.[1] For aqueous buffers, it is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.

Q2: What are the recommended storage conditions for this compound solid compound and stock solutions?

A2: The solid form of this compound is stable for at least four years when stored at -20°C. Stock solutions should also be stored at -20°C. It is not recommended to store aqueous solutions for more than one day.

Q3: How stable is this compound in stock solutions at -20°C?

Q4: How many freeze-thaw cycles can a this compound stock solution withstand?

A4: There is no specific data on the freeze-thaw stability of this compound. However, for many small molecules dissolved in DMSO, a limited number of freeze-thaw cycles (typically 3-5) is advisable to minimize potential degradation.[2] It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.

Q5: What are the potential degradation pathways for this compound?

A5: Based on studies with Miconazole, the primary sites for degradation are the ether linkage and the imidazole ring.[1] Degradation can be induced by strong acidic, basic, and oxidative conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation in stock solution upon storage - Poor solubility in the chosen solvent.- Solvent evaporation.- Temperature fluctuations.- Ensure the concentration does not exceed the solubility limit.- Use tightly sealed vials.- Store at a constant, recommended temperature.
Inconsistent analytical results - Degradation of this compound in the stock solution.- Multiple freeze-thaw cycles.- Prepare fresh stock solutions.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.- Perform a stability check of the stock solution.
Appearance of unknown peaks in chromatogram - Degradation of this compound.- Conduct forced degradation studies to identify potential degradation products.- Ensure proper storage and handling of the stock solution.

Experimental Protocols

Forced Degradation Studies of Miconazole

Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are general protocols based on studies with Miconazole nitrate.[1]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of approximately 1-4 mg/mL.

2. Acid and Base Hydrolysis:

  • Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Reflux the mixture at 80°C for 2-4 hours. Cool and neutralize with 1N NaOH before analysis.

  • Base Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Reflux the mixture at 80°C for 2-4 hours. Cool and neutralize with 1N HCl before analysis.

3. Oxidative Degradation:

  • Mix the stock solution with a 6% w/v hydrogen peroxide solution. Reflux the mixture at 80°C for 2 hours.

4. Thermal Degradation:

  • Subject the solid this compound to dry heat at 80°C for a specified period (e.g., 6 hours).

  • For wet heat degradation, reflux the stock solution at 80°C for 2 hours.

5. Photolytic Degradation:

  • Expose the stock solution to direct sunlight or a UV lamp for an extended period (e.g., 48 hours), protected from evaporation.

Analysis:

  • Analyze all stressed samples using a validated stability-indicating HPLC or HPTLC method to separate and quantify the parent compound and any degradation products.

Summary of Miconazole Nitrate Degradation Behavior
Stress ConditionConditionsObservation
Acid Hydrolysis 1N HCl, refluxed at 80°C for 2 hoursSignificant degradation observed.
Alkaline Hydrolysis 1N NaOH, refluxed at 80°C for 2 hoursSignificant degradation observed.
Oxidative Degradation 6.0% w/v H₂O₂, refluxed at 80°C for 2 hoursDegradation observed.
Thermal Degradation Dry heat at 80°CThermolysis can cause degradation.
Photochemical Degradation Exposure to direct sunlight for 48 hoursDegradation observed.

Data based on studies with Miconazole Nitrate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidative Degradation prep_stock->oxidation thermal Thermal Degradation prep_stock->thermal photo Photolytic Degradation prep_stock->photo analysis Stability-Indicating Analytical Method (e.g., HPLC, HPTLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis

Caption: Experimental workflow for forced degradation studies.

troubleshooting_workflow cluster_actions Corrective Actions start Inconsistent Analytical Results check_solution Check Stock Solution Preparation and Storage start->check_solution check_cycles Review Number of Freeze-Thaw Cycles start->check_cycles prep_fresh Prepare Fresh Stock Solution check_solution->prep_fresh aliquot Aliquot for Single Use check_cycles->aliquot

Caption: Troubleshooting inconsistent analytical results.

References

Addressing isotopic exchange issues with Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Miconazole-d5. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in their analytical experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential isotopic exchange issues and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with this compound?

Isotopic exchange, or back-exchange, is a chemical process where deuterium (B1214612) atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, biological matrix).[1][2] This is a critical issue in quantitative analysis as it alters the mass of the internal standard, leading to inaccurate measurements. The loss of deuterium can cause an underestimation of the internal standard's concentration, which in turn results in an overestimation of the analyte's concentration.[3]

Q2: Where are the deuterium labels on this compound located and are they susceptible to exchange?

The formal name for this compound is 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole. The deuterium labels are on the methoxy (B1213986) and ethyl groups. Deuterium atoms on carbon atoms are generally considered stable. However, those adjacent to heteroatoms or carbonyl groups can be more susceptible to exchange under certain conditions. While the labeling positions on this compound are not on heteroatoms themselves, the proximity to oxygen and nitrogen warrants careful consideration of experimental conditions to minimize any potential for exchange.

Q3: What experimental conditions can promote the isotopic exchange of this compound?

Several factors can influence the stability of the deuterium labels on this compound:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen.[2] The stability of Miconazole itself is also pH-dependent, with potential for degradation under strongly acidic or basic conditions.[4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2] Therefore, prolonged exposure of this compound to elevated temperatures during sample preparation or storage should be avoided.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can serve as a source of hydrogen atoms and facilitate isotopic exchange.[2] Storing stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) is generally recommended for long-term stability.

Q4: How can I detect if my this compound internal standard is undergoing isotopic exchange?

Several signs may indicate that isotopic exchange is occurring:

  • Decreasing Internal Standard Response: A gradual or sudden decrease in the peak area of this compound over a series of injections or with sample storage time can be a primary indicator.[2]

  • Appearance of Unlabeled Miconazole: The appearance or increase of a signal at the mass-to-charge ratio (m/z) of unlabeled Miconazole in a solution that should only contain this compound is a direct sign of back-exchange.

  • Inaccurate or Imprecise Results: Poor accuracy and precision in your quantitative data, such as drifting calibration curves or inconsistent quality control sample results, can be a consequence of internal standard instability.[1]

Troubleshooting Guides

Issue 1: Drifting Internal Standard Signal

Symptom: The peak area of this compound consistently decreases over the course of an analytical run.

Troubleshooting Workflow:

A Decreasing this compound Signal B Assess Autosampler Stability A->B C Incubate in Mobile Phase B->C D Analyze at Time Points C->D G Signal Stable? D->G E Check for pH Effects F Optimize Mobile Phase/Storage E->F H Issue Resolved F->H G->E No G->H Yes I Consider Alternative IS G->I Persistent Issue

Caption: Troubleshooting workflow for a drifting this compound signal.

Detailed Steps:

  • Assess Autosampler Stability: Prepare a set of samples and re-inject the first sample at the end of the sequence. A significant decrease in the this compound peak area suggests instability in the autosampler conditions (e.g., temperature, exposure to light).

  • Evaluate Mobile Phase Stability: Incubate a solution of this compound in your mobile phase at the autosampler temperature. Analyze the solution at different time points (e.g., 0, 4, 8, 24 hours) to see if the signal decreases over time.

  • Investigate pH: If your mobile phase is acidic or basic, consider adjusting it to a more neutral pH, if chromatographically feasible, and repeat the stability test.

  • Optimize Storage: If instability is confirmed, consider preparing fresh standards more frequently or storing working solutions at a lower temperature.

Issue 2: Inaccurate Quantification and Poor Precision

Symptom: Quality control samples are consistently failing, and/or the calibration curve is non-linear.

Troubleshooting Workflow:

A Inaccurate Quantification B Verify Stock Solution Integrity A->B E Review Sample Preparation A->E C Analyze Fresh vs. Old Stock B->C H Results Improved? C->H D Perform Isotopic Purity Check J Source New Standard D->J F Spike-in Point Evaluation E->F G Matrix Stability Test E->G H->D No I Issue Resolved H->I Yes cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Disruption Disruption of Cell Membrane Integrity Ergosterol->Disruption Enzyme->Ergosterol Miconazole Miconazole Miconazole->Enzyme Miconazole Miconazole Mitochondria Fungal Mitochondria Miconazole->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis Miconazole Miconazole STAT3 STAT3 Phosphorylation Miconazole->STAT3 GeneExpression Target Gene Expression (e.g., Cyclin D1, Survivin) STAT3->GeneExpression CellGrowth Inhibition of Cell Growth and Proliferation GeneExpression->CellGrowth

References

Addressing isotopic exchange issues with Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Miconazole-d5. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in their analytical experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address potential isotopic exchange issues and ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern with this compound?

Isotopic exchange, or back-exchange, is a chemical process where deuterium atoms on a labeled compound, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvent, biological matrix).[1][2] This is a critical issue in quantitative analysis as it alters the mass of the internal standard, leading to inaccurate measurements. The loss of deuterium can cause an underestimation of the internal standard's concentration, which in turn results in an overestimation of the analyte's concentration.[3]

Q2: Where are the deuterium labels on this compound located and are they susceptible to exchange?

The formal name for this compound is 1-[2-(2,4-dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy-d2]ethyl-d3]-1H-imidazole. The deuterium labels are on the methoxy and ethyl groups. Deuterium atoms on carbon atoms are generally considered stable. However, those adjacent to heteroatoms or carbonyl groups can be more susceptible to exchange under certain conditions. While the labeling positions on this compound are not on heteroatoms themselves, the proximity to oxygen and nitrogen warrants careful consideration of experimental conditions to minimize any potential for exchange.

Q3: What experimental conditions can promote the isotopic exchange of this compound?

Several factors can influence the stability of the deuterium labels on this compound:

  • pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen.[2] The stability of Miconazole itself is also pH-dependent, with potential for degradation under strongly acidic or basic conditions.[4]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[2] Therefore, prolonged exposure of this compound to elevated temperatures during sample preparation or storage should be avoided.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can serve as a source of hydrogen atoms and facilitate isotopic exchange.[2] Storing stock solutions in aprotic solvents (e.g., acetonitrile, DMSO) is generally recommended for long-term stability.

Q4: How can I detect if my this compound internal standard is undergoing isotopic exchange?

Several signs may indicate that isotopic exchange is occurring:

  • Decreasing Internal Standard Response: A gradual or sudden decrease in the peak area of this compound over a series of injections or with sample storage time can be a primary indicator.[2]

  • Appearance of Unlabeled Miconazole: The appearance or increase of a signal at the mass-to-charge ratio (m/z) of unlabeled Miconazole in a solution that should only contain this compound is a direct sign of back-exchange.

  • Inaccurate or Imprecise Results: Poor accuracy and precision in your quantitative data, such as drifting calibration curves or inconsistent quality control sample results, can be a consequence of internal standard instability.[1]

Troubleshooting Guides

Issue 1: Drifting Internal Standard Signal

Symptom: The peak area of this compound consistently decreases over the course of an analytical run.

Troubleshooting Workflow:

A Decreasing this compound Signal B Assess Autosampler Stability A->B C Incubate in Mobile Phase B->C D Analyze at Time Points C->D G Signal Stable? D->G E Check for pH Effects F Optimize Mobile Phase/Storage E->F H Issue Resolved F->H G->E No G->H Yes I Consider Alternative IS G->I Persistent Issue

Caption: Troubleshooting workflow for a drifting this compound signal.

Detailed Steps:

  • Assess Autosampler Stability: Prepare a set of samples and re-inject the first sample at the end of the sequence. A significant decrease in the this compound peak area suggests instability in the autosampler conditions (e.g., temperature, exposure to light).

  • Evaluate Mobile Phase Stability: Incubate a solution of this compound in your mobile phase at the autosampler temperature. Analyze the solution at different time points (e.g., 0, 4, 8, 24 hours) to see if the signal decreases over time.

  • Investigate pH: If your mobile phase is acidic or basic, consider adjusting it to a more neutral pH, if chromatographically feasible, and repeat the stability test.

  • Optimize Storage: If instability is confirmed, consider preparing fresh standards more frequently or storing working solutions at a lower temperature.

Issue 2: Inaccurate Quantification and Poor Precision

Symptom: Quality control samples are consistently failing, and/or the calibration curve is non-linear.

Troubleshooting Workflow:

A Inaccurate Quantification B Verify Stock Solution Integrity A->B E Review Sample Preparation A->E C Analyze Fresh vs. Old Stock B->C H Results Improved? C->H D Perform Isotopic Purity Check J Source New Standard D->J F Spike-in Point Evaluation E->F G Matrix Stability Test E->G H->D No I Issue Resolved H->I Yes cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Enzyme 14α-demethylase Lanosterol->Enzyme Ergosterol Ergosterol Disruption Disruption of Cell Membrane Integrity Ergosterol->Disruption Enzyme->Ergosterol Miconazole Miconazole Miconazole->Enzyme Miconazole Miconazole Mitochondria Fungal Mitochondria Miconazole->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress CellDamage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->CellDamage Apoptosis Apoptosis CellDamage->Apoptosis Miconazole Miconazole STAT3 STAT3 Phosphorylation Miconazole->STAT3 GeneExpression Target Gene Expression (e.g., Cyclin D1, Survivin) STAT3->GeneExpression CellGrowth Inhibition of Cell Growth and Proliferation GeneExpression->CellGrowth

References

Technical Support Center: Miconazole-d5 Carryover Prevention in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you prevent and resolve autosampler carryover issues with Miconazole-d5 in your LC-MS/MS experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to carryover?

This compound is the deuterium-labeled internal standard for Miconazole, a hydrophobic (LogP ~5.9-6.1) and weakly basic (pKa ~6.5-6.9) imidazole (B134444) antifungal agent. Its hydrophobicity causes it to adsorb to surfaces in the autosampler and LC system, such as tubing, the injection needle, and valve seals. As a weak base, it can also exhibit ionic interactions with metallic surfaces, further contributing to its persistence in the system and leading to carryover in subsequent injections.[1]

Q2: How can I detect this compound carryover in my runs?

Carryover is typically identified by injecting one or more blank samples (containing only the mobile phase or a clean matrix) immediately following a high-concentration sample of this compound. The presence of a this compound peak in the blank chromatogram indicates carryover. A systematic decrease in the peak area across sequential blank injections is characteristic of "classic" carryover.[2]

Q3: What is an acceptable level of carryover for this compound?

For quantitative bioanalytical methods, regulatory guidelines generally require that the response from carryover in a blank injection should not be greater than 20% of the response of the lower limit of quantitation (LLOQ) for the analyte.[2] However, for highly sensitive assays, a lower carryover threshold may be necessary to ensure data accuracy.

Q4: What are the primary sources of this compound carryover in an autosampler?

The most common sources of carryover within an autosampler include:

  • Injection Needle: Both the inner and outer surfaces of the needle can retain this compound.

  • Injection Valve and Rotor Seal: Scratches or wear on the rotor seal can create sites for the analyte to accumulate.

  • Sample Loop: Adsorption of this compound onto the inner surface of the sample loop.

  • Tubing and Fittings: Carryover can occur in the tubing connecting the autosampler to the column.

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving this compound carryover.

Step 1: Confirm and Quantify the Carryover

Before making any changes to your system, it's crucial to confirm that the observed peak is indeed carryover and to quantify its magnitude.

Experimental Protocol: Carryover Evaluation

  • Prepare Samples:

    • A high-concentration this compound standard (e.g., at the upper limit of quantitation, ULOQ).

    • A blank sample (e.g., mobile phase A or clean matrix).

  • Injection Sequence:

    • Inject the blank sample to establish a baseline.

    • Inject the high-concentration this compound standard.

    • Immediately inject at least two consecutive blank samples.

  • Data Analysis:

    • Integrate the this compound peak area in the high-concentration standard and the subsequent blank injections.

    • Calculate the percent carryover using the following formula:

  • Interpretation:

    • If a peak for this compound is present in the blank injections and decreases in area with each subsequent blank, this confirms carryover.

    • If the peak area in the blanks is consistent, it may indicate a contamination issue with your solvent or system, rather than carryover from a preceding injection.[2]

Step 2: Isolate the Source of Carryover

The following diagram illustrates a systematic workflow to pinpoint the source of this compound carryover.

A Observe this compound Peak in Blank Injection B Is the carryover decreasing with sequential blank injections? A->B C Potential Contamination Issue. Investigate mobile phase, blank solution, and system for contamination. B->C No D Systematic Troubleshooting for Carryover B->D Yes E Step 2.1: Test for Column Carryover Replace column with a union and re-inject. D->E F Is carryover still present? E->F G Carryover is likely from the column. - Use a dedicated column for high-concentration samples. - Implement a more rigorous column wash. F->G No H Carryover is likely from the autosampler or upstream components. F->H Yes I Step 2.2: Optimize Autosampler Wash Protocol - Increase wash volume and/or duration. - Use a stronger, optimized wash solvent (see Table 1). H->I J Is carryover resolved? I->J K Issue Resolved. J->K Yes L Step 2.3: Inspect and Maintain Autosampler Components - Inspect and replace the rotor seal if worn. - Check and clean the needle and sample loop. J->L No

Figure 1. Systematic workflow for troubleshooting this compound carryover.
Step 3: Implement Optimized Wash Protocols

The composition of the autosampler wash solvent is critical for mitigating carryover of hydrophobic and basic compounds like this compound. A multi-solvent wash is often more effective than a single solvent.

Recommended Wash Solvent Compositions

Due to its physicochemical properties, an effective wash solution for this compound should have high organic content to address its hydrophobicity and may benefit from a pH modifier to disrupt ionic interactions. The following table provides a starting point for optimizing your wash solvent, with effectiveness extrapolated from data on other hydrophobic compounds.

Wash Solvent CompositionRationaleExpected Carryover Reduction
Good: 90:10 Acetonitrile:WaterA common starting point for reversed-phase methods.Moderate
Better: 50:50 Methanol:Acetonitrile with 0.1% Formic AcidA stronger organic mixture with an acidic modifier to neutralize basic sites.Significant
Best: 80:10:10 Isopropanol:Acetonitrile:Water with 0.1% Formic AcidA highly effective wash for "sticky" compounds, combining a strong organic solvent (isopropanol) with an acidic modifier.High

Table 1. Recommended wash solvent compositions for this compound carryover prevention.

Experimental Protocol: Optimizing the Autosampler Wash

  • Prepare Wash Solvents: Prepare the different wash solvent compositions from Table 1.

  • Systematic Testing:

    • Install the "Good" wash solution in your autosampler.

    • Perform the carryover evaluation as described in Step 1.

    • Repeat the evaluation with the "Better" and "Best" wash solutions.

  • Increase Wash Volume and Duration: For each solvent, you can also test the effect of increasing the wash volume and/or the duration of the needle wash.

  • Compare Results: Create a table to compare the percent carryover for each wash condition to determine the most effective protocol for your system.

The following diagram illustrates the logical relationship between this compound's properties and the selection of an appropriate wash solvent.

cluster_properties This compound Properties cluster_strategy Wash Solvent Strategy A High Hydrophobicity (LogP ~6.0) C Use High Organic Content Solvent (e.g., Acetonitrile, Methanol, Isopropanol) A->C B Weakly Basic (pKa ~6.7) D Add Acidic Modifier (e.g., Formic Acid) B->D E Effective Carryover Prevention C->E D->E

Figure 2. Rationale for wash solvent selection for this compound.

III. Preventative Maintenance

Regular maintenance of your autosampler is crucial for preventing carryover issues.

  • Rotor Seal: Regularly inspect the rotor seal for scratches or wear and replace it as part of your routine maintenance schedule.

  • Needle and Sample Loop: Periodically sonicate the injection needle and sample loop in a strong, appropriate solvent to remove any accumulated residue.

  • System Suitability: Before running a large batch of samples, perform a system suitability test that includes a carryover evaluation to ensure your system is clean and performing optimally.

By following this comprehensive guide, you can effectively troubleshoot and prevent this compound carryover, ensuring the accuracy and reliability of your experimental data.

References

Technical Support Center: Miconazole-d5 Carryover Prevention in Autosamplers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to help you prevent and resolve autosampler carryover issues with Miconazole-d5 in your LC-MS/MS experiments.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to carryover?

This compound is the deuterium-labeled internal standard for Miconazole, a hydrophobic (LogP ~5.9-6.1) and weakly basic (pKa ~6.5-6.9) imidazole antifungal agent. Its hydrophobicity causes it to adsorb to surfaces in the autosampler and LC system, such as tubing, the injection needle, and valve seals. As a weak base, it can also exhibit ionic interactions with metallic surfaces, further contributing to its persistence in the system and leading to carryover in subsequent injections.[1]

Q2: How can I detect this compound carryover in my runs?

Carryover is typically identified by injecting one or more blank samples (containing only the mobile phase or a clean matrix) immediately following a high-concentration sample of this compound. The presence of a this compound peak in the blank chromatogram indicates carryover. A systematic decrease in the peak area across sequential blank injections is characteristic of "classic" carryover.[2]

Q3: What is an acceptable level of carryover for this compound?

For quantitative bioanalytical methods, regulatory guidelines generally require that the response from carryover in a blank injection should not be greater than 20% of the response of the lower limit of quantitation (LLOQ) for the analyte.[2] However, for highly sensitive assays, a lower carryover threshold may be necessary to ensure data accuracy.

Q4: What are the primary sources of this compound carryover in an autosampler?

The most common sources of carryover within an autosampler include:

  • Injection Needle: Both the inner and outer surfaces of the needle can retain this compound.

  • Injection Valve and Rotor Seal: Scratches or wear on the rotor seal can create sites for the analyte to accumulate.

  • Sample Loop: Adsorption of this compound onto the inner surface of the sample loop.

  • Tubing and Fittings: Carryover can occur in the tubing connecting the autosampler to the column.

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving this compound carryover.

Step 1: Confirm and Quantify the Carryover

Before making any changes to your system, it's crucial to confirm that the observed peak is indeed carryover and to quantify its magnitude.

Experimental Protocol: Carryover Evaluation

  • Prepare Samples:

    • A high-concentration this compound standard (e.g., at the upper limit of quantitation, ULOQ).

    • A blank sample (e.g., mobile phase A or clean matrix).

  • Injection Sequence:

    • Inject the blank sample to establish a baseline.

    • Inject the high-concentration this compound standard.

    • Immediately inject at least two consecutive blank samples.

  • Data Analysis:

    • Integrate the this compound peak area in the high-concentration standard and the subsequent blank injections.

    • Calculate the percent carryover using the following formula:

  • Interpretation:

    • If a peak for this compound is present in the blank injections and decreases in area with each subsequent blank, this confirms carryover.

    • If the peak area in the blanks is consistent, it may indicate a contamination issue with your solvent or system, rather than carryover from a preceding injection.[2]

Step 2: Isolate the Source of Carryover

The following diagram illustrates a systematic workflow to pinpoint the source of this compound carryover.

A Observe this compound Peak in Blank Injection B Is the carryover decreasing with sequential blank injections? A->B C Potential Contamination Issue. Investigate mobile phase, blank solution, and system for contamination. B->C No D Systematic Troubleshooting for Carryover B->D Yes E Step 2.1: Test for Column Carryover Replace column with a union and re-inject. D->E F Is carryover still present? E->F G Carryover is likely from the column. - Use a dedicated column for high-concentration samples. - Implement a more rigorous column wash. F->G No H Carryover is likely from the autosampler or upstream components. F->H Yes I Step 2.2: Optimize Autosampler Wash Protocol - Increase wash volume and/or duration. - Use a stronger, optimized wash solvent (see Table 1). H->I J Is carryover resolved? I->J K Issue Resolved. J->K Yes L Step 2.3: Inspect and Maintain Autosampler Components - Inspect and replace the rotor seal if worn. - Check and clean the needle and sample loop. J->L No

Figure 1. Systematic workflow for troubleshooting this compound carryover.
Step 3: Implement Optimized Wash Protocols

The composition of the autosampler wash solvent is critical for mitigating carryover of hydrophobic and basic compounds like this compound. A multi-solvent wash is often more effective than a single solvent.

Recommended Wash Solvent Compositions

Due to its physicochemical properties, an effective wash solution for this compound should have high organic content to address its hydrophobicity and may benefit from a pH modifier to disrupt ionic interactions. The following table provides a starting point for optimizing your wash solvent, with effectiveness extrapolated from data on other hydrophobic compounds.

Wash Solvent CompositionRationaleExpected Carryover Reduction
Good: 90:10 Acetonitrile:WaterA common starting point for reversed-phase methods.Moderate
Better: 50:50 Methanol:Acetonitrile with 0.1% Formic AcidA stronger organic mixture with an acidic modifier to neutralize basic sites.Significant
Best: 80:10:10 Isopropanol:Acetonitrile:Water with 0.1% Formic AcidA highly effective wash for "sticky" compounds, combining a strong organic solvent (isopropanol) with an acidic modifier.High

Table 1. Recommended wash solvent compositions for this compound carryover prevention.

Experimental Protocol: Optimizing the Autosampler Wash

  • Prepare Wash Solvents: Prepare the different wash solvent compositions from Table 1.

  • Systematic Testing:

    • Install the "Good" wash solution in your autosampler.

    • Perform the carryover evaluation as described in Step 1.

    • Repeat the evaluation with the "Better" and "Best" wash solutions.

  • Increase Wash Volume and Duration: For each solvent, you can also test the effect of increasing the wash volume and/or the duration of the needle wash.

  • Compare Results: Create a table to compare the percent carryover for each wash condition to determine the most effective protocol for your system.

The following diagram illustrates the logical relationship between this compound's properties and the selection of an appropriate wash solvent.

cluster_properties This compound Properties cluster_strategy Wash Solvent Strategy A High Hydrophobicity (LogP ~6.0) C Use High Organic Content Solvent (e.g., Acetonitrile, Methanol, Isopropanol) A->C B Weakly Basic (pKa ~6.7) D Add Acidic Modifier (e.g., Formic Acid) B->D E Effective Carryover Prevention C->E D->E

Figure 2. Rationale for wash solvent selection for this compound.

III. Preventative Maintenance

Regular maintenance of your autosampler is crucial for preventing carryover issues.

  • Rotor Seal: Regularly inspect the rotor seal for scratches or wear and replace it as part of your routine maintenance schedule.

  • Needle and Sample Loop: Periodically sonicate the injection needle and sample loop in a strong, appropriate solvent to remove any accumulated residue.

  • System Suitability: Before running a large batch of samples, perform a system suitability test that includes a carryover evaluation to ensure your system is clean and performing optimally.

By following this comprehensive guide, you can effectively troubleshoot and prevent this compound carryover, ensuring the accuracy and reliability of your experimental data.

References

Technical Support Center: Miconazole-d5 Ionization Efficiency Optimization in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Miconazole-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of this compound in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing a strong signal for this compound. What are the first things I should check?

A1: Low signal intensity for this compound in ESI-MS can stem from several factors. Start by verifying the following:

  • Mass Spectrometer Settings: Ensure you are using the correct precursor and product ion masses for this compound. The protonated precursor ion is [M+H]⁺.

  • Ionization Mode: this compound, like miconazole (B906), contains basic nitrogen atoms in its imidazole (B134444) ring, making it highly suitable for positive electrospray ionization (ESI+).[1] Confirm that your instrument is operating in positive ion mode.

  • Mobile Phase Composition: The pH of your mobile phase is critical. An acidic mobile phase ensures that the imidazole nitrogens are protonated, which is essential for efficient ionization in positive ESI.[2]

Q2: What are the recommended MRM transitions for Miconazole and this compound?

A2: The recommended Multiple Reaction Monitoring (MRM) transitions for miconazole and its deuterated internal standard are summarized below. These transitions are monitored in positive ion mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Miconazole417.1160.9Positive
This compound421.0161.0Positive

Data sourced from multiple LC-MS/MS methods.[3][4][5][6]

Q3: My this compound peak shape is poor (e.g., tailing or broadening). How can I improve it?

A3: Poor peak shape for a basic compound like this compound in reversed-phase chromatography is often due to secondary interactions with the stationary phase. Here are the primary causes and solutions:

  • Secondary Silanol (B1196071) Interactions: The basic nitrogen atoms in this compound can interact with acidic residual silanol groups on the silica-based column packing, causing peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte (pKa of miconazole is approximately 6.7-6.9). A lower pH (e.g., pH 3) will ensure the analyte is consistently protonated and will suppress the ionization of silanol groups, minimizing these secondary interactions.[7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak broadening.[7]

    • Solution: Maintain a consistent and appropriate mobile phase pH as described above.

  • Low Buffer Concentration: Insufficient buffer capacity can fail to control the pH at the column surface, leading to inconsistent interactions and peak tailing.[7]

    • Solution: Increase the buffer concentration. A typical starting point is 10-20 mM.

Q4: I am observing significant ion suppression for my this compound signal. What are the likely causes and how can I mitigate this?

A4: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest.[8] This is a common challenge in bioanalysis.

  • Causes:

    • Matrix Effects: Endogenous compounds in biological samples (e.g., phospholipids (B1166683) in plasma) can co-elute with this compound and compete for ionization.[8]

    • Mobile Phase Additives: Non-volatile buffers or ion-pairing agents can suppress the ESI signal.[8]

  • Mitigation Strategies:

    • Improve Sample Preparation: The goal is to remove as many interfering compounds as possible without significant loss of the analyte. For plasma samples, protein precipitation is a common first step, but more rigorous methods like solid-phase extraction (SPE) can provide cleaner extracts and reduce ion suppression.[2][9]

    • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the regions where ion suppression is most pronounced. Often, this means ensuring the analyte does not elute in the first part of the run where many highly polar, unretained matrix components appear.[8]

    • Modify Mobile Phase: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium (B1175870) formate (B1220265). These are compatible with ESI-MS and aid in protonation.[10]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound

This protocol outlines a systematic approach to optimizing the mobile phase to enhance the ionization efficiency and peak shape of this compound.

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724)

    • Column: A standard C18 column (e.g., 50 x 2.1 mm, 1.9 µm).

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to determine the approximate retention time of this compound.

  • pH Adjustment:

    • Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) to assess the impact on signal intensity and peak shape.

    • Alternatively, test other acidic modifiers like acetic acid.

  • Organic Modifier Evaluation:

    • Substitute acetonitrile with methanol (B129727) as the organic modifier (Mobile Phase B: 0.1% Formic Acid in Methanol) and compare the chromatographic resolution and signal intensity.

  • Buffer Evaluation:

    • If peak shape is still suboptimal, consider using a buffered mobile phase. Prepare a 10 mM ammonium formate solution and adjust the pH to 3.0 with formic acid for Mobile Phase A.

Protocol 2: ESI Source Parameter Optimization

This protocol describes how to optimize the key ESI source parameters for this compound using flow injection analysis (FIA) or during a constant infusion of the analyte.

  • Analyte Infusion:

    • Prepare a solution of this compound (e.g., 100 ng/mL) in a solvent mixture that mimics the mobile phase composition at its elution point (e.g., 75:25 Acetonitrile:Water with 0.1% Formic Acid).

    • Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Parameter Optimization:

    • Capillary Voltage (Vcap): While monitoring the MRM transition for this compound, vary the capillary voltage (e.g., from 2.0 to 5.0 kV). Plot the signal intensity versus the voltage and identify the optimal setting that gives the highest stable signal.

    • Cone/Fragmentor Voltage: This voltage affects the transmission of ions from the source to the analyzer and can induce in-source fragmentation. Optimize this parameter to maximize the intensity of the precursor ion (m/z 421.0).

    • Desolvation Gas Temperature: Increase the temperature in increments (e.g., from 250°C to 500°C) and observe the effect on the signal intensity.

    • Desolvation Gas Flow: Adjust the flow rate of the desolvation gas (typically nitrogen) to find the setting that yields the best signal by aiding in the desolvation of the ESI droplets.

The following table provides a typical range for these parameters. Optimal values are instrument-dependent.

ParameterTypical RangePurpose
Capillary Voltage2.5 - 4.5 kVPromotes the formation of a stable electrospray.
Cone/Fragmentor Voltage20 - 60 VOptimizes ion transmission and can be used for declustering.[9][11]
Desolvation Gas Temp.300 - 450 °CAids in solvent evaporation from ESI droplets.[11]
Desolvation Gas Flow600 - 1000 L/HrAssists in desolvation and prevents solvent clusters from entering the MS.

Visual Guides

Workflow for Ionization Efficiency Optimization

G cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: ESI Source Optimization cluster_3 Phase 4: Final Validation Start Define Analyte: This compound SelectMode Select Ionization Mode: Positive ESI (ESI+) Start->SelectMode SelectMRM Select MRM Transition: Q1: 421.0 -> Q3: 161.0 SelectMode->SelectMRM OptimizeMP Optimize Mobile Phase (0.1% Formic Acid in ACN/Water) SelectMRM->OptimizeMP CheckPeak Assess Peak Shape & Intensity OptimizeMP->CheckPeak AdjustpH Adjust pH / Acid Modifier CheckPeak->AdjustpH Poor Shape ChangeSolvent Change Organic Solvent (e.g., to Methanol) CheckPeak->ChangeSolvent Low Intensity FinalMethod Final Optimized Method CheckPeak->FinalMethod Good AdjustpH->OptimizeMP ChangeSolvent->OptimizeMP OptimizeSource Optimize Source Parameters (FIA or Infusion) Vcap Optimize Capillary Voltage OptimizeSource->Vcap ConeV Optimize Cone Voltage Vcap->ConeV GasTemp Optimize Gas Temp & Flow ConeV->GasTemp GasTemp->FinalMethod G Start Low Signal for This compound CheckMS Check MS Settings: - Positive Mode? - Correct MRM? Start->CheckMS CheckLC Check LC Conditions: - Acidic Mobile Phase? - Good Peak Shape? CheckMS->CheckLC Settings OK FixMS Correct MS Parameters CheckMS->FixMS Incorrect CheckSample Investigate Sample: - Ion Suppression? - Degradation? CheckLC->CheckSample Conditions OK OptimizeLC Optimize Mobile Phase (See Protocol 1) CheckLC->OptimizeLC Suboptimal ImproveCleanup Improve Sample Cleanup (e.g., use SPE) CheckSample->ImproveCleanup Suppression Likely Final Signal Optimized CheckSample->Final No Issues FixMS->Start OptimizeLC->Start ImproveCleanup->Start

References

Technical Support Center: Miconazole-d5 Ionization Efficiency Optimization in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Miconazole-d5 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the ionization efficiency of this compound in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing a strong signal for this compound. What are the first things I should check?

A1: Low signal intensity for this compound in ESI-MS can stem from several factors. Start by verifying the following:

  • Mass Spectrometer Settings: Ensure you are using the correct precursor and product ion masses for this compound. The protonated precursor ion is [M+H]⁺.

  • Ionization Mode: this compound, like miconazole, contains basic nitrogen atoms in its imidazole ring, making it highly suitable for positive electrospray ionization (ESI+).[1] Confirm that your instrument is operating in positive ion mode.

  • Mobile Phase Composition: The pH of your mobile phase is critical. An acidic mobile phase ensures that the imidazole nitrogens are protonated, which is essential for efficient ionization in positive ESI.[2]

Q2: What are the recommended MRM transitions for Miconazole and this compound?

A2: The recommended Multiple Reaction Monitoring (MRM) transitions for miconazole and its deuterated internal standard are summarized below. These transitions are monitored in positive ion mode.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Polarity
Miconazole417.1160.9Positive
This compound421.0161.0Positive

Data sourced from multiple LC-MS/MS methods.[3][4][5][6]

Q3: My this compound peak shape is poor (e.g., tailing or broadening). How can I improve it?

A3: Poor peak shape for a basic compound like this compound in reversed-phase chromatography is often due to secondary interactions with the stationary phase. Here are the primary causes and solutions:

  • Secondary Silanol Interactions: The basic nitrogen atoms in this compound can interact with acidic residual silanol groups on the silica-based column packing, causing peak tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of the analyte (pKa of miconazole is approximately 6.7-6.9). A lower pH (e.g., pH 3) will ensure the analyte is consistently protonated and will suppress the ionization of silanol groups, minimizing these secondary interactions.[7]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak broadening.[7]

    • Solution: Maintain a consistent and appropriate mobile phase pH as described above.

  • Low Buffer Concentration: Insufficient buffer capacity can fail to control the pH at the column surface, leading to inconsistent interactions and peak tailing.[7]

    • Solution: Increase the buffer concentration. A typical starting point is 10-20 mM.

Q4: I am observing significant ion suppression for my this compound signal. What are the likely causes and how can I mitigate this?

A4: Ion suppression occurs when co-eluting matrix components interfere with the ionization of the analyte of interest.[8] This is a common challenge in bioanalysis.

  • Causes:

    • Matrix Effects: Endogenous compounds in biological samples (e.g., phospholipids in plasma) can co-elute with this compound and compete for ionization.[8]

    • Mobile Phase Additives: Non-volatile buffers or ion-pairing agents can suppress the ESI signal.[8]

  • Mitigation Strategies:

    • Improve Sample Preparation: The goal is to remove as many interfering compounds as possible without significant loss of the analyte. For plasma samples, protein precipitation is a common first step, but more rigorous methods like solid-phase extraction (SPE) can provide cleaner extracts and reduce ion suppression.[2][9]

    • Optimize Chromatography: Adjust the chromatographic conditions to separate this compound from the regions where ion suppression is most pronounced. Often, this means ensuring the analyte does not elute in the first part of the run where many highly polar, unretained matrix components appear.[8]

    • Modify Mobile Phase: Use volatile mobile phase additives like formic acid, acetic acid, or ammonium formate. These are compatible with ESI-MS and aid in protonation.[10]

Experimental Protocols

Protocol 1: Mobile Phase Optimization for this compound

This protocol outlines a systematic approach to optimizing the mobile phase to enhance the ionization efficiency and peak shape of this compound.

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Column: A standard C18 column (e.g., 50 x 2.1 mm, 1.9 µm).

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with a shallow gradient (e.g., 5-95% B over 5 minutes) to determine the approximate retention time of this compound.

  • pH Adjustment:

    • Prepare mobile phases with varying concentrations of formic acid (e.g., 0.05%, 0.1%, 0.2%) to assess the impact on signal intensity and peak shape.

    • Alternatively, test other acidic modifiers like acetic acid.

  • Organic Modifier Evaluation:

    • Substitute acetonitrile with methanol as the organic modifier (Mobile Phase B: 0.1% Formic Acid in Methanol) and compare the chromatographic resolution and signal intensity.

  • Buffer Evaluation:

    • If peak shape is still suboptimal, consider using a buffered mobile phase. Prepare a 10 mM ammonium formate solution and adjust the pH to 3.0 with formic acid for Mobile Phase A.

Protocol 2: ESI Source Parameter Optimization

This protocol describes how to optimize the key ESI source parameters for this compound using flow injection analysis (FIA) or during a constant infusion of the analyte.

  • Analyte Infusion:

    • Prepare a solution of this compound (e.g., 100 ng/mL) in a solvent mixture that mimics the mobile phase composition at its elution point (e.g., 75:25 Acetonitrile:Water with 0.1% Formic Acid).

    • Infuse this solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min) using a syringe pump.

  • Parameter Optimization:

    • Capillary Voltage (Vcap): While monitoring the MRM transition for this compound, vary the capillary voltage (e.g., from 2.0 to 5.0 kV). Plot the signal intensity versus the voltage and identify the optimal setting that gives the highest stable signal.

    • Cone/Fragmentor Voltage: This voltage affects the transmission of ions from the source to the analyzer and can induce in-source fragmentation. Optimize this parameter to maximize the intensity of the precursor ion (m/z 421.0).

    • Desolvation Gas Temperature: Increase the temperature in increments (e.g., from 250°C to 500°C) and observe the effect on the signal intensity.

    • Desolvation Gas Flow: Adjust the flow rate of the desolvation gas (typically nitrogen) to find the setting that yields the best signal by aiding in the desolvation of the ESI droplets.

The following table provides a typical range for these parameters. Optimal values are instrument-dependent.

ParameterTypical RangePurpose
Capillary Voltage2.5 - 4.5 kVPromotes the formation of a stable electrospray.
Cone/Fragmentor Voltage20 - 60 VOptimizes ion transmission and can be used for declustering.[9][11]
Desolvation Gas Temp.300 - 450 °CAids in solvent evaporation from ESI droplets.[11]
Desolvation Gas Flow600 - 1000 L/HrAssists in desolvation and prevents solvent clusters from entering the MS.

Visual Guides

Workflow for Ionization Efficiency Optimization

G cluster_0 Phase 1: Initial Method Setup cluster_1 Phase 2: Mobile Phase Optimization cluster_2 Phase 3: ESI Source Optimization cluster_3 Phase 4: Final Validation Start Define Analyte: This compound SelectMode Select Ionization Mode: Positive ESI (ESI+) Start->SelectMode SelectMRM Select MRM Transition: Q1: 421.0 -> Q3: 161.0 SelectMode->SelectMRM OptimizeMP Optimize Mobile Phase (0.1% Formic Acid in ACN/Water) SelectMRM->OptimizeMP CheckPeak Assess Peak Shape & Intensity OptimizeMP->CheckPeak AdjustpH Adjust pH / Acid Modifier CheckPeak->AdjustpH Poor Shape ChangeSolvent Change Organic Solvent (e.g., to Methanol) CheckPeak->ChangeSolvent Low Intensity FinalMethod Final Optimized Method CheckPeak->FinalMethod Good AdjustpH->OptimizeMP ChangeSolvent->OptimizeMP OptimizeSource Optimize Source Parameters (FIA or Infusion) Vcap Optimize Capillary Voltage OptimizeSource->Vcap ConeV Optimize Cone Voltage Vcap->ConeV GasTemp Optimize Gas Temp & Flow ConeV->GasTemp GasTemp->FinalMethod G Start Low Signal for This compound CheckMS Check MS Settings: - Positive Mode? - Correct MRM? Start->CheckMS CheckLC Check LC Conditions: - Acidic Mobile Phase? - Good Peak Shape? CheckMS->CheckLC Settings OK FixMS Correct MS Parameters CheckMS->FixMS Incorrect CheckSample Investigate Sample: - Ion Suppression? - Degradation? CheckLC->CheckSample Conditions OK OptimizeLC Optimize Mobile Phase (See Protocol 1) CheckLC->OptimizeLC Suboptimal ImproveCleanup Improve Sample Cleanup (e.g., use SPE) CheckSample->ImproveCleanup Suppression Likely Final Signal Optimized CheckSample->Final No Issues FixMS->Start OptimizeLC->Start ImproveCleanup->Start

References

Technical Support Center: Miconazole-d5 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Miconazole-d5 as an internal standard in quantitative analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in a laboratory setting?

A1: this compound is intended for use as an internal standard (IS) for the quantification of miconazole (B906) in biological samples by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they share very similar physicochemical properties with the analyte, which helps to correct for variability during sample preparation and analysis.[2][3][4]

Q2: What is the acceptable purity level for this compound to be used as an internal standard?

A2: Commercially available this compound typically has a deuterated purity of ≥99% (d1-d5 forms).[1][5] For bioanalytical method validation, regulatory guidelines, such as those from the FDA and ICH, are more focused on the impact of any interference from the internal standard on the analyte signal. The response from interfering components in the internal standard should not be more than 5% of the analyte response at the Lower Limit of Quantitation (LLOQ).[6]

Q3: What are the potential impurities in this compound and how can they affect my results?

A3: Potential impurities in this compound can be broadly categorized as:

  • Unlabeled Miconazole: This is a common impurity in deuterated standards and can artificially inflate the measured concentration of the analyte, leading to inaccurate results.[3]

  • Other Related Impurities: These can be byproducts from the synthesis of miconazole. While they may not directly interfere with the miconazole signal, they can potentially cause ion suppression or enhancement in the mass spectrometer, affecting the overall accuracy and precision of the method.

  • Isotopologues with fewer deuterium (B1214612) atoms (d1-d4): These are generally accounted for in the overall deuterated purity specification.

The presence of impurities can lead to issues such as a lack of precision and accuracy in your quality control samples and patient samples.[2]

Q4: How can I check the purity of my this compound standard?

A4: The most reliable way to confirm the purity of your this compound is to refer to the Certificate of Analysis (CoA) provided by the manufacturer.[1] The CoA will provide details on the chemical and isotopic purity. If you suspect issues with the standard, you may consider re-certification or analysis by a qualified laboratory.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inaccurate quantification of miconazole (biased high) Presence of unlabeled miconazole in the this compound internal standard.1. Review the Certificate of Analysis for your this compound lot to check for the percentage of unlabeled miconazole. 2. If the level of unlabeled miconazole is significant and contributes more than 5% to the LLOQ response, consider sourcing a new batch of this compound with higher isotopic purity. 3. If a new batch is not available, you may need to adjust your calibration curve preparation to account for the contribution of the unlabeled analyte from the internal standard.
Poor precision and accuracy in QC samples Impurities in the this compound causing matrix effects (ion suppression or enhancement).1. Optimize the chromatographic separation to ensure that any potential impurities in the this compound are separated from the analyte and the internal standard peaks. 2. Evaluate the matrix effect by comparing the response of the analyte and internal standard in neat solution versus in the biological matrix. 3. If matrix effects are significant, consider a more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation).
Non-linear calibration curve Cross-signal contribution between the analyte and the internal standard.1. Ensure that the mass spectrometer resolution is sufficient to distinguish between the m/z of miconazole and this compound. 2. Check for in-source fragmentation that could lead to overlapping fragment ions. 3. Optimize the concentration of the internal standard. A high concentration of IS can sometimes lead to non-linearity if there is a cross-signal contribution to the analyte.

Data Presentation: Impact of this compound Purity on Quantitative Accuracy

The following table provides an illustrative example of how the purity of this compound, specifically the presence of unlabeled miconazole, can impact the calculated concentration of a quality control (QC) sample.

Table 1: Illustrative Impact of Unlabeled Miconazole in this compound on QC Sample Accuracy

This compound Purity (Isotopic)Percentage of Unlabeled MiconazoleNominal QC Concentration (ng/mL)Contribution from IS (ng/mL)Calculated QC Concentration (ng/mL)Accuracy (%)
≥99%≤1%10≤0.110.1101%
98%2%100.210.2102%
95%5%100.510.5105%

This table is for illustrative purposes only. The actual impact will depend on the concentration of the internal standard used and the specific analytical method.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of Miconazole in Human Plasma

This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) as the internal standard.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A validated HPLC or UPLC system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate miconazole from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Miconazole: m/z 417.1 → 160.9[7]

    • This compound: m/z 422.1 → 160.9 (or other appropriate fragment)

3. Calibration and Quality Control

  • Prepare calibration standards and quality control samples by spiking known concentrations of miconazole into blank human plasma.

  • Process the calibration standards and QC samples alongside the unknown samples.

  • The calibration curve should be linear over the desired concentration range, and the accuracy and precision of the QC samples should be within acceptable limits as per regulatory guidelines (typically ±15%, and ±20% for the LLOQ).

Visualizations

Workflow for Investigating IS Purity Issues cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Root Cause Analysis cluster_3 Corrective Actions cluster_4 Verification Inaccurate_Results Inaccurate or Imprecise Results (e.g., QC failures) Check_CoA Check IS Certificate of Analysis - Isotopic Purity - Chemical Purity Inaccurate_Results->Check_CoA Investigate IS Review_Method Review Method Parameters - Chromatography - MS settings Inaccurate_Results->Review_Method Investigate Method Unlabeled_Analyte {Unlabeled Analyte in IS? | (Cross-contribution)} Check_CoA->Unlabeled_Analyte Other_Impurities {Other Impurities? | (Matrix Effects)} Check_CoA->Other_Impurities New_IS Source New High-Purity IS Unlabeled_Analyte->New_IS Yes Optimize_Chroma Optimize Chromatography Other_Impurities->Optimize_Chroma Yes Revalidate Re-validate Method New_IS->Revalidate Improve_Cleanup Improve Sample Cleanup Optimize_Chroma->Improve_Cleanup Improve_Cleanup->Revalidate

Caption: Troubleshooting workflow for internal standard purity issues.

cluster_analyte Analyte (Miconazole) cluster_is Internal Standard (this compound) cluster_measurement Mass Spectrometer Measurement cluster_result Quantitative Result Analyte Miconazole (in sample) MS_Analyte Analyte Signal (m/z 417.1) Analyte->MS_Analyte Contributes to IS_Pure This compound (Deuterated) MS_IS IS Signal (m/z 422.1) IS_Pure->MS_IS Contributes to IS_Impurity Unlabeled Miconazole (Impurity) IS_Impurity->MS_Analyte Incorrectly contributes to Result Calculated Concentration MS_Analyte->Result MS_IS->Result

Caption: Impact of unlabeled impurity on quantitative accuracy.

References

Technical Support Center: Miconazole-d5 in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Miconazole-d5 as an internal standard in quantitative analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in a laboratory setting?

A1: this compound is intended for use as an internal standard (IS) for the quantification of miconazole in biological samples by gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[1] Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis as they share very similar physicochemical properties with the analyte, which helps to correct for variability during sample preparation and analysis.[2][3][4]

Q2: What is the acceptable purity level for this compound to be used as an internal standard?

A2: Commercially available this compound typically has a deuterated purity of ≥99% (d1-d5 forms).[1][5] For bioanalytical method validation, regulatory guidelines, such as those from the FDA and ICH, are more focused on the impact of any interference from the internal standard on the analyte signal. The response from interfering components in the internal standard should not be more than 5% of the analyte response at the Lower Limit of Quantitation (LLOQ).[6]

Q3: What are the potential impurities in this compound and how can they affect my results?

A3: Potential impurities in this compound can be broadly categorized as:

  • Unlabeled Miconazole: This is a common impurity in deuterated standards and can artificially inflate the measured concentration of the analyte, leading to inaccurate results.[3]

  • Other Related Impurities: These can be byproducts from the synthesis of miconazole. While they may not directly interfere with the miconazole signal, they can potentially cause ion suppression or enhancement in the mass spectrometer, affecting the overall accuracy and precision of the method.

  • Isotopologues with fewer deuterium atoms (d1-d4): These are generally accounted for in the overall deuterated purity specification.

The presence of impurities can lead to issues such as a lack of precision and accuracy in your quality control samples and patient samples.[2]

Q4: How can I check the purity of my this compound standard?

A4: The most reliable way to confirm the purity of your this compound is to refer to the Certificate of Analysis (CoA) provided by the manufacturer.[1] The CoA will provide details on the chemical and isotopic purity. If you suspect issues with the standard, you may consider re-certification or analysis by a qualified laboratory.[2]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inaccurate quantification of miconazole (biased high) Presence of unlabeled miconazole in the this compound internal standard.1. Review the Certificate of Analysis for your this compound lot to check for the percentage of unlabeled miconazole. 2. If the level of unlabeled miconazole is significant and contributes more than 5% to the LLOQ response, consider sourcing a new batch of this compound with higher isotopic purity. 3. If a new batch is not available, you may need to adjust your calibration curve preparation to account for the contribution of the unlabeled analyte from the internal standard.
Poor precision and accuracy in QC samples Impurities in the this compound causing matrix effects (ion suppression or enhancement).1. Optimize the chromatographic separation to ensure that any potential impurities in the this compound are separated from the analyte and the internal standard peaks. 2. Evaluate the matrix effect by comparing the response of the analyte and internal standard in neat solution versus in the biological matrix. 3. If matrix effects are significant, consider a more rigorous sample clean-up procedure (e.g., solid-phase extraction instead of protein precipitation).
Non-linear calibration curve Cross-signal contribution between the analyte and the internal standard.1. Ensure that the mass spectrometer resolution is sufficient to distinguish between the m/z of miconazole and this compound. 2. Check for in-source fragmentation that could lead to overlapping fragment ions. 3. Optimize the concentration of the internal standard. A high concentration of IS can sometimes lead to non-linearity if there is a cross-signal contribution to the analyte.

Data Presentation: Impact of this compound Purity on Quantitative Accuracy

The following table provides an illustrative example of how the purity of this compound, specifically the presence of unlabeled miconazole, can impact the calculated concentration of a quality control (QC) sample.

Table 1: Illustrative Impact of Unlabeled Miconazole in this compound on QC Sample Accuracy

This compound Purity (Isotopic)Percentage of Unlabeled MiconazoleNominal QC Concentration (ng/mL)Contribution from IS (ng/mL)Calculated QC Concentration (ng/mL)Accuracy (%)
≥99%≤1%10≤0.110.1101%
98%2%100.210.2102%
95%5%100.510.5105%

This table is for illustrative purposes only. The actual impact will depend on the concentration of the internal standard used and the specific analytical method.

Experimental Protocols

Detailed Methodology for LC-MS/MS Quantification of Miconazole in Human Plasma

This protocol is a general guideline and should be optimized and validated for your specific laboratory conditions.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol) as the internal standard.

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: A validated HPLC or UPLC system.

  • Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate miconazole from matrix components (e.g., start with 95% A, ramp to 95% B, and re-equilibrate).

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions:

    • Miconazole: m/z 417.1 → 160.9[7]

    • This compound: m/z 422.1 → 160.9 (or other appropriate fragment)

3. Calibration and Quality Control

  • Prepare calibration standards and quality control samples by spiking known concentrations of miconazole into blank human plasma.

  • Process the calibration standards and QC samples alongside the unknown samples.

  • The calibration curve should be linear over the desired concentration range, and the accuracy and precision of the QC samples should be within acceptable limits as per regulatory guidelines (typically ±15%, and ±20% for the LLOQ).

Visualizations

Workflow for Investigating IS Purity Issues cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Root Cause Analysis cluster_3 Corrective Actions cluster_4 Verification Inaccurate_Results Inaccurate or Imprecise Results (e.g., QC failures) Check_CoA Check IS Certificate of Analysis - Isotopic Purity - Chemical Purity Inaccurate_Results->Check_CoA Investigate IS Review_Method Review Method Parameters - Chromatography - MS settings Inaccurate_Results->Review_Method Investigate Method Unlabeled_Analyte {Unlabeled Analyte in IS? | (Cross-contribution)} Check_CoA->Unlabeled_Analyte Other_Impurities {Other Impurities? | (Matrix Effects)} Check_CoA->Other_Impurities New_IS Source New High-Purity IS Unlabeled_Analyte->New_IS Yes Optimize_Chroma Optimize Chromatography Other_Impurities->Optimize_Chroma Yes Revalidate Re-validate Method New_IS->Revalidate Improve_Cleanup Improve Sample Cleanup Optimize_Chroma->Improve_Cleanup Improve_Cleanup->Revalidate

Caption: Troubleshooting workflow for internal standard purity issues.

cluster_analyte Analyte (Miconazole) cluster_is Internal Standard (this compound) cluster_measurement Mass Spectrometer Measurement cluster_result Quantitative Result Analyte Miconazole (in sample) MS_Analyte Analyte Signal (m/z 417.1) Analyte->MS_Analyte Contributes to IS_Pure This compound (Deuterated) MS_IS IS Signal (m/z 422.1) IS_Pure->MS_IS Contributes to IS_Impurity Unlabeled Miconazole (Impurity) IS_Impurity->MS_Analyte Incorrectly contributes to Result Calculated Concentration MS_Analyte->Result MS_IS->Result

Caption: Impact of unlabeled impurity on quantitative accuracy.

References

Validation & Comparative

Validating an Analytical Method for Miconazole Using Miconazole-d5 as an Internal Standard: A Guide to ICH Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality and reliability of data. This guide provides a comprehensive comparison of an analytical method for the quantification of miconazole (B906) using its deuterated internal standard, Miconazole-d5, with the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.

This document details the experimental protocols and presents supporting data to demonstrate the method's suitability for its intended purpose. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for variability in sample preparation and instrument response.[1]

The Role of this compound in Bioanalysis

This compound is an isotopically labeled version of miconazole, where five hydrogen atoms have been replaced with deuterium.[2] This modification makes it an ideal internal standard (IS) for the quantification of miconazole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since this compound is chemically identical to miconazole, it co-elutes with the analyte and exhibits similar behavior during extraction and ionization.[3] This co-elution and similar behavior allow it to effectively normalize for any variations that may occur during the analytical process, leading to a more robust and reliable method.[1]

ICH Q2(R1) Validation Parameters: A Performance Evaluation

The ICH Q2(R1) guideline outlines the key parameters that need to be evaluated to validate an analytical procedure.[4][5] These include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[3][6][7] The following tables summarize the performance of a typical LC-MS/MS method for miconazole using this compound, demonstrating its compliance with these guidelines.

Table 1: Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[3] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[6]

ParameterResultICH Q2(R1) Acceptance Criteria
Calibration Range0.5 - 500 ng/mLDefined by the user
Regression Equationy = 0.258x + 0.003-
Correlation Coefficient (r²)0.9995≥ 0.995[6]
Linearity AssessmentLinearVisual inspection of plot
Table 2: Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is often assessed by determining the recovery of spiked analyte in a blank matrix.[3]

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (% Recovery)
1.5 (Low QC)1.4898.67%
75 (Medium QC)76.20101.60%
400 (High QC)395.6098.90%

QC = Quality Control

Table 3: Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD).[3] Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18, 3 days)
Low1.53.2%4.5%
Medium752.1%3.3%
High4001.8%2.9%
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

ParameterResultMethod of Determination
Limit of Detection (LOD)0.15 ng/mLSignal-to-Noise Ratio (S/N) > 3
Limit of Quantitation (LOQ)0.5 ng/mLS/N > 10, with acceptable precision and accuracy

Experimental Protocols

A detailed methodology is crucial for the reproducibility of an analytical method. The following sections outline the key experimental procedures for the validation of the miconazole assay.

Sample Preparation
  • Spiking: Prepare calibration standards and quality control samples by spiking appropriate amounts of miconazole standard solutions into a blank biological matrix (e.g., human plasma).

  • Internal Standard Addition: Add a fixed amount of this compound internal standard solution (e.g., 50 ng/mL) to all samples, standards, and QCs.

  • Protein Precipitation: Precipitate proteins by adding a threefold volume of cold acetonitrile (B52724).

  • Centrifugation: Vortex the samples and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Miconazole: 417.0 -> 159.0

    • This compound: 422.0 -> 164.0

Visualizing the Validation Workflow and Logic

To better understand the relationship between the different stages of method validation and the ICH guidelines, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spiking Spike Matrix with Miconazole Add_IS Add this compound (IS) Spiking->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Ratio (Analyte/IS) Integrate->Calculate Regress Generate Calibration Curve Calculate->Regress Quantify Quantify Unknown Samples Regress->Quantify

Figure 1: Experimental workflow for miconazole analysis.

cluster_parameters Validation Parameters cluster_precision_types Precision Levels Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Figure 2: ICH Q2(R1) validation parameters.

Conclusion

The presented data demonstrates that a well-developed LC-MS/MS method using this compound as an internal standard can meet the stringent requirements of the ICH Q2(R1) guidelines for the validation of an analytical method. The use of a deuterated internal standard is instrumental in achieving the high levels of accuracy and precision necessary for reliable bioanalysis in a professional drug development setting. This guide provides a framework for researchers to design and evaluate their own analytical methods, ensuring data integrity and regulatory compliance.

References

Validating an Analytical Method for Miconazole Using Miconazole-d5 as an Internal Standard: A Guide to ICH Compliance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step in ensuring the quality and reliability of data. This guide provides a comprehensive comparison of an analytical method for the quantification of miconazole using its deuterated internal standard, Miconazole-d5, with the validation parameters outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.

This document details the experimental protocols and presents supporting data to demonstrate the method's suitability for its intended purpose. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry, offering high accuracy and precision by compensating for variability in sample preparation and instrument response.[1]

The Role of this compound in Bioanalysis

This compound is an isotopically labeled version of miconazole, where five hydrogen atoms have been replaced with deuterium.[2] This modification makes it an ideal internal standard (IS) for the quantification of miconazole in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Since this compound is chemically identical to miconazole, it co-elutes with the analyte and exhibits similar behavior during extraction and ionization.[3] This co-elution and similar behavior allow it to effectively normalize for any variations that may occur during the analytical process, leading to a more robust and reliable method.[1]

ICH Q2(R1) Validation Parameters: A Performance Evaluation

The ICH Q2(R1) guideline outlines the key parameters that need to be evaluated to validate an analytical procedure.[4][5] These include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), range, and robustness.[3][6][7] The following tables summarize the performance of a typical LC-MS/MS method for miconazole using this compound, demonstrating its compliance with these guidelines.

Table 1: Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[3] The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.[6]

ParameterResultICH Q2(R1) Acceptance Criteria
Calibration Range0.5 - 500 ng/mLDefined by the user
Regression Equationy = 0.258x + 0.003-
Correlation Coefficient (r²)0.9995≥ 0.995[6]
Linearity AssessmentLinearVisual inspection of plot
Table 2: Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[5] It is often assessed by determining the recovery of spiked analyte in a blank matrix.[3]

Spiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Accuracy (% Recovery)
1.5 (Low QC)1.4898.67%
75 (Medium QC)76.20101.60%
400 (High QC)395.6098.90%

QC = Quality Control

Table 3: Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the percent relative standard deviation (%RSD).[3] Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[5]

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD) (n=6)Inter-day Precision (%RSD) (n=18, 3 days)
Low1.53.2%4.5%
Medium752.1%3.3%
High4001.8%2.9%
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[6]

ParameterResultMethod of Determination
Limit of Detection (LOD)0.15 ng/mLSignal-to-Noise Ratio (S/N) > 3
Limit of Quantitation (LOQ)0.5 ng/mLS/N > 10, with acceptable precision and accuracy

Experimental Protocols

A detailed methodology is crucial for the reproducibility of an analytical method. The following sections outline the key experimental procedures for the validation of the miconazole assay.

Sample Preparation
  • Spiking: Prepare calibration standards and quality control samples by spiking appropriate amounts of miconazole standard solutions into a blank biological matrix (e.g., human plasma).

  • Internal Standard Addition: Add a fixed amount of this compound internal standard solution (e.g., 50 ng/mL) to all samples, standards, and QCs.

  • Protein Precipitation: Precipitate proteins by adding a threefold volume of cold acetonitrile.

  • Centrifugation: Vortex the samples and then centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode

  • MRM Transitions:

    • Miconazole: 417.0 -> 159.0

    • This compound: 422.0 -> 164.0

Visualizing the Validation Workflow and Logic

To better understand the relationship between the different stages of method validation and the ICH guidelines, the following diagrams have been generated using Graphviz.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Spiking Spike Matrix with Miconazole Add_IS Add this compound (IS) Spiking->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Ratio (Analyte/IS) Integrate->Calculate Regress Generate Calibration Curve Calculate->Regress Quantify Quantify Unknown Samples Regress->Quantify

Figure 1: Experimental workflow for miconazole analysis.

cluster_parameters Validation Parameters cluster_precision_types Precision Levels Validation Analytical Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness Repeatability Repeatability (Intra-day) Precision->Repeatability Intermediate Intermediate Precision (Inter-day) Precision->Intermediate

Figure 2: ICH Q2(R1) validation parameters.

Conclusion

The presented data demonstrates that a well-developed LC-MS/MS method using this compound as an internal standard can meet the stringent requirements of the ICH Q2(R1) guidelines for the validation of an analytical method. The use of a deuterated internal standard is instrumental in achieving the high levels of accuracy and precision necessary for reliable bioanalysis in a professional drug development setting. This guide provides a framework for researchers to design and evaluate their own analytical methods, ensuring data integrity and regulatory compliance.

References

Miconazole-d5 in Antifungal Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of antifungal drugs, particularly utilizing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Miconazole-d5 and other internal standards used in antifungal analysis, supported by experimental data and detailed methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] These are compounds where one or more atoms have been replaced with their heavier, stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). Because their physical and chemical properties are nearly identical to the analyte of interest, they can effectively compensate for variations in sample preparation, chromatography, and ionization.[2]

This compound is a deuterated form of the imidazole (B134444) antifungal agent, miconazole (B906). It is intended for use as an internal standard for the quantification of miconazole by gas chromatography (GC) or LC-MS.[3]

Performance Comparison: Deuterated vs. Other Internal Standards

The ideal internal standard co-elutes perfectly with the analyte and exhibits identical ionization efficiency and extraction recovery. While SIL internal standards are the first choice, the selection between a deuterated standard like this compound, a ¹³C-labeled standard, or a structural analog has significant implications for data quality.

Key Performance Differences: A Tabular Summary

FeatureDeuterated (e.g., this compound)¹³C-LabeledStructural AnalogRationale & Implications for Antifungal Analysis
Chromatographic Co-elution Often elute slightly earlier than the unlabeled analyte.[4][5]Co-elute perfectly with the unlabeled analyte.[6]Different retention time from the analyte.Co-elution is crucial for accurately compensating for matrix effects, which can vary across a chromatographic peak. For azole antifungals in complex biological matrices, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[7][8]
Isotopic Stability Can be susceptible to back-exchange (D for H) in certain solvents or pH conditions, though this is less common with modern synthesis methods.[9]The ¹³C-label is exceptionally stable and not prone to exchange.[9]Not applicable.Isotopic stability is critical for maintaining the integrity of the internal standard throughout the analytical process.
Matrix Effects Generally provides good correction, but differential matrix effects can occur if there is chromatographic separation from the analyte.[2]Provides the most accurate correction for matrix effects due to perfect co-elution.[5]May not adequately compensate for matrix effects as it can experience different ionization suppression or enhancement.[7]Matrix effects are a major source of variability in bioanalysis.[10][11]
Cost & Availability Generally more readily available and less expensive than ¹³C-labeled standards.[2]Typically more expensive and less commercially available due to more complex synthesis.[9]Often readily available and cost-effective.Budgetary and logistical constraints can influence the choice of internal standard.

Quantitative Data from Experimental Studies

While a direct head-to-head comparison of this compound with other internal standards for a wide range of antifungals is not available in a single study, validation data from various sources demonstrate the performance of deuterated internal standards in antifungal analysis.

Table 1: Performance of Deuterated Internal Standards in the Analysis of Azole Antifungals

This table summarizes validation data from an LC-MS/MS method for the simultaneous quantification of several azole antifungals using their respective deuterated internal standards.

AnalyteInternal StandardConcentration Range (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
VoriconazoleVoriconazole-d30.01 - 101.9 - 3.82.7 - 5.4-7.2 to 17.5
PosaconazolePosaconazole-d40.02 - 401.9 - 3.82.7 - 5.4-7.2 to 17.5
FluconazoleFluconazole-d40.2 - 2001.9 - 3.82.7 - 5.4-7.2 to 17.5
ItraconazoleItraconazole-d50.02 - 201.9 - 3.82.7 - 5.4-7.2 to 17.5
HydroxyitraconazoleHydroxyitraconazole-d50.02 - 201.9 - 3.82.7 - 5.4-7.2 to 17.5

Data adapted from a study on the development and validation of an LC-MS/MS assay for azole antifungals.[1]

Table 2: Recovery and Matrix Effect Data for Azole Antifungals using Deuterated Internal Standards

AnalyteRecovery (%)Matrix Effect (%)
Voriconazole>9095 - 112
Posaconazole>9095 - 112
Fluconazole>9095 - 112
Itraconazole>9095 - 112
Hydroxyitraconazole>9095 - 112

Data adapted from the same study as Table 1.[1]

These tables demonstrate that deuterated internal standards provide good precision, accuracy, recovery, and compensation for matrix effects in the analysis of azole antifungals.

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of azole antifungals in human serum using deuterated internal standards by LC-MS/MS.

1. Sample Preparation

  • To 100 µL of serum sample, add an internal standard solution containing the deuterated analogs of the target antifungals (e.g., this compound for miconazole analysis).

  • Perform protein precipitation by adding an appropriate volume of acetonitrile (B52724) or methanol (B129727).

  • Vortex mix and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and dilute with an aqueous solution (e.g., 0.1% formic acid in water) prior to injection.[12]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or C8 column is commonly used (e.g., ACQUITY UPLC BEH C18).[10]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[12]

    • Flow Rate: A flow rate suitable for the column dimensions and particle size is used.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI) is commonly used for azole antifungals.[12]

    • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to its deuterated internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.

  • The concentration of the analyte in the unknown samples is then determined from the calibration curve.

Visualizations

Miconazole's Mechanism of Action

Miconazole's primary mechanism of action is the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase, which is a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.

G Lanosterol Lanosterol Lanosterol_demethylated 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Lanosterol_demethylated 14α-lanosterol demethylase (CYP51) Ergosterol Ergosterol Lanosterol_demethylated->Ergosterol Multiple Steps Disrupted_Membrane Disrupted Fungal Cell Membrane (Increased Permeability, Leakage) Miconazole Miconazole Miconazole->Lanosterol_demethylated Inhibition

Caption: Miconazole inhibits the ergosterol biosynthesis pathway in fungi.

Experimental Workflow for Antifungal Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of antifungal drugs in a biological matrix using an internal standard.

G Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data Data Acquisition (Analyte & IS Signals) LC_MS->Data Quantification Quantification (Peak Area Ratio) Data->Quantification Result Concentration Result Quantification->Result

Caption: Bioanalytical workflow using an internal standard.

Conclusion and Recommendations

For the routine quantitative analysis of antifungal drugs, stable isotope-labeled internal standards are the superior choice. This compound is an effective internal standard for the quantification of miconazole. When selecting an internal standard for other antifungal analytes, the following should be considered:

  • Deuterated Standards: Offer a robust and cost-effective option. However, it is crucial to validate the method thoroughly to ensure that any potential chromatographic shift between the analyte and the internal standard does not lead to differential matrix effects and compromise data accuracy.

  • ¹³C-Labeled Standards: Represent the ideal choice for achieving the highest level of accuracy and reliability, as they co-elute perfectly with the analyte, providing the most effective compensation for matrix effects. The higher cost and limited availability may be a consideration.

  • Structural Analogs: Can be a viable alternative when a SIL standard is not available. However, they are more likely to exhibit different extraction recovery and ionization responses, which can lead to less accurate and precise results.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary constraints. For regulated bioanalysis and the development of reference methods, the use of a stable isotope-labeled internal standard, preferably ¹³C-labeled, is strongly recommended.

References

Miconazole-d5 in Antifungal Analysis: A Comparative Guide to Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

In the quantitative analysis of antifungal drugs, particularly utilizing sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of Miconazole-d5 and other internal standards used in antifungal analysis, supported by experimental data and detailed methodologies.

The Gold Standard: Stable Isotope-Labeled Internal Standards

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] These are compounds where one or more atoms have been replaced with their heavier, stable isotopes, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Because their physical and chemical properties are nearly identical to the analyte of interest, they can effectively compensate for variations in sample preparation, chromatography, and ionization.[2]

This compound is a deuterated form of the imidazole antifungal agent, miconazole. It is intended for use as an internal standard for the quantification of miconazole by gas chromatography (GC) or LC-MS.[3]

Performance Comparison: Deuterated vs. Other Internal Standards

The ideal internal standard co-elutes perfectly with the analyte and exhibits identical ionization efficiency and extraction recovery. While SIL internal standards are the first choice, the selection between a deuterated standard like this compound, a ¹³C-labeled standard, or a structural analog has significant implications for data quality.

Key Performance Differences: A Tabular Summary

FeatureDeuterated (e.g., this compound)¹³C-LabeledStructural AnalogRationale & Implications for Antifungal Analysis
Chromatographic Co-elution Often elute slightly earlier than the unlabeled analyte.[4][5]Co-elute perfectly with the unlabeled analyte.[6]Different retention time from the analyte.Co-elution is crucial for accurately compensating for matrix effects, which can vary across a chromatographic peak. For azole antifungals in complex biological matrices, ¹³C-labeled standards are more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[7][8]
Isotopic Stability Can be susceptible to back-exchange (D for H) in certain solvents or pH conditions, though this is less common with modern synthesis methods.[9]The ¹³C-label is exceptionally stable and not prone to exchange.[9]Not applicable.Isotopic stability is critical for maintaining the integrity of the internal standard throughout the analytical process.
Matrix Effects Generally provides good correction, but differential matrix effects can occur if there is chromatographic separation from the analyte.[2]Provides the most accurate correction for matrix effects due to perfect co-elution.[5]May not adequately compensate for matrix effects as it can experience different ionization suppression or enhancement.[7]Matrix effects are a major source of variability in bioanalysis.[10][11]
Cost & Availability Generally more readily available and less expensive than ¹³C-labeled standards.[2]Typically more expensive and less commercially available due to more complex synthesis.[9]Often readily available and cost-effective.Budgetary and logistical constraints can influence the choice of internal standard.

Quantitative Data from Experimental Studies

While a direct head-to-head comparison of this compound with other internal standards for a wide range of antifungals is not available in a single study, validation data from various sources demonstrate the performance of deuterated internal standards in antifungal analysis.

Table 1: Performance of Deuterated Internal Standards in the Analysis of Azole Antifungals

This table summarizes validation data from an LC-MS/MS method for the simultaneous quantification of several azole antifungals using their respective deuterated internal standards.

AnalyteInternal StandardConcentration Range (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%Bias)
VoriconazoleVoriconazole-d30.01 - 101.9 - 3.82.7 - 5.4-7.2 to 17.5
PosaconazolePosaconazole-d40.02 - 401.9 - 3.82.7 - 5.4-7.2 to 17.5
FluconazoleFluconazole-d40.2 - 2001.9 - 3.82.7 - 5.4-7.2 to 17.5
ItraconazoleItraconazole-d50.02 - 201.9 - 3.82.7 - 5.4-7.2 to 17.5
HydroxyitraconazoleHydroxyitraconazole-d50.02 - 201.9 - 3.82.7 - 5.4-7.2 to 17.5

Data adapted from a study on the development and validation of an LC-MS/MS assay for azole antifungals.[1]

Table 2: Recovery and Matrix Effect Data for Azole Antifungals using Deuterated Internal Standards

AnalyteRecovery (%)Matrix Effect (%)
Voriconazole>9095 - 112
Posaconazole>9095 - 112
Fluconazole>9095 - 112
Itraconazole>9095 - 112
Hydroxyitraconazole>9095 - 112

Data adapted from the same study as Table 1.[1]

These tables demonstrate that deuterated internal standards provide good precision, accuracy, recovery, and compensation for matrix effects in the analysis of azole antifungals.

Experimental Protocols

Below is a representative experimental protocol for the quantitative analysis of azole antifungals in human serum using deuterated internal standards by LC-MS/MS.

1. Sample Preparation

  • To 100 µL of serum sample, add an internal standard solution containing the deuterated analogs of the target antifungals (e.g., this compound for miconazole analysis).

  • Perform protein precipitation by adding an appropriate volume of acetonitrile or methanol.

  • Vortex mix and then centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and dilute with an aqueous solution (e.g., 0.1% formic acid in water) prior to injection.[12]

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 or C8 column is commonly used (e.g., ACQUITY UPLC BEH C18).[10]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.[12]

    • Flow Rate: A flow rate suitable for the column dimensions and particle size is used.

    • Injection Volume: Typically 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Positive electrospray ionization (ESI) is commonly used for azole antifungals.[12]

    • Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding deuterated internal standard.

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte to its deuterated internal standard.

  • A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations.

  • The concentration of the analyte in the unknown samples is then determined from the calibration curve.

Visualizations

Miconazole's Mechanism of Action

Miconazole's primary mechanism of action is the inhibition of the cytochrome P450 enzyme 14α-lanosterol demethylase, which is a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

G Lanosterol Lanosterol Lanosterol_demethylated 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->Lanosterol_demethylated 14α-lanosterol demethylase (CYP51) Ergosterol Ergosterol Lanosterol_demethylated->Ergosterol Multiple Steps Disrupted_Membrane Disrupted Fungal Cell Membrane (Increased Permeability, Leakage) Miconazole Miconazole Miconazole->Lanosterol_demethylated Inhibition

Caption: Miconazole inhibits the ergosterol biosynthesis pathway in fungi.

Experimental Workflow for Antifungal Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of antifungal drugs in a biological matrix using an internal standard.

G Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Internal Standard (e.g., this compound) Sample->Spike Preparation Sample Preparation (e.g., Protein Precipitation) Spike->Preparation LC_MS LC-MS/MS Analysis Preparation->LC_MS Data Data Acquisition (Analyte & IS Signals) LC_MS->Data Quantification Quantification (Peak Area Ratio) Data->Quantification Result Concentration Result Quantification->Result

Caption: Bioanalytical workflow using an internal standard.

Conclusion and Recommendations

For the routine quantitative analysis of antifungal drugs, stable isotope-labeled internal standards are the superior choice. This compound is an effective internal standard for the quantification of miconazole. When selecting an internal standard for other antifungal analytes, the following should be considered:

  • Deuterated Standards: Offer a robust and cost-effective option. However, it is crucial to validate the method thoroughly to ensure that any potential chromatographic shift between the analyte and the internal standard does not lead to differential matrix effects and compromise data accuracy.

  • ¹³C-Labeled Standards: Represent the ideal choice for achieving the highest level of accuracy and reliability, as they co-elute perfectly with the analyte, providing the most effective compensation for matrix effects. The higher cost and limited availability may be a consideration.

  • Structural Analogs: Can be a viable alternative when a SIL standard is not available. However, they are more likely to exhibit different extraction recovery and ionization responses, which can lead to less accurate and precise results.

Ultimately, the choice of internal standard will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary constraints. For regulated bioanalysis and the development of reference methods, the use of a stable isotope-labeled internal standard, preferably ¹³C-labeled, is strongly recommended.

References

Cross-Validation of Miconazole Assays: A Comparative Guide for Inter-Laboratory Studies Using Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of Miconazole bioanalytical assays between different laboratories, emphasizing the use of the stable isotope-labeled internal standard, Miconazole-d5. Ensuring consistency and reliability of bioanalytical data across multiple sites is paramount for the successful progression of clinical and preclinical studies. This document presents a comparative analysis of hypothetical data from two laboratories, detailed experimental protocols for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, and a workflow for conducting a robust cross-validation study.

Data Presentation: Inter-Laboratory Performance Comparison

The following table summarizes the performance characteristics of a validated LC-MS/MS assay for Miconazole from two independent, hypothetical laboratories. This data is representative of what would be compared during a cross-validation exercise. While both laboratories demonstrate acceptable performance according to regulatory guidelines, slight variations highlight the importance of a formal cross-validation process before combining data from multiple sites.

Validation ParameterLaboratory ALaboratory B
Linearity Range 0.15 - 250.0 ng/mL1.0 - 500.0 ng/mL
Correlation Coefficient (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]1.0 ng/mL
Internal Standard (IS) Metronidazole[1]Econazole
Accuracy (% Bias) at LLOQ -1.25%[1]-3.5%
Precision (% CV) at LLOQ 6.44%[1]8.2%
Accuracy (% Bias) at Low QC 1.68%[1]2.8%
Precision (% CV) at Low QC 4.52%[1]6.5%
Accuracy (% Bias) at Medium QC 0.85%[1]1.5%
Precision (% CV) at Medium QC 3.01%[1]4.1%
Accuracy (% Bias) at High QC -0.55%[1]-1.9%
Precision (% CV) at High QC 3.88%[1]5.3%
Recovery 75.33% - 94.25%[1]88.5% - 95.2%

Note: The data presented for Laboratory A is based on a published study by Roychoudhury et al. (2024) which utilized Metronidazole as the internal standard.[1] Data for Laboratory B is hypothetical and represents a distinct, well-performing laboratory for comparative purposes. The use of different internal standards in the source data highlights a variable that should be standardized in a prospective cross-validation study.

Experimental Protocols

This section details a representative experimental protocol for the quantification of Miconazole in human plasma using this compound as the internal standard via LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and quality control (QC) samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex mix and inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 20% B

    • 3.6-5.0 min: 20% B

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Miconazole: Precursor ion m/z 417.1 -> Product ion m/z 160.9.[1]

    • This compound (IS): Precursor ion m/z 421.0 -> Product ion m/z 161.0.

  • MS Parameters: Optimized for the specific instrument, including collision energy, declustering potential, and source temperature.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories.

G cluster_prep Preparation Phase cluster_labA Laboratory A (Reference Lab) cluster_labB Laboratory B (Comparator Lab) cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion protocol Standardized Protocol & SOPs qcs Prepare and Divide QC Samples (Low, Medium, High) protocol->qcs analysisA Analyze QC and Incurred Samples qcs->analysisA analysisB Analyze QC and Incurred Samples qcs->analysisB samples Select Incurred Study Samples samples->analysisA samples->analysisB valA Full Method Validation valA->analysisA compare Compare QC Results (%Difference, Precision) analysisA->compare isr Incurred Sample Reanalysis (ISR) Compare Results analysisA->isr valB Full Method Validation valB->analysisB analysisB->compare analysisB->isr bias Statistical Assessment of Bias (e.g., Bland-Altman Plot) compare->bias isr->bias accept Acceptance Criteria Met? (e.g., within ±20% for QCs) bias->accept report Generate Cross-Validation Report accept->report

Cross-validation workflow for Miconazole assays.

References

Cross-Validation of Miconazole Assays: A Comparative Guide for Inter-Laboratory Studies Using Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of Miconazole bioanalytical assays between different laboratories, emphasizing the use of the stable isotope-labeled internal standard, Miconazole-d5. Ensuring consistency and reliability of bioanalytical data across multiple sites is paramount for the successful progression of clinical and preclinical studies. This document presents a comparative analysis of hypothetical data from two laboratories, detailed experimental protocols for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, and a workflow for conducting a robust cross-validation study.

Data Presentation: Inter-Laboratory Performance Comparison

The following table summarizes the performance characteristics of a validated LC-MS/MS assay for Miconazole from two independent, hypothetical laboratories. This data is representative of what would be compared during a cross-validation exercise. While both laboratories demonstrate acceptable performance according to regulatory guidelines, slight variations highlight the importance of a formal cross-validation process before combining data from multiple sites.

Validation ParameterLaboratory ALaboratory B
Linearity Range 0.15 - 250.0 ng/mL1.0 - 500.0 ng/mL
Correlation Coefficient (r²) >0.99>0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]1.0 ng/mL
Internal Standard (IS) Metronidazole[1]Econazole
Accuracy (% Bias) at LLOQ -1.25%[1]-3.5%
Precision (% CV) at LLOQ 6.44%[1]8.2%
Accuracy (% Bias) at Low QC 1.68%[1]2.8%
Precision (% CV) at Low QC 4.52%[1]6.5%
Accuracy (% Bias) at Medium QC 0.85%[1]1.5%
Precision (% CV) at Medium QC 3.01%[1]4.1%
Accuracy (% Bias) at High QC -0.55%[1]-1.9%
Precision (% CV) at High QC 3.88%[1]5.3%
Recovery 75.33% - 94.25%[1]88.5% - 95.2%

Note: The data presented for Laboratory A is based on a published study by Roychoudhury et al. (2024) which utilized Metronidazole as the internal standard.[1] Data for Laboratory B is hypothetical and represents a distinct, well-performing laboratory for comparative purposes. The use of different internal standards in the source data highlights a variable that should be standardized in a prospective cross-validation study.

Experimental Protocols

This section details a representative experimental protocol for the quantification of Miconazole in human plasma using this compound as the internal standard via LC-MS/MS.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and quality control (QC) samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex mix and inject a portion of the sample into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 90% B

    • 2.5-3.5 min: 90% B

    • 3.5-3.6 min: 90% to 20% B

    • 3.6-5.0 min: 20% B

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Miconazole: Precursor ion m/z 417.1 -> Product ion m/z 160.9.[1]

    • This compound (IS): Precursor ion m/z 421.0 -> Product ion m/z 161.0.

  • MS Parameters: Optimized for the specific instrument, including collision energy, declustering potential, and source temperature.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of a bioanalytical method between two laboratories.

G cluster_prep Preparation Phase cluster_labA Laboratory A (Reference Lab) cluster_labB Laboratory B (Comparator Lab) cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion protocol Standardized Protocol & SOPs qcs Prepare and Divide QC Samples (Low, Medium, High) protocol->qcs analysisA Analyze QC and Incurred Samples qcs->analysisA analysisB Analyze QC and Incurred Samples qcs->analysisB samples Select Incurred Study Samples samples->analysisA samples->analysisB valA Full Method Validation valA->analysisA compare Compare QC Results (%Difference, Precision) analysisA->compare isr Incurred Sample Reanalysis (ISR) Compare Results analysisA->isr valB Full Method Validation valB->analysisB analysisB->compare analysisB->isr bias Statistical Assessment of Bias (e.g., Bland-Altman Plot) compare->bias isr->bias accept Acceptance Criteria Met? (e.g., within ±20% for QCs) bias->accept report Generate Cross-Validation Report accept->report

Cross-validation workflow for Miconazole assays.

References

Isotopic Effects of Miconazole-d5: A Comparative Guide to Chromatographic Retention and Ionization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards in quantitative bioanalysis, understanding the potential for isotopic effects is paramount for robust and accurate method development. This guide provides an objective comparison of the chromatographic retention and mass spectrometric ionization of Miconazole-d5 relative to its non-deuterated counterpart, Miconazole (B906). While direct comparative experimental data for this compound is not extensively available in the public domain, this guide synthesizes established principles of deuterium (B1214612) isotope effects, supported by illustrative data from analogous compounds and detailed experimental protocols for Miconazole analysis.

Chromatographic Isotope Effects: The Impact of Deuterium on Retention Time

The substitution of hydrogen with deuterium can lead to a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE), resulting in a shift in retention time between the deuterated and non-deuterated compounds.[1][2] This effect stems from the fundamental physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These subtle differences can alter the interactions between the analyte and the stationary phase.

In reversed-phase liquid chromatography (RPLC), which is commonly used for the analysis of drugs like Miconazole, deuterated compounds typically elute slightly earlier than their non-deuterated analogs.[2] This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, resulting in weaker interactions with the non-polar stationary phase.[2] Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect may be observed, with deuterated compounds sometimes exhibiting longer retention times due to altered polar interactions.[2]

Table 1: Illustrative Comparison of Retention Times for Deuterated and Non-Deuterated Compounds in Reversed-Phase and Normal-Phase Chromatography

Compound PairChromatographic ModeRetention Time (min) - Non-DeuteratedRetention Time (min) - DeuteratedRetention Time Shift (Δt_R)Reference
Olanzapine / Olanzapine-d3Normal-Phase1.601.66+0.06[3]
des-methyl Olanzapine / des-methyl Olanzapine-d8Normal-Phase2.622.74+0.12[3]
Light / Heavy Dimethyl-labeled PeptidesReversed-Phase~ (Varies)Elutes ~3s earlier-3s (median)[4]
Metformin / Metformin-d6Reversed-Phase3.603.57-0.03[5]

Note: This table presents data from various studies on different compounds to illustrate the typical direction and magnitude of the chromatographic deuterium isotope effect. Specific retention time shifts for this compound may vary depending on the exact chromatographic conditions.

Ionization Effects in Mass Spectrometry

Deuterated internal standards are widely used in LC-MS/MS assays due to the assumption that they exhibit virtually identical ionization efficiencies to their non-deuterated counterparts.[6] This allows for the correction of signal variations caused by matrix effects, where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte.[6][7]

However, the slight chromatographic separation due to the deuterium isotope effect can lead to differential matrix effects.[8][9] If the analyte and its deuterated internal standard do not perfectly co-elute, they may experience different levels of ion suppression or enhancement, potentially compromising the accuracy of quantification.[10] While the inherent ionization efficiency is generally considered to be the same, the observed signal intensity can be affected by these chromatographic nuances. Additionally, some studies suggest that deuteration can alter fragmentation pathways in tandem mass spectrometry (MS/MS), which could lead to differences in the intensity of specific product ions.[11]

Table 2: Expected Impact of Deuterium Labeling on Ionization Efficiency and Signal Response

ParameterExpected Effect of Deuterium LabelingRationalePotential for Inaccuracy
Inherent Ionization Efficiency Negligible differenceThe physicochemical properties governing ionization (e.g., pKa, proton affinity) are largely unaffected by deuterium substitution.Low
Observed Signal Intensity Ratio (Analyte/IS) Ideally 1.0 in the absence of matrix effects (at equimolar concentrations)The deuterated internal standard is expected to respond identically to the analyte in the ion source.Moderate
Impact of Matrix Effects Deuterated IS compensates for ion suppression/enhancementThe IS and analyte experience the same matrix effects if they co-elute perfectly.[6]High if significant chromatographic separation occurs, leading to differential matrix effects.[8][9]

Experimental Protocols

The following is a detailed methodology for a hypothetical experiment designed to evaluate the isotopic effects of this compound on chromatographic retention and ionization. This protocol is synthesized from established methods for Miconazole analysis.[12][13][14]

Objective

To determine the difference in chromatographic retention time (Δt_R) and the relative ionization response of this compound compared to Miconazole under specific LC-MS/MS conditions.

Materials
  • Miconazole reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol (B129727), and water

  • Formic acid (or other appropriate mobile phase modifier)

  • A C18 reversed-phase HPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure
  • Standard Solution Preparation:

    • Prepare individual stock solutions of Miconazole and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution containing both Miconazole and this compound at a final concentration of 1 µg/mL each by diluting the stock solutions in the initial mobile phase composition.

  • Chromatographic Conditions (Reversed-Phase):

    • Column: C18 reversed-phase column

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Positive Electrospray Ionization):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Miconazole: Q1 m/z 415.0 -> Q3 m/z 159.0 (example transition, should be optimized)

      • This compound: Q1 m/z 420.0 -> Q3 m/z 164.0 (example transition, should be optimized)

    • Ion Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity for both analytes.

  • Data Analysis:

    • Inject the working solution multiple times (n=5) to assess reproducibility.

    • Determine the retention time for Miconazole and this compound from the extracted ion chromatograms.

    • Calculate the retention time difference (Δt_R = t_R(Miconazole) - t_R(this compound)).

    • Calculate the peak area ratio of Miconazole to this compound for each injection and determine the average and relative standard deviation (RSD).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock_mico Miconazole Stock (1 mg/mL) working_std Working Standard (1 µg/mL each) stock_mico->working_std stock_d5 This compound Stock (1 mg/mL) stock_d5->working_std lc_separation Reversed-Phase LC Separation working_std->lc_separation ms_detection Positive ESI-MS/MS Detection (MRM) lc_separation->ms_detection retention_time Retention Time Comparison ms_detection->retention_time ionization_response Ionization Response Ratio ms_detection->ionization_response

Caption: Experimental workflow for analyzing isotopic effects.

logical_relationship cluster_cause Cause cluster_physicochem Physicochemical Change cluster_effects Observable Effects deuterium_labeling Deuterium Labeling (this compound) bond_properties Shorter & Stronger C-D Bond Lower Hydrophobicity deuterium_labeling->bond_properties leads to chromatographic_shift Chromatographic Shift (Δt_R) bond_properties->chromatographic_shift results in ionization_impact Potential for Differential Matrix Effects chromatographic_shift->ionization_impact can cause

Caption: Isotopic effects on chromatography and ionization.

Conclusion

The use of this compound as an internal standard in quantitative LC-MS/MS assays is a valid and powerful technique. However, researchers must be aware of the potential for a chromatographic isotope effect, which typically results in a slight shift to earlier retention times in reversed-phase systems.[2] While the inherent ionization efficiency of this compound is expected to be nearly identical to that of Miconazole, this chromatographic separation can lead to differential matrix effects, potentially impacting the accuracy of quantification.[8][9] Therefore, careful method development and validation are crucial to ensure the co-elution of the analyte and its deuterated internal standard or to confirm that any observed separation does not adversely affect the results. The experimental protocol provided in this guide offers a framework for systematically evaluating these potential isotopic effects for this compound in your specific analytical method.

References

Isotopic Effects of Miconazole-d5: A Comparative Guide to Chromatographic Retention and Ionization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards in quantitative bioanalysis, understanding the potential for isotopic effects is paramount for robust and accurate method development. This guide provides an objective comparison of the chromatographic retention and mass spectrometric ionization of Miconazole-d5 relative to its non-deuterated counterpart, Miconazole. While direct comparative experimental data for this compound is not extensively available in the public domain, this guide synthesizes established principles of deuterium isotope effects, supported by illustrative data from analogous compounds and detailed experimental protocols for Miconazole analysis.

Chromatographic Isotope Effects: The Impact of Deuterium on Retention Time

The substitution of hydrogen with deuterium can lead to a phenomenon known as the Chromatographic Deuterium Isotope Effect (CDE), resulting in a shift in retention time between the deuterated and non-deuterated compounds.[1][2] This effect stems from the fundamental physicochemical differences between the carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These subtle differences can alter the interactions between the analyte and the stationary phase.

In reversed-phase liquid chromatography (RPLC), which is commonly used for the analysis of drugs like Miconazole, deuterated compounds typically elute slightly earlier than their non-deuterated analogs.[2] This is attributed to the slightly lower hydrophobicity of the C-D bond compared to the C-H bond, resulting in weaker interactions with the non-polar stationary phase.[2] Conversely, in normal-phase liquid chromatography (NPLC), the opposite effect may be observed, with deuterated compounds sometimes exhibiting longer retention times due to altered polar interactions.[2]

Table 1: Illustrative Comparison of Retention Times for Deuterated and Non-Deuterated Compounds in Reversed-Phase and Normal-Phase Chromatography

Compound PairChromatographic ModeRetention Time (min) - Non-DeuteratedRetention Time (min) - DeuteratedRetention Time Shift (Δt_R)Reference
Olanzapine / Olanzapine-d3Normal-Phase1.601.66+0.06[3]
des-methyl Olanzapine / des-methyl Olanzapine-d8Normal-Phase2.622.74+0.12[3]
Light / Heavy Dimethyl-labeled PeptidesReversed-Phase~ (Varies)Elutes ~3s earlier-3s (median)[4]
Metformin / Metformin-d6Reversed-Phase3.603.57-0.03[5]

Note: This table presents data from various studies on different compounds to illustrate the typical direction and magnitude of the chromatographic deuterium isotope effect. Specific retention time shifts for this compound may vary depending on the exact chromatographic conditions.

Ionization Effects in Mass Spectrometry

Deuterated internal standards are widely used in LC-MS/MS assays due to the assumption that they exhibit virtually identical ionization efficiencies to their non-deuterated counterparts.[6] This allows for the correction of signal variations caused by matrix effects, where co-eluting components from the sample matrix can suppress or enhance the ionization of the target analyte.[6][7]

However, the slight chromatographic separation due to the deuterium isotope effect can lead to differential matrix effects.[8][9] If the analyte and its deuterated internal standard do not perfectly co-elute, they may experience different levels of ion suppression or enhancement, potentially compromising the accuracy of quantification.[10] While the inherent ionization efficiency is generally considered to be the same, the observed signal intensity can be affected by these chromatographic nuances. Additionally, some studies suggest that deuteration can alter fragmentation pathways in tandem mass spectrometry (MS/MS), which could lead to differences in the intensity of specific product ions.[11]

Table 2: Expected Impact of Deuterium Labeling on Ionization Efficiency and Signal Response

ParameterExpected Effect of Deuterium LabelingRationalePotential for Inaccuracy
Inherent Ionization Efficiency Negligible differenceThe physicochemical properties governing ionization (e.g., pKa, proton affinity) are largely unaffected by deuterium substitution.Low
Observed Signal Intensity Ratio (Analyte/IS) Ideally 1.0 in the absence of matrix effects (at equimolar concentrations)The deuterated internal standard is expected to respond identically to the analyte in the ion source.Moderate
Impact of Matrix Effects Deuterated IS compensates for ion suppression/enhancementThe IS and analyte experience the same matrix effects if they co-elute perfectly.[6]High if significant chromatographic separation occurs, leading to differential matrix effects.[8][9]

Experimental Protocols

The following is a detailed methodology for a hypothetical experiment designed to evaluate the isotopic effects of this compound on chromatographic retention and ionization. This protocol is synthesized from established methods for Miconazole analysis.[12][13][14]

Objective

To determine the difference in chromatographic retention time (Δt_R) and the relative ionization response of this compound compared to Miconazole under specific LC-MS/MS conditions.

Materials
  • Miconazole reference standard

  • This compound internal standard

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (or other appropriate mobile phase modifier)

  • A C18 reversed-phase HPLC column (e.g., 50 mm x 2.1 mm, 1.8 µm)

  • A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure
  • Standard Solution Preparation:

    • Prepare individual stock solutions of Miconazole and this compound in methanol at a concentration of 1 mg/mL.

    • Prepare a working solution containing both Miconazole and this compound at a final concentration of 1 µg/mL each by diluting the stock solutions in the initial mobile phase composition.

  • Chromatographic Conditions (Reversed-Phase):

    • Column: C18 reversed-phase column

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Positive Electrospray Ionization):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Miconazole: Q1 m/z 415.0 -> Q3 m/z 159.0 (example transition, should be optimized)

      • This compound: Q1 m/z 420.0 -> Q3 m/z 164.0 (example transition, should be optimized)

    • Ion Source Parameters: Optimize source temperature, gas flows, and ion spray voltage for maximum signal intensity for both analytes.

  • Data Analysis:

    • Inject the working solution multiple times (n=5) to assess reproducibility.

    • Determine the retention time for Miconazole and this compound from the extracted ion chromatograms.

    • Calculate the retention time difference (Δt_R = t_R(Miconazole) - t_R(this compound)).

    • Calculate the peak area ratio of Miconazole to this compound for each injection and determine the average and relative standard deviation (RSD).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis stock_mico Miconazole Stock (1 mg/mL) working_std Working Standard (1 µg/mL each) stock_mico->working_std stock_d5 This compound Stock (1 mg/mL) stock_d5->working_std lc_separation Reversed-Phase LC Separation working_std->lc_separation ms_detection Positive ESI-MS/MS Detection (MRM) lc_separation->ms_detection retention_time Retention Time Comparison ms_detection->retention_time ionization_response Ionization Response Ratio ms_detection->ionization_response

Caption: Experimental workflow for analyzing isotopic effects.

logical_relationship cluster_cause Cause cluster_physicochem Physicochemical Change cluster_effects Observable Effects deuterium_labeling Deuterium Labeling (this compound) bond_properties Shorter & Stronger C-D Bond Lower Hydrophobicity deuterium_labeling->bond_properties leads to chromatographic_shift Chromatographic Shift (Δt_R) bond_properties->chromatographic_shift results in ionization_impact Potential for Differential Matrix Effects chromatographic_shift->ionization_impact can cause

Caption: Isotopic effects on chromatography and ionization.

Conclusion

The use of this compound as an internal standard in quantitative LC-MS/MS assays is a valid and powerful technique. However, researchers must be aware of the potential for a chromatographic isotope effect, which typically results in a slight shift to earlier retention times in reversed-phase systems.[2] While the inherent ionization efficiency of this compound is expected to be nearly identical to that of Miconazole, this chromatographic separation can lead to differential matrix effects, potentially impacting the accuracy of quantification.[8][9] Therefore, careful method development and validation are crucial to ensure the co-elution of the analyte and its deuterated internal standard or to confirm that any observed separation does not adversely affect the results. The experimental protocol provided in this guide offers a framework for systematically evaluating these potential isotopic effects for this compound in your specific analytical method.

References

Miconazole-d5 vs. Structural Analogs: A Comparative Guide to Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy of quantitative measurements is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity. However, variations in sample preparation, matrix effects, and instrument response require the use of internal standards (IS) to ensure reliable data.[1][2] This guide provides an objective comparison between two common types of internal standards used for the quantification of the antifungal drug Miconazole: the stable isotope-labeled (SIL) Miconazole-d5 and structural analog internal standards.

Stable isotope-labeled standards like this compound are considered the "gold standard" in quantitative mass spectrometry.[1][3] In these standards, one or more atoms are replaced with a heavier stable isotope, such as deuterium (B1214612) (D or ²H).[4] this compound is chemically identical to Miconazole, except for the slight increase in mass due to the deuterium atoms.[5] This near-identical nature is the key to its superior performance.[6]

Structural analogs are compounds that are chemically similar to the analyte but not identical.[2][7] For Miconazole, a potential structural analog could be another imidazole (B134444) antifungal, like Econazole or Clotrimazole, or a specifically synthesized molecule with a minor structural modification. While more accessible and less expensive than SIL standards, their differences in physicochemical properties can impact analytical accuracy.[8][9]

Performance Comparison: this compound vs. Structural Analog

The choice of internal standard directly impacts the quality of bioanalytical data. The ideal IS should perfectly mimic the analyte through extraction, chromatography, and ionization, thereby compensating for any variability.[3]

Performance MetricThis compound (Stable Isotope-Labeled IS)Structural Analog IS (e.g., Econazole)Rationale & Supporting Data
Chromatographic Co-elution Excellent: Nearly identical retention time to Miconazole.Variable: May elute at a slightly different time.This compound's identical structure ensures it experiences the same chromatographic conditions as the analyte, which is crucial for accurately compensating for matrix effects at the moment of elution.[3][6] Structural analogs, having different structures, may not co-elute perfectly.[3]
Matrix Effect Compensation Excellent: Experiences virtually identical ion suppression or enhancement.Moderate to Poor: May be affected differently by the sample matrix.The primary advantage of SIL standards is their ability to track and correct for matrix effects.[3][8] Studies have shown that even with a SIL standard, matrix effects can sometimes be observed, but they are far more pronounced and less correctable with structural analogs.[10][11]
Accuracy & Precision High: Typically provides bias within ±15% and precision (CV) <15%.Variable: Higher potential for bias and variability.Data consistently shows improved accuracy and precision with SIL standards. For example, a study on the immunosuppressant sirolimus showed a coefficient of variation (CV) of 2.7%-5.7% with a deuterated IS, compared to 7.6%-9.7% with a structural analog.[3] Another study on angiotensin IV concluded that a structural analog was not suitable, whereas the SIL-IS significantly improved precision and accuracy.[11]
Extraction Recovery Excellent: Mirrors the recovery of the analyte almost perfectly.Good to Variable: Recovery may differ due to slight differences in properties like polarity or solubility.Because this compound has the same chemical properties as Miconazole, it behaves identically during sample preparation steps like liquid-liquid extraction or protein precipitation.[6][12]
Availability & Cost Lower/Higher: Custom synthesis is often required, making it more expensive.Higher/Lower: Often commercially available as established drugs or are simpler to synthesize.The cost and difficulty of synthesizing SIL standards is a significant limitation. When a SIL is unavailable or cost-prohibitive, a structural analog may be considered.[8]
Cross-Interference Low Risk: Mass difference (e.g., +5 Da for d5) provides clear separation in MS/MS.Potential Risk: Must ensure no metabolic conversion to the analyte or isobaric interference.A key consideration for a structural analog is ensuring it is not a metabolite of the analyte and does not produce fragment ions that are isobaric with the analyte's fragments.[7]

Experimental Protocols

Detailed methodologies are essential for implementing internal standards in quantitative LC-MS/MS assays. Below is a representative protocol for the analysis of Miconazole in human plasma.

Objective: To accurately quantify the concentration of Miconazole in human plasma samples.

Materials:

  • Analyte: Miconazole

  • Internal Standard: this compound (1 mg/mL stock in methanol)

  • Biological Matrix: Human Plasma (K2EDTA)

  • Reagents: Acetonitrile (B52724) (LC-MS grade), Formic Acid (LC-MS grade), Water (ultra-pure)

Protocol:

  • Preparation of Working Solutions:

    • Prepare a series of Miconazole calibration standards and quality control (QC) samples by spiking stock solution into blank human plasma.

    • Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution. Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1][13]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.[13]

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • Miconazole: m/z 417.1 → 160.9[13]

      • This compound: m/z 422.1 → 160.9 (or another stable fragment)

      • Note: The precursor ion for this compound is +5 Da higher than Miconazole, while the product ion can be the same if the deuterium labels are not on the fragmented portion of the molecule.

  • Data Analysis:

    • Calculate the ratio of the peak area of the Miconazole to the peak area of this compound.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of Miconazole in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Concepts

Diagrams provide clear visual representations of experimental and logical workflows.

Figure 1. General Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard (this compound) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Plot Calibration Curve Ratio->Curve Quant Quantify Unknown Samples Curve->Quant

Figure 1. General Bioanalytical Workflow

Figure 2. Decision Logic for IS Selection

Conclusion

For the quantitative bioanalysis of Miconazole, the stable isotope-labeled internal standard this compound is unequivocally the superior choice.[8][10] Its chemical and physical similarity to the analyte ensures it can accurately account for variations during sample preparation and analysis, most critically compensating for unpredictable matrix effects in complex biological samples.[3][4] This leads to enhanced accuracy, precision, and overall method robustness, which are critical for data submitted for regulatory approval.[14][15]

While structural analog internal standards are a viable and cost-effective alternative, they must be used with caution. Their inherent chemical differences mean they may not co-elute perfectly or respond to matrix effects in the same way as the analyte.[8][9] Therefore, any method employing a structural analog requires extensive and rigorous validation to prove it is fit for purpose.[16] Ultimately, the "gold standard" practice is to use a stable isotope-labeled internal standard like this compound whenever feasible to ensure the highest quality and reliability of bioanalytical data.[1]

References

Miconazole-d5 vs. Structural Analogs: A Comparative Guide to Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of bioanalysis, particularly in drug development and clinical research, the accuracy of quantitative measurements is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the benchmark for its sensitivity and selectivity. However, variations in sample preparation, matrix effects, and instrument response require the use of internal standards (IS) to ensure reliable data.[1][2] This guide provides an objective comparison between two common types of internal standards used for the quantification of the antifungal drug Miconazole: the stable isotope-labeled (SIL) Miconazole-d5 and structural analog internal standards.

Stable isotope-labeled standards like this compound are considered the "gold standard" in quantitative mass spectrometry.[1][3] In these standards, one or more atoms are replaced with a heavier stable isotope, such as deuterium (D or ²H).[4] this compound is chemically identical to Miconazole, except for the slight increase in mass due to the deuterium atoms.[5] This near-identical nature is the key to its superior performance.[6]

Structural analogs are compounds that are chemically similar to the analyte but not identical.[2][7] For Miconazole, a potential structural analog could be another imidazole antifungal, like Econazole or Clotrimazole, or a specifically synthesized molecule with a minor structural modification. While more accessible and less expensive than SIL standards, their differences in physicochemical properties can impact analytical accuracy.[8][9]

Performance Comparison: this compound vs. Structural Analog

The choice of internal standard directly impacts the quality of bioanalytical data. The ideal IS should perfectly mimic the analyte through extraction, chromatography, and ionization, thereby compensating for any variability.[3]

Performance MetricThis compound (Stable Isotope-Labeled IS)Structural Analog IS (e.g., Econazole)Rationale & Supporting Data
Chromatographic Co-elution Excellent: Nearly identical retention time to Miconazole.Variable: May elute at a slightly different time.This compound's identical structure ensures it experiences the same chromatographic conditions as the analyte, which is crucial for accurately compensating for matrix effects at the moment of elution.[3][6] Structural analogs, having different structures, may not co-elute perfectly.[3]
Matrix Effect Compensation Excellent: Experiences virtually identical ion suppression or enhancement.Moderate to Poor: May be affected differently by the sample matrix.The primary advantage of SIL standards is their ability to track and correct for matrix effects.[3][8] Studies have shown that even with a SIL standard, matrix effects can sometimes be observed, but they are far more pronounced and less correctable with structural analogs.[10][11]
Accuracy & Precision High: Typically provides bias within ±15% and precision (CV) <15%.Variable: Higher potential for bias and variability.Data consistently shows improved accuracy and precision with SIL standards. For example, a study on the immunosuppressant sirolimus showed a coefficient of variation (CV) of 2.7%-5.7% with a deuterated IS, compared to 7.6%-9.7% with a structural analog.[3] Another study on angiotensin IV concluded that a structural analog was not suitable, whereas the SIL-IS significantly improved precision and accuracy.[11]
Extraction Recovery Excellent: Mirrors the recovery of the analyte almost perfectly.Good to Variable: Recovery may differ due to slight differences in properties like polarity or solubility.Because this compound has the same chemical properties as Miconazole, it behaves identically during sample preparation steps like liquid-liquid extraction or protein precipitation.[6][12]
Availability & Cost Lower/Higher: Custom synthesis is often required, making it more expensive.Higher/Lower: Often commercially available as established drugs or are simpler to synthesize.The cost and difficulty of synthesizing SIL standards is a significant limitation. When a SIL is unavailable or cost-prohibitive, a structural analog may be considered.[8]
Cross-Interference Low Risk: Mass difference (e.g., +5 Da for d5) provides clear separation in MS/MS.Potential Risk: Must ensure no metabolic conversion to the analyte or isobaric interference.A key consideration for a structural analog is ensuring it is not a metabolite of the analyte and does not produce fragment ions that are isobaric with the analyte's fragments.[7]

Experimental Protocols

Detailed methodologies are essential for implementing internal standards in quantitative LC-MS/MS assays. Below is a representative protocol for the analysis of Miconazole in human plasma.

Objective: To accurately quantify the concentration of Miconazole in human plasma samples.

Materials:

  • Analyte: Miconazole

  • Internal Standard: this compound (1 mg/mL stock in methanol)

  • Biological Matrix: Human Plasma (K2EDTA)

  • Reagents: Acetonitrile (LC-MS grade), Formic Acid (LC-MS grade), Water (ultra-pure)

Protocol:

  • Preparation of Working Solutions:

    • Prepare a series of Miconazole calibration standards and quality control (QC) samples by spiking stock solution into blank human plasma.

    • Prepare an internal standard working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 acetonitrile/water.

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 10 µL of the this compound working solution. Vortex briefly.

    • Add 300 µL of cold acetonitrile to precipitate plasma proteins.[1][13]

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC System: Standard UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.[13]

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • MRM Transitions:

      • Miconazole: m/z 417.1 → 160.9[13]

      • This compound: m/z 422.1 → 160.9 (or another stable fragment)

      • Note: The precursor ion for this compound is +5 Da higher than Miconazole, while the product ion can be the same if the deuterium labels are not on the fragmented portion of the molecule.

  • Data Analysis:

    • Calculate the ratio of the peak area of the Miconazole to the peak area of this compound.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.

    • Determine the concentration of Miconazole in unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing Workflows and Concepts

Diagrams provide clear visual representations of experimental and logical workflows.

Figure 1. General Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with Internal Standard (this compound) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract LC LC Separation Extract->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Curve Plot Calibration Curve Ratio->Curve Quant Quantify Unknown Samples Curve->Quant

Figure 1. General Bioanalytical Workflow

Figure 2. Decision Logic for IS Selection

Conclusion

For the quantitative bioanalysis of Miconazole, the stable isotope-labeled internal standard this compound is unequivocally the superior choice.[8][10] Its chemical and physical similarity to the analyte ensures it can accurately account for variations during sample preparation and analysis, most critically compensating for unpredictable matrix effects in complex biological samples.[3][4] This leads to enhanced accuracy, precision, and overall method robustness, which are critical for data submitted for regulatory approval.[14][15]

While structural analog internal standards are a viable and cost-effective alternative, they must be used with caution. Their inherent chemical differences mean they may not co-elute perfectly or respond to matrix effects in the same way as the analyte.[8][9] Therefore, any method employing a structural analog requires extensive and rigorous validation to prove it is fit for purpose.[16] Ultimately, the "gold standard" practice is to use a stable isotope-labeled internal standard like this compound whenever feasible to ensure the highest quality and reliability of bioanalytical data.[1]

References

A Comparative Guide to Miconazole Quantification: Evaluating Linearity, Accuracy, and Precision with Miconazole-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of the antifungal agent miconazole (B906), with a focus on the use of its deuterated analog, miconazole-d5, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.

Performance Characteristics of Miconazole Quantification

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of miconazole and ornidazole (B1677491) in rat plasma. While this particular study utilized metronidazole (B1676534) as the internal standard, its validation parameters provide a strong benchmark for what researchers can expect when developing and validating a method using the more structurally analogous this compound.

ParameterMiconazole with Metronidazole ISMiconazole with this compound (Expected)
Linearity Range 0.15 - 250.0 ng/mL[1]Similar range achievable
Correlation Coefficient (R²) > 0.99[1]≥ 0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]≤ 0.1 ng/mL
Accuracy (% Bias) -1.25% to 1.68%[1]Within ±15%
Precision (Intra-day %RSD) 3.01% to 6.44%[1]≤ 15%
Precision (Inter-day %RSD) Not explicitly stated, but within acceptable limits≤ 15%
Recovery 75.33% - 94.25%[1]Consistent and reproducible

Experimental Protocols

A robust and reliable bioanalytical method is crucial for accurate pharmacokinetic and toxicokinetic studies. Below is a detailed experimental protocol for the quantification of miconazole in a biological matrix, such as plasma, using this compound as an internal standard, based on established LC-MS/MS methodologies.

Sample Preparation
  • Spiking: To a 100 µL aliquot of the plasma sample, add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Protein Precipitation: Add 300 µL of acetonitrile (B52724) to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for the separation of miconazole.

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is commonly used.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): The transitions to monitor are:

      • Miconazole: m/z 417.10 → 160.90[1]

      • This compound: The precursor ion will be m/z 422.13. The product ion will be the same as the unlabeled miconazole (m/z 160.90) or another characteristic fragment.

    • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument being used.

Visualizing the Workflow and Mechanism of Action

To better illustrate the experimental process and the biological context of miconazole, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Add this compound (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 LC Separation (C18 Column) s5->a1 a2 MS/MS Detection (MRM) a1->a2 d1 Quantification a2->d1 d2 Results (Linearity, Accuracy, Precision) d1->d2

Caption: Experimental workflow for miconazole quantification.

miconazole_pathway Miconazole Miconazole CYP450 Lanosterol 14-alpha-demethylase (CYP51) Miconazole->CYP450 Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Conversion FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains CellDeath Fungal Cell Death FungalCellMembrane->CellDeath Disruption leads to

Caption: Miconazole's mechanism of action signaling pathway.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a highly specific, accurate, and precise method for the quantification of miconazole in biological matrices.[2] While the provided data for a method using a different internal standard demonstrates excellent performance, employing a stable isotope-labeled internal standard like this compound is expected to yield even more reliable and robust results. This is due to the near-identical chemical and physical properties of the analyte and the internal standard, which ensures that they behave similarly during extraction, chromatography, and ionization, thereby minimizing analytical variability. The detailed protocol and performance benchmarks in this guide offer a solid foundation for researchers to develop and validate their own high-quality bioanalytical methods for miconazole quantification.

References

A Comparative Guide to Miconazole Quantification: Evaluating Linearity, Accuracy, and Precision with Miconazole-d5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of the antifungal agent miconazole, with a focus on the use of its deuterated analog, miconazole-d5, as an internal standard. The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry, offering superior accuracy and precision by compensating for variability in sample preparation and instrument response.

Performance Characteristics of Miconazole Quantification

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of miconazole and ornidazole in rat plasma. While this particular study utilized metronidazole as the internal standard, its validation parameters provide a strong benchmark for what researchers can expect when developing and validating a method using the more structurally analogous this compound.

ParameterMiconazole with Metronidazole ISMiconazole with this compound (Expected)
Linearity Range 0.15 - 250.0 ng/mL[1]Similar range achievable
Correlation Coefficient (R²) > 0.99[1]≥ 0.99
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[1]≤ 0.1 ng/mL
Accuracy (% Bias) -1.25% to 1.68%[1]Within ±15%
Precision (Intra-day %RSD) 3.01% to 6.44%[1]≤ 15%
Precision (Inter-day %RSD) Not explicitly stated, but within acceptable limits≤ 15%
Recovery 75.33% - 94.25%[1]Consistent and reproducible

Experimental Protocols

A robust and reliable bioanalytical method is crucial for accurate pharmacokinetic and toxicokinetic studies. Below is a detailed experimental protocol for the quantification of miconazole in a biological matrix, such as plasma, using this compound as an internal standard, based on established LC-MS/MS methodologies.

Sample Preparation
  • Spiking: To a 100 µL aliquot of the plasma sample, add 10 µL of the this compound internal standard working solution (concentration will depend on the expected analyte concentration range).

  • Protein Precipitation: Add 300 µL of acetonitrile to the sample to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for the separation of miconazole.

    • Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is commonly used.

    • Flow Rate: A typical flow rate is 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Multiple Reaction Monitoring (MRM): The transitions to monitor are:

      • Miconazole: m/z 417.10 → 160.90[1]

      • This compound: The precursor ion will be m/z 422.13. The product ion will be the same as the unlabeled miconazole (m/z 160.90) or another characteristic fragment.

    • Collision Energy and other MS parameters: These will need to be optimized for the specific instrument being used.

Visualizing the Workflow and Mechanism of Action

To better illustrate the experimental process and the biological context of miconazole, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Plasma Sample s2 Add this compound (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Vortex & Centrifuge s3->s4 s5 Collect Supernatant s4->s5 a1 LC Separation (C18 Column) s5->a1 a2 MS/MS Detection (MRM) a1->a2 d1 Quantification a2->d1 d2 Results (Linearity, Accuracy, Precision) d1->d2

Caption: Experimental workflow for miconazole quantification.

miconazole_pathway Miconazole Miconazole CYP450 Lanosterol 14-alpha-demethylase (CYP51) Miconazole->CYP450 Inhibits Ergosterol Ergosterol Lanosterol Lanosterol Lanosterol->Ergosterol Conversion FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains CellDeath Fungal Cell Death FungalCellMembrane->CellDeath Disruption leads to

Caption: Miconazole's mechanism of action signaling pathway.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a highly specific, accurate, and precise method for the quantification of miconazole in biological matrices.[2] While the provided data for a method using a different internal standard demonstrates excellent performance, employing a stable isotope-labeled internal standard like this compound is expected to yield even more reliable and robust results. This is due to the near-identical chemical and physical properties of the analyte and the internal standard, which ensures that they behave similarly during extraction, chromatography, and ionization, thereby minimizing analytical variability. The detailed protocol and performance benchmarks in this guide offer a solid foundation for researchers to develop and validate their own high-quality bioanalytical methods for miconazole quantification.

References

Miconazole-d5 in Inter-laboratory Proficiency Testing: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Miconazole-d5 as an internal standard in inter-laboratory proficiency testing for the bioanalysis of miconazole (B906). The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and reproducible results in quantitative analysis, particularly in the context of therapeutic drug monitoring and clinical research. This document outlines the superior performance of this compound compared to non-deuterated alternatives, supported by representative experimental data and detailed methodologies.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, internal standards (IS) are essential for correcting variations that can occur during sample preparation, injection, and ionization.[1] An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to ensure it is affected similarly by matrix effects and other sources of variability.[1]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" in quantitative mass spectrometry.[2] In these standards, one or more hydrogen atoms are replaced by deuterium. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[2]

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The use of a deuterated internal standard like this compound offers significant advantages in terms of accuracy and precision in the quantification of miconazole. Non-deuterated internal standards, typically structural analogs, may have different chromatographic retention times and be affected differently by matrix effects, leading to less reliable results.[2]

While specific inter-laboratory proficiency testing data for this compound is not publicly available, the principles of its superior performance are well-documented. An international inter-laboratory proficiency testing program for other azole antifungal drugs demonstrated the need for robust analytical methods to ensure accuracy and consistency across different laboratories.[2] The performance in such programs is significantly enhanced by the use of high-quality internal standards.

The following table summarizes representative data from a study comparing a deuterated internal standard with a structural analog internal standard for the quantification of a pharmaceutical compound, illustrating the expected performance benefits of using this compound.

Table 1: Comparison of Assay Performance with a Deuterated vs. a Non-Deuterated Internal Standard (Illustrative Data)

ParameterDeuterated Internal Standard (e.g., this compound)Non-Deuterated Internal Standard (Structural Analog)No Internal Standard
Accuracy (% Bias)
Low QC2.5%12.8%25.3%
Mid QC1.8%9.5%18.9%
High QC-0.5%-7.2%-15.1%
Precision (%CV)
Low QC3.1%10.2%17.8%
Mid QC2.5%8.7%14.5%
High QC1.9%6.4%11.2%

This table presents illustrative data demonstrating the typical improvements in accuracy and precision achieved with a deuterated internal standard.

Experimental Protocols

A robust and well-validated bioanalytical method is essential for reliable results in proficiency testing. The following is a detailed protocol for the quantification of miconazole in human plasma using this compound as an internal standard by LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Method for Miconazole Analysis
  • LC System: A validated HPLC or UPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Miconazole: To be determined (e.g., precursor ion > product ion)

    • This compound: To be determined (e.g., precursor ion > product ion)

Table 2: Bioanalytical Method Validation Parameters

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 8 non-zero standards.
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ) for at least three QC levels (low, mid, high).
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% in at least 6 different lots of matrix.
Recovery Consistent and reproducible recovery of the analyte and IS.
Stability Analyte stability established for freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.

Visualizing Workflows and Logical Relationships

To further clarify the processes involved, the following diagrams illustrate the workflow of an inter-laboratory proficiency testing program and a typical bioanalytical experimental workflow using this compound.

Proficiency_Testing_Workflow cluster_Provider Proficiency Testing (PT) Provider cluster_Labs Participating Laboratories P1 Preparation of PT Samples (Spiked Plasma with Miconazole) P2 Homogeneity and Stability Testing P1->P2 P3 Distribution of Samples to Participating Labs P2->P3 L1 Sample Receipt and Storage P3->L1 P4 Data Collection and Statistical Analysis P5 Issuance of Performance Reports P4->P5 L2 Analysis using Validated Method (with this compound IS) L1->L2 L3 Data Reporting to PT Provider L2->L3 L3->P4

Caption: Workflow of an inter-laboratory proficiency testing program.

Bioanalytical_Workflow A Plasma Sample Aliquoting B Addition of this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation to Dryness E->F G Reconstitution in Mobile Phase F->G H LC-MS/MS Analysis G->H I Data Processing and Quantification H->I

Caption: Bioanalytical experimental workflow for miconazole analysis.

References

Miconazole-d5 in Inter-laboratory Proficiency Testing: A Comparison Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Miconazole-d5 as an internal standard in inter-laboratory proficiency testing for the bioanalysis of miconazole. The use of a stable isotope-labeled internal standard like this compound is crucial for achieving accurate and reproducible results in quantitative analysis, particularly in the context of therapeutic drug monitoring and clinical research. This document outlines the superior performance of this compound compared to non-deuterated alternatives, supported by representative experimental data and detailed methodologies.

The Critical Role of Internal Standards in Bioanalysis

In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, internal standards (IS) are essential for correcting variations that can occur during sample preparation, injection, and ionization.[1] An ideal internal standard should have physicochemical properties as close as possible to the analyte of interest to ensure it is affected similarly by matrix effects and other sources of variability.[1]

Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the "gold standard" in quantitative mass spectrometry.[2] In these standards, one or more hydrogen atoms are replaced by deuterium. This results in a compound that is chemically almost identical to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer.[2]

Performance Comparison: this compound vs. Non-Deuterated Alternatives

The use of a deuterated internal standard like this compound offers significant advantages in terms of accuracy and precision in the quantification of miconazole. Non-deuterated internal standards, typically structural analogs, may have different chromatographic retention times and be affected differently by matrix effects, leading to less reliable results.[2]

While specific inter-laboratory proficiency testing data for this compound is not publicly available, the principles of its superior performance are well-documented. An international inter-laboratory proficiency testing program for other azole antifungal drugs demonstrated the need for robust analytical methods to ensure accuracy and consistency across different laboratories.[2] The performance in such programs is significantly enhanced by the use of high-quality internal standards.

The following table summarizes representative data from a study comparing a deuterated internal standard with a structural analog internal standard for the quantification of a pharmaceutical compound, illustrating the expected performance benefits of using this compound.

Table 1: Comparison of Assay Performance with a Deuterated vs. a Non-Deuterated Internal Standard (Illustrative Data)

ParameterDeuterated Internal Standard (e.g., this compound)Non-Deuterated Internal Standard (Structural Analog)No Internal Standard
Accuracy (% Bias)
Low QC2.5%12.8%25.3%
Mid QC1.8%9.5%18.9%
High QC-0.5%-7.2%-15.1%
Precision (%CV)
Low QC3.1%10.2%17.8%
Mid QC2.5%8.7%14.5%
High QC1.9%6.4%11.2%

This table presents illustrative data demonstrating the typical improvements in accuracy and precision achieved with a deuterated internal standard.

Experimental Protocols

A robust and well-validated bioanalytical method is essential for reliable results in proficiency testing. The following is a detailed protocol for the quantification of miconazole in human plasma using this compound as an internal standard by LC-MS/MS.

Sample Preparation: Protein Precipitation
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (concentration to be optimized during method development).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

LC-MS/MS Method for Miconazole Analysis
  • LC System: A validated HPLC or UPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Miconazole: To be determined (e.g., precursor ion > product ion)

    • This compound: To be determined (e.g., precursor ion > product ion)

Table 2: Bioanalytical Method Validation Parameters

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources.
Linearity Correlation coefficient (r²) ≥ 0.99 for a calibration curve with at least 8 non-zero standards.
Accuracy and Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ) and accuracy (%bias) within ±15% (±20% at LLOQ) for at least three QC levels (low, mid, high).
Matrix Effect The coefficient of variation of the IS-normalized matrix factor should be ≤ 15% in at least 6 different lots of matrix.
Recovery Consistent and reproducible recovery of the analyte and IS.
Stability Analyte stability established for freeze-thaw cycles, short-term bench-top storage, long-term storage, and post-preparative storage.

Visualizing Workflows and Logical Relationships

To further clarify the processes involved, the following diagrams illustrate the workflow of an inter-laboratory proficiency testing program and a typical bioanalytical experimental workflow using this compound.

Proficiency_Testing_Workflow cluster_Provider Proficiency Testing (PT) Provider cluster_Labs Participating Laboratories P1 Preparation of PT Samples (Spiked Plasma with Miconazole) P2 Homogeneity and Stability Testing P1->P2 P3 Distribution of Samples to Participating Labs P2->P3 L1 Sample Receipt and Storage P3->L1 P4 Data Collection and Statistical Analysis P5 Issuance of Performance Reports P4->P5 L2 Analysis using Validated Method (with this compound IS) L1->L2 L3 Data Reporting to PT Provider L2->L3 L3->P4

Caption: Workflow of an inter-laboratory proficiency testing program.

Bioanalytical_Workflow A Plasma Sample Aliquoting B Addition of this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F Evaporation to Dryness E->F G Reconstitution in Mobile Phase F->G H LC-MS/MS Analysis G->H I Data Processing and Quantification H->I

Caption: Bioanalytical experimental workflow for miconazole analysis.

References

Miconazole-d5: A Superior Internal Standard for Robust Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the precision and reliability of quantitative methods are paramount. The choice of an internal standard is a critical factor that can significantly influence the robustness of an analytical assay, particularly in complex matrices such as plasma or tissue homogenates. This guide provides an objective comparison of Miconazole-d5, a deuterated internal standard, with non-deuterated alternatives for the quantification of the antifungal drug miconazole (B906). Supported by established principles of bioanalytical method validation, this document demonstrates the superior performance of this compound in mitigating variability and enhancing data integrity.

The Critical Role of an Internal Standard

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to compensate for variations that can occur during sample preparation, injection, and analysis, such as:

  • Extraction Inefficiency: Losses during sample clean-up and extraction.

  • Matrix Effects: Ion suppression or enhancement in mass spectrometry due to co-eluting matrix components.

  • Instrumental Variability: Fluctuations in injection volume and detector response.

An ideal internal standard co-elutes with the analyte and exhibits identical behavior throughout the analytical process, thereby ensuring accurate and precise quantification.[1][2]

This compound: The Gold Standard for Miconazole Quantification

This compound is a stable isotope-labeled (SIL) internal standard where five hydrogen atoms in the miconazole molecule have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the native miconazole by a mass spectrometer, while its chemical and physical properties remain virtually identical.[3] This near-identical nature is what makes this compound the "gold standard" for the bioanalysis of miconazole.[2][4]

In contrast, non-deuterated internal standards are typically structural analogs of the analyte. While they share some structural similarities, their chromatographic behavior and susceptibility to matrix effects can differ significantly from the analyte, leading to less reliable results.[4]

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. The choice of internal standard plays a pivotal role in achieving this robustness.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., Structural Analog)Rationale
Accuracy High (Typically 95-105%)Variable (Can be outside acceptable limits)This compound co-elutes with miconazole, ensuring that any matrix effects or extraction losses affect both compounds equally, leading to a consistent analyte/IS ratio.[1][2][4]
Precision High (RSD <15%)Lower (RSD may exceed 15%)The consistent correction for variability by this compound results in lower relative standard deviation (RSD) in quality control samples.[4]
Matrix Effect Effectively CompensatedIncomplete CompensationAs a SIL IS, this compound experiences the same degree of ion suppression or enhancement as miconazole. Structural analogs often have different ionization efficiencies and are affected differently by the matrix.[2]
Extraction Recovery Consistent with AnalyteMay Differ from AnalyteThe near-identical chemical properties of this compound ensure that its recovery during sample preparation mirrors that of miconazole.
Method Robustness HighModerate to LowAssays employing this compound are less susceptible to variations in sample matrix and analytical conditions, making them more reliable and transferable between laboratories.

Experimental Protocols

A robust and reliable analytical method is underpinned by a well-defined experimental protocol. Below are typical methodologies for sample preparation and LC-MS/MS analysis of miconazole using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma.

  • Sample Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (B52724) to precipitate plasma proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative conditions for the chromatographic separation and mass spectrometric detection of miconazole and this compound.

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Miconazole: m/z 417.0 -> 159.0this compound: m/z 422.0 -> 164.0
Collision Energy Optimized for each transition

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams depict the bioanalytical workflow and the logical relationship behind the superiority of a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Inject Injection Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis (Analyte/IS Ratio) Detect->Data Result Accurate Quantification Data->Result

Bioanalytical workflow for miconazole quantification.

IS_Comparison cluster_analyte Analyte (Miconazole) cluster_d5 This compound (Deuterated IS) cluster_analog Non-Deuterated IS (Analog) A_Extract Extraction Recovery A_Matrix Matrix Effect D5_Extract Extraction Recovery A_Extract->D5_Extract Similar Analog_Extract Extraction Recovery A_Extract->Analog_Extract Different A_Response Instrument Response D5_Matrix Matrix Effect A_Matrix->D5_Matrix Similar Analog_Matrix Matrix Effect A_Matrix->Analog_Matrix Different D5_Response Instrument Response A_Response->D5_Response Similar Analog_Response Instrument Response A_Response->Analog_Response Different Result_d5 Robust & Accurate Result D5_Response->Result_d5 Result_analog Inaccurate & Imprecise Result Analog_Response->Result_analog

References

Miconazole-d5: A Superior Internal Standard for Robust Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of bioanalysis, the precision and reliability of quantitative methods are paramount. The choice of an internal standard is a critical factor that can significantly influence the robustness of an analytical assay, particularly in complex matrices such as plasma or tissue homogenates. This guide provides an objective comparison of Miconazole-d5, a deuterated internal standard, with non-deuterated alternatives for the quantification of the antifungal drug miconazole. Supported by established principles of bioanalytical method validation, this document demonstrates the superior performance of this compound in mitigating variability and enhancing data integrity.

The Critical Role of an Internal Standard

An internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, added at a constant concentration to all samples, calibrators, and quality controls. Its primary function is to compensate for variations that can occur during sample preparation, injection, and analysis, such as:

  • Extraction Inefficiency: Losses during sample clean-up and extraction.

  • Matrix Effects: Ion suppression or enhancement in mass spectrometry due to co-eluting matrix components.

  • Instrumental Variability: Fluctuations in injection volume and detector response.

An ideal internal standard co-elutes with the analyte and exhibits identical behavior throughout the analytical process, thereby ensuring accurate and precise quantification.[1][2]

This compound: The Gold Standard for Miconazole Quantification

This compound is a stable isotope-labeled (SIL) internal standard where five hydrogen atoms in the miconazole molecule have been replaced with deuterium. This subtle change in mass allows it to be distinguished from the native miconazole by a mass spectrometer, while its chemical and physical properties remain virtually identical.[3] This near-identical nature is what makes this compound the "gold standard" for the bioanalysis of miconazole.[2][4]

In contrast, non-deuterated internal standards are typically structural analogs of the analyte. While they share some structural similarities, their chromatographic behavior and susceptibility to matrix effects can differ significantly from the analyte, leading to less reliable results.[4]

Performance Comparison: this compound vs. Non-Deuterated Internal Standards

The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. The choice of internal standard plays a pivotal role in achieving this robustness.

Performance ParameterThis compound (Deuterated IS)Non-Deuterated IS (e.g., Structural Analog)Rationale
Accuracy High (Typically 95-105%)Variable (Can be outside acceptable limits)This compound co-elutes with miconazole, ensuring that any matrix effects or extraction losses affect both compounds equally, leading to a consistent analyte/IS ratio.[1][2][4]
Precision High (RSD <15%)Lower (RSD may exceed 15%)The consistent correction for variability by this compound results in lower relative standard deviation (RSD) in quality control samples.[4]
Matrix Effect Effectively CompensatedIncomplete CompensationAs a SIL IS, this compound experiences the same degree of ion suppression or enhancement as miconazole. Structural analogs often have different ionization efficiencies and are affected differently by the matrix.[2]
Extraction Recovery Consistent with AnalyteMay Differ from AnalyteThe near-identical chemical properties of this compound ensure that its recovery during sample preparation mirrors that of miconazole.
Method Robustness HighModerate to LowAssays employing this compound are less susceptible to variations in sample matrix and analytical conditions, making them more reliable and transferable between laboratories.

Experimental Protocols

A robust and reliable analytical method is underpinned by a well-defined experimental protocol. Below are typical methodologies for sample preparation and LC-MS/MS analysis of miconazole using this compound as an internal standard.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma.

  • Sample Aliquoting: Aliquot 100 µL of the plasma sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each sample.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are representative conditions for the chromatographic separation and mass spectrometric detection of miconazole and this compound.

ParameterCondition
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 10% B to 90% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
MS System Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Miconazole: m/z 417.0 -> 159.0this compound: m/z 422.0 -> 164.0
Collision Energy Optimized for each transition

Visualizing the Workflow and Rationale

To further illustrate the concepts discussed, the following diagrams depict the bioanalytical workflow and the logical relationship behind the superiority of a deuterated internal standard.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Inject Injection Extract->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Data Data Analysis (Analyte/IS Ratio) Detect->Data Result Accurate Quantification Data->Result

Bioanalytical workflow for miconazole quantification.

IS_Comparison cluster_analyte Analyte (Miconazole) cluster_d5 This compound (Deuterated IS) cluster_analog Non-Deuterated IS (Analog) A_Extract Extraction Recovery A_Matrix Matrix Effect D5_Extract Extraction Recovery A_Extract->D5_Extract Similar Analog_Extract Extraction Recovery A_Extract->Analog_Extract Different A_Response Instrument Response D5_Matrix Matrix Effect A_Matrix->D5_Matrix Similar Analog_Matrix Matrix Effect A_Matrix->Analog_Matrix Different D5_Response Instrument Response A_Response->D5_Response Similar Analog_Response Instrument Response A_Response->Analog_Response Different Result_d5 Robust & Accurate Result D5_Response->Result_d5 Result_analog Inaccurate & Imprecise Result Analog_Response->Result_analog

References

Safety Operating Guide

Navigating the Disposal of Miconazole-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Miconazole-d5, a deuterated internal standard used in the quantification of the antifungal agent miconazole, is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, aligning with general principles for hazardous pharmaceutical waste management.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[4]

  • Eye Protection: Use safety glasses or goggles.[2]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator is recommended.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Hazard Classification and Data Summary

The hazard profile of Miconazole provides a basis for the handling and disposal of this compound. The following table summarizes the key hazard classifications for Miconazole.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[5][6]
Hazardous to the Aquatic Environment, AcuteCategory 1Very toxic to aquatic life.[7]
Hazardous to the Aquatic Environment, ChronicCategory 1Very toxic to aquatic life with long lasting effects.[7]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous pharmaceutical waste. Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.[5][7]

Step 1: Waste Identification and Segregation

Identify all waste streams containing this compound. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

  • Empty stock containers.

  • Solutions containing the compound.

  • Spill cleanup materials.

Segregate this waste from non-hazardous laboratory trash at the point of generation.[7]

Step 2: Waste Collection and Labeling

  • Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound Waste." Include relevant hazard symbols (e.g., Harmful, Environmentally Hazardous).[7]

Step 3: Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Avoid breathing any dust generated.[2]

  • For dry spills, carefully sweep or vacuum the material. Use dry cleanup procedures and avoid creating dust.[2]

  • Place all contaminated cleanup materials into the designated hazardous waste container.

  • Wash the spill area thoroughly, and collect the cleaning water as hazardous waste. Prevent runoff from entering drains.[6][7]

Step 4: Final Disposal

All waste containing this compound must be disposed of through an approved hazardous waste management company. The preferred method for this type of pharmaceutical waste is high-temperature incineration at a licensed facility.[7][8]

Experimental Protocol: Decontamination of Glassware

This protocol outlines the procedure for decontaminating glassware that has come into contact with this compound.

  • Initial Rinse: In a designated chemical fume hood, rinse the glassware with a suitable organic solvent in which this compound is soluble, such as acetonitrile, DMSO, or methanol.[1] Collect this initial rinse solvent as hazardous waste.

  • Secondary Rinse: Perform a second rinse with the same solvent to ensure the removal of any residual compound. Also, collect this rinseate as hazardous waste.

  • Washing: After the solvent rinses, the glassware can be washed with a standard laboratory detergent and water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G A Generation of this compound Waste B Segregate at Point of Generation A->B H Spill Occurs A->H C Collect in Labeled Hazardous Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Pickup by Approved Waste Vendor D->E F Transport to Licensed Disposal Facility E->F G High-Temperature Incineration F->G I Contain and Clean Up Spill H->I J Collect Spill Debris as Hazardous Waste I->J J->C

Caption: Logical workflow for the proper disposal of this compound waste.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[8][9][10] The Resource Conservation and Recovery Act (RCRA) provides the framework for the management of hazardous waste from its generation to its final disposal.[9][10] It is crucial to adhere to all federal, state, and local regulations pertaining to hazardous waste disposal.[7] State regulations may be more stringent than federal laws.[9]

References

Navigating the Disposal of Miconazole-d5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Miconazole-d5, a deuterated internal standard used in the quantification of the antifungal agent miconazole, is a critical aspect of laboratory safety and environmental responsibility.[1] Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound, aligning with general principles for hazardous pharmaceutical waste management.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.[4]

  • Eye Protection: Use safety glasses or goggles.[2]

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a dust respirator is recommended.[2]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2]

Hazard Classification and Data Summary

The hazard profile of Miconazole provides a basis for the handling and disposal of this compound. The following table summarizes the key hazard classifications for Miconazole.

Hazard ClassificationCategoryDescription
Acute Toxicity, OralCategory 4Harmful if swallowed.[5][6]
Hazardous to the Aquatic Environment, AcuteCategory 1Very toxic to aquatic life.[7]
Hazardous to the Aquatic Environment, ChronicCategory 1Very toxic to aquatic life with long lasting effects.[7]

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous pharmaceutical waste. Under no circumstances should this chemical be disposed of down the drain or in regular laboratory trash.[5][7]

Step 1: Waste Identification and Segregation

Identify all waste streams containing this compound. This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

  • Empty stock containers.

  • Solutions containing the compound.

  • Spill cleanup materials.

Segregate this waste from non-hazardous laboratory trash at the point of generation.[7]

Step 2: Waste Collection and Labeling

  • Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and identify the contents as "this compound Waste." Include relevant hazard symbols (e.g., Harmful, Environmentally Hazardous).[7]

Step 3: Spill Management

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Ensure adequate ventilation.

  • Avoid breathing any dust generated.[2]

  • For dry spills, carefully sweep or vacuum the material. Use dry cleanup procedures and avoid creating dust.[2]

  • Place all contaminated cleanup materials into the designated hazardous waste container.

  • Wash the spill area thoroughly, and collect the cleaning water as hazardous waste. Prevent runoff from entering drains.[6][7]

Step 4: Final Disposal

All waste containing this compound must be disposed of through an approved hazardous waste management company. The preferred method for this type of pharmaceutical waste is high-temperature incineration at a licensed facility.[7][8]

Experimental Protocol: Decontamination of Glassware

This protocol outlines the procedure for decontaminating glassware that has come into contact with this compound.

  • Initial Rinse: In a designated chemical fume hood, rinse the glassware with a suitable organic solvent in which this compound is soluble, such as acetonitrile, DMSO, or methanol.[1] Collect this initial rinse solvent as hazardous waste.

  • Secondary Rinse: Perform a second rinse with the same solvent to ensure the removal of any residual compound. Also, collect this rinseate as hazardous waste.

  • Washing: After the solvent rinses, the glassware can be washed with a standard laboratory detergent and water.

  • Final Rinse: Rinse the glassware with deionized water.

  • Drying: Allow the glassware to dry completely before reuse.

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G A Generation of this compound Waste B Segregate at Point of Generation A->B H Spill Occurs A->H C Collect in Labeled Hazardous Waste Container B->C D Store in Designated Hazardous Waste Area C->D E Arrange for Pickup by Approved Waste Vendor D->E F Transport to Licensed Disposal Facility E->F G High-Temperature Incineration F->G I Contain and Clean Up Spill H->I J Collect Spill Debris as Hazardous Waste I->J J->C

Caption: Logical workflow for the proper disposal of this compound waste.

Regulatory Framework

The disposal of pharmaceutical waste, including this compound, is governed by stringent regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[8][9][10] The Resource Conservation and Recovery Act (RCRA) provides the framework for the management of hazardous waste from its generation to its final disposal.[9][10] It is crucial to adhere to all federal, state, and local regulations pertaining to hazardous waste disposal.[7] State regulations may be more stringent than federal laws.[9]

References

Safeguarding Researchers: A Comprehensive Guide to Handling Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Miconazole-d5, a deuterated internal standard for the antifungal agent Miconazole. Adherence to these procedures is critical for personnel safety, environmental protection, and maintaining the integrity of research.

This compound, like its non-deuterated counterpart, is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] As a potent pharmaceutical compound, it requires careful handling to prevent accidental exposure. The following operational and disposal plans are designed to minimize risks and provide clear, step-by-step guidance for laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to understand its potential hazards and the necessary protective measures. The primary routes of exposure are inhalation of the powdered form and direct contact with skin and eyes.

Summary of Hazards:

Hazard StatementClassificationPrecautionary Statement
Harmful if swallowedAcute Toxicity, Oral (Category 4)[1][2]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[2]
May cause skin irritationSkin Corrosion/IrritationWash hands thoroughly after handling.[2]
May cause eye irritationSerious Eye Damage/Eye IrritationWear eye protection. If in eyes, rinse cautiously with water for several minutes.[1]
May cause respiratory irritationSpecific Target Organ ToxicityAvoid breathing dust. Use only in a well-ventilated area.[1][3]
Very toxic to aquatic lifeHazardous to the Aquatic EnvironmentAvoid release to the environment.[4]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

  • Gloves: Two pairs of powder-free nitrile gloves that comply with ASTM standard D-6978 are required.[5] The outer glove should be removed and disposed of immediately after handling the compound.

  • Gown: A disposable, long-sleeved gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is necessary to protect against skin contact.[6]

  • Eye Protection: Chemical safety goggles are required to protect the eyes from dust particles.[3]

  • Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-level respirator is mandatory to prevent inhalation.[5]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the standard operating procedures for weighing and dissolving this compound. These steps are designed to be conducted within a certified chemical fume hood to ensure containment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Protocol for Weighing this compound (Solid):

  • Preparation:

    • Don all required PPE as outlined above.

    • Ensure the chemical fume hood is functioning correctly.

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood.

    • Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, and a labeled container for the weighed compound.

  • Weighing:

    • Tare the analytical balance with the weigh paper or boat.

    • Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula. Avoid creating dust.

    • Once the desired weight is achieved, securely close the primary container of this compound.

    • Carefully transfer the weighed powder into the labeled receiving container.

Protocol for Dissolving this compound:

  • Preparation:

    • Ensure all handling of the solid and solvent occurs within the chemical fume hood.

    • Have the appropriate solvent (e.g., methanol, acetonitrile, DMSO) ready in a labeled container.[7]

  • Dissolution:

    • Slowly add the desired volume of solvent to the container with the pre-weighed this compound.

    • Gently swirl or vortex the container until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.[8]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous pharmaceutical waste.[4]

Waste Segregation and Disposal Procedures:

  • Solid Waste:

    • Unused or expired this compound powder must be disposed of in its original container or a clearly labeled, sealed container as hazardous chemical waste.

    • Contaminated consumables such as weigh boats, pipette tips, and absorbent liners should be collected in a designated, sealed hazardous waste bag within the fume hood.

  • Liquid Waste:

    • Solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.[4]

    • The container should be labeled with "Hazardous Waste," the chemical name "this compound," and the solvent used.

  • Contaminated PPE:

    • The outer pair of gloves should be disposed of in the hazardous waste bag immediately after handling the compound.

    • Gowns and other contaminated PPE should be placed in a designated hazardous waste container upon leaving the work area.

All hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste management company.

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while minimizing personal and environmental risks, thereby fostering a culture of safety and scientific excellence.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Miconazole-d5

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Miconazole-d5, a deuterated internal standard for the antifungal agent Miconazole. Adherence to these procedures is critical for personnel safety, environmental protection, and maintaining the integrity of research.

This compound, like its non-deuterated counterpart, is classified as harmful if swallowed and may cause skin and eye irritation.[1][2] As a potent pharmaceutical compound, it requires careful handling to prevent accidental exposure. The following operational and disposal plans are designed to minimize risks and provide clear, step-by-step guidance for laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to understand its potential hazards and the necessary protective measures. The primary routes of exposure are inhalation of the powdered form and direct contact with skin and eyes.

Summary of Hazards:

Hazard StatementClassificationPrecautionary Statement
Harmful if swallowedAcute Toxicity, Oral (Category 4)[1][2]Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor.[2]
May cause skin irritationSkin Corrosion/IrritationWash hands thoroughly after handling.[2]
May cause eye irritationSerious Eye Damage/Eye IrritationWear eye protection. If in eyes, rinse cautiously with water for several minutes.[1]
May cause respiratory irritationSpecific Target Organ ToxicityAvoid breathing dust. Use only in a well-ventilated area.[1][3]
Very toxic to aquatic lifeHazardous to the Aquatic EnvironmentAvoid release to the environment.[4]

Recommended Personal Protective Equipment (PPE):

To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:

  • Gloves: Two pairs of powder-free nitrile gloves that comply with ASTM standard D-6978 are required.[5] The outer glove should be removed and disposed of immediately after handling the compound.

  • Gown: A disposable, long-sleeved gown made of a low-permeability fabric, such as polyethylene-coated polypropylene, is necessary to protect against skin contact.[6]

  • Eye Protection: Chemical safety goggles are required to protect the eyes from dust particles.[3]

  • Respiratory Protection: When handling the powdered form of this compound outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved N95 or higher-level respirator is mandatory to prevent inhalation.[5]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the standard operating procedures for weighing and dissolving this compound. These steps are designed to be conducted within a certified chemical fume hood to ensure containment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handling_weigh Weigh this compound prep_materials->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Surfaces handling_dissolve->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe

Caption: Workflow for the safe handling of this compound.

Protocol for Weighing this compound (Solid):

  • Preparation:

    • Don all required PPE as outlined above.

    • Ensure the chemical fume hood is functioning correctly.

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood.

    • Gather all necessary equipment: analytical balance, weigh paper or boat, spatula, and a labeled container for the weighed compound.

  • Weighing:

    • Tare the analytical balance with the weigh paper or boat.

    • Carefully transfer the desired amount of this compound powder onto the weigh paper using a clean spatula. Avoid creating dust.

    • Once the desired weight is achieved, securely close the primary container of this compound.

    • Carefully transfer the weighed powder into the labeled receiving container.

Protocol for Dissolving this compound:

  • Preparation:

    • Ensure all handling of the solid and solvent occurs within the chemical fume hood.

    • Have the appropriate solvent (e.g., methanol, acetonitrile, DMSO) ready in a labeled container.[7]

  • Dissolution:

    • Slowly add the desired volume of solvent to the container with the pre-weighed this compound.

    • Gently swirl or vortex the container until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.[8]

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound must be treated as hazardous pharmaceutical waste.[4]

Waste Segregation and Disposal Procedures:

  • Solid Waste:

    • Unused or expired this compound powder must be disposed of in its original container or a clearly labeled, sealed container as hazardous chemical waste.

    • Contaminated consumables such as weigh boats, pipette tips, and absorbent liners should be collected in a designated, sealed hazardous waste bag within the fume hood.

  • Liquid Waste:

    • Solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of down the drain.[4]

    • The container should be labeled with "Hazardous Waste," the chemical name "this compound," and the solvent used.

  • Contaminated PPE:

    • The outer pair of gloves should be disposed of in the hazardous waste bag immediately after handling the compound.

    • Gowns and other contaminated PPE should be placed in a designated hazardous waste container upon leaving the work area.

All hazardous waste must be disposed of through the institution's environmental health and safety office or a licensed hazardous waste management company.

By adhering to these detailed safety and handling protocols, researchers can confidently work with this compound while minimizing personal and environmental risks, thereby fostering a culture of safety and scientific excellence.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Miconazole-d5
Reactant of Route 2
Reactant of Route 2
Miconazole-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.